Gallium trifluoride
Description
Properties
CAS No. |
7783-51-9 |
|---|---|
Molecular Formula |
F3Ga |
Molecular Weight |
126.718 g/mol |
IUPAC Name |
gallium;trifluoride |
InChI |
InChI=1S/3FH.Ga/h3*1H;/q;;;+3/p-3 |
InChI Key |
WXXZSFJVAMRMPV-UHFFFAOYSA-K |
SMILES |
F[Ga](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Ga+3] |
Other CAS No. |
7783-51-9 |
Pictograms |
Irritant |
Synonyms |
F3-Ga gallium fluoride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Gallium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of gallium trifluoride (GaF₃), a compound of interest in various scientific and technological fields. This document summarizes key crystallographic data, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.
Quantitative Crystallographic Data
This compound adopts a rhombohedral crystal structure, analogous to the iron(III) fluoride (B91410) (FeF₃) type.[1][2] This structure is characterized by a three-dimensional network of corner-sharing GaF₆ octahedra.[1][3] The key crystallographic parameters for anhydrous this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| Crystal System | Rhombohedral (Trigonal) | [1][2][3] |
| Space Group | R-3c (No. 167) | [1][2][3][4] |
| Lattice Parameters | ||
| Rhombohedral Setting | a = 5.20(1) Å, α = 57.5° | [1][4] |
| Hexagonal Setting | a = 5.012(4) Å, c = 12.99(1) Å | [4] |
| a = 4.995(1) Å, c = 13.063(4) Å | [4] | |
| a = 5.309 Å, α = 57.281° (Materials Project) | [5] | |
| Formula Units (Z) | 2 (Rhombohedral), 6 (Hexagonal) | [4] |
| Bond Length (Ga-F) | 1.90 Å | [3] |
| 1.95 Å to 2.06 Å (distorted octahedra) | [1] | |
| Bond Angle (Ga-F-Ga) | 147.79(8)° | [4] |
| ~150° | [3] | |
| Coordination | Gallium (Ga³⁺): 6-coordinate (octahedral) | [1][2][3] |
| Fluorine (F⁻): 2-coordinate (bent) | [3] |
Note: Variations in lattice parameters can be attributed to different experimental conditions and refinement methods.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound primarily relies on X-ray diffraction techniques. Both single-crystal and powder X-ray diffraction are employed to elucidate the atomic arrangement.
2.1. Synthesis of this compound Crystals
High-quality single crystals are essential for accurate structure determination. Common synthesis methods include:
-
Direct Fluorination: Heating elemental gallium in a stream of fluorine gas.
-
Reaction with Hydrogen Fluoride: Reacting gallium oxide (Ga₂O₃) with hydrogen fluoride (HF).[2]
-
Thermal Decomposition: Heating ammonium (B1175870) hexafluorogallate ((NH₄)₃GaF₆).[2][6]
2.2. Single-Crystal X-ray Diffraction (SC-XRD)
This is the most powerful technique for determining the precise crystal structure.
-
Crystal Mounting: A suitable single crystal of GaF₃ (typically < 1 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the gallium and fluorine atoms within the unit cell are determined using direct methods or Patterson synthesis. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. This refinement yields precise atomic coordinates, bond lengths, and bond angles.
2.3. Powder X-ray Diffraction (PXRD)
Powder XRD is used for phase identification and to confirm the crystal structure of a polycrystalline sample.
-
Sample Preparation: A fine powder of GaF₃ is prepared and placed in a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the diffraction pattern.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to known patterns in crystallographic databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) for phase identification.[7] Rietveld refinement can be applied to the powder pattern to refine the lattice parameters and atomic positions.
Experimental Workflow for Crystal Structure Determination
The logical flow from synthesis to final structural analysis is depicted in the following diagram.
Caption: Experimental workflow for GaF₃ crystal structure determination.
References
- 1. Buy this compound | 7783-51-9 [smolecule.com]
- 2. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. mp-588: GaF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 6. heegermaterials.com [heegermaterials.com]
- 7. researchgate.net [researchgate.net]
GaF3 electronic band structure calculations
An In-depth Technical Guide to the Electronic Band Structure Calculation of Gallium(III) Fluoride (B91410) (GaF3)
Introduction
Gallium(III) fluoride (GaF3) is an inorganic compound with a high melting point and chemical stability. The study of its electronic properties, particularly its electronic band structure and band gap, is crucial for evaluating its potential in various applications, including as a dielectric material in electronic devices or as a component in fluoride glasses. This technical guide provides a comprehensive overview of the theoretical and computational methodology for determining the electronic band structure of GaF3. While experimental and calculated data on the electronic properties of bulk GaF3 are scarce in publicly available literature, this document outlines the standard, state-of-the-art ab initio approach, enabling researchers to perform such calculations. The guide focuses on the established crystal structure of GaF3 and details a robust computational protocol based on Density Functional Theory (DFT).
Crystal Structure of Gallium(III) Fluoride
The foundational step for any electronic structure calculation is the precise definition of the material's crystal structure. GaF3 crystallizes in a rhombohedral (trigonal) system, which is a distorted variant of the ReO3-type cubic structure.[1] The specific space group is R-3c (No. 167).[2][3] In this structure, Ga³⁺ ions are octahedrally coordinated to six F¹⁻ ions, forming a three-dimensional network of corner-sharing GaF6 octahedra.[2][4]
It is important to note that trigonal systems with a rhombohedral lattice can be represented using two common settings: a primitive rhombohedral unit cell and a larger, conventional hexagonal unit cell containing three formula units. For computational efficiency, electronic structure calculations are typically performed using the primitive rhombohedral cell.
Data Presentation: Crystallographic Parameters
The crystallographic data for GaF3, as determined by X-ray diffraction and computational materials databases, is summarized below. There is a general consensus on the structural parameters across different sources.
| Parameter | Value (Rhombohedral Cell) | Value (Hexagonal Cell) | Source |
| Crystal System | Rhombohedral (Trigonal) | Hexagonal | [1][2][3] |
| Space Group | R-3c (No. 167) | R-3c (No. 167) | [2][3] |
| Lattice Constant (a) | 5.20 - 5.309 Å | 4.995 - 5.00 Å | [1][2] |
| Lattice Constant (c) | - | 12.97 - 13.063 Å | [1] |
| Lattice Angle (α) | 57.28° - 57.5° | 90° | [1][2] |
| Lattice Angle (γ) | - | 120° | [5] |
| Ga-F Bond Length | ~1.92 Å | - | [2] |
| Ga-F-Ga Angle | ~147.8° | - | [1] |
Experimental and Computational Protocols
The determination of the electronic band structure is primarily a computational task, grounded in the principles of quantum mechanics. The most widely used and successful ab initio method for solids is Density Functional Theory (DFT).[6][7]
Theoretical Framework: Density Functional Theory (DFT)
DFT provides a framework for calculating the ground-state electronic properties of a many-body system by mapping it onto a fictitious system of non-interacting electrons moving in an effective potential (the Kohn-Sham potential).[7] The accuracy of a DFT calculation is highly dependent on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex many-body effects.
-
Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) : These are the most common and computationally efficient functionals. However, they are known to systematically underestimate the band gap of semiconductors and insulators, often by 30-50%.[8]
-
Hybrid Functionals (e.g., HSE06) : These functionals incorporate a fraction of exact Hartree-Fock exchange, which tends to correct the self-interaction error inherent in LDA and GGA, yielding more accurate band gap predictions that are often in good agreement with experimental values.
-
Many-Body Perturbation Theory (e.g., GW approximation) : This is a more computationally intensive but highly accurate method for calculating excited-state properties, including the quasiparticle band gap.[8][9]
Step-by-Step Computational Workflow
The following protocol outlines the standard procedure for calculating the electronic band structure and density of states of a crystalline solid like GaF3 using a plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP).[10][11][12][13]
Step 1: Structural Optimization Before calculating electronic properties, it is crucial to ensure the input crystal structure is fully relaxed. This involves performing a geometry optimization to minimize the forces on the atoms and the stress on the unit cell.
-
Input : A file defining the lattice vectors and atomic positions (e.g., POSCAR), derived from the experimental data in Table 1.
-
Procedure : A self-consistent DFT calculation is run with settings that allow both atomic positions and the unit cell shape/volume to change (e.g., ISIF=3 in VASP).
-
Output : A relaxed, minimum-energy crystal structure.
Step 2: Ground-State Self-Consistent Field (SCF) Calculation This step calculates the ground-state electronic charge density of the relaxed structure.
-
Input : The relaxed crystal structure from Step 1.
-
Key Parameters :
-
K-point Mesh : A uniform grid of k-points (e.g., a Monkhorst-Pack grid) is used to sample the Brillouin zone. The density of this grid must be converged to ensure an accurate charge density.
-
Plane-Wave Energy Cutoff (ENCUT) : This parameter determines the size of the basis set and must be sufficiently high for convergence.
-
Exchange-Correlation Functional : The chosen functional (e.g., PBE for GGA, HSE06 for a hybrid functional) is specified.
-
-
Output : The self-consistent ground-state charge density file (e.g., CHGCAR).
Step 3: Non-Self-Consistent (NSCF) Band Structure Calculation Using the fixed charge density from the previous step, the Kohn-Sham eigenvalues are calculated along specific high-symmetry paths within the first Brillouin zone.
-
Input : The relaxed structure and the ground-state charge density.
-
Key Parameters :
-
K-points : Instead of a uniform grid, a series of k-points defining a path between high-symmetry points (e.g., Γ-M-K-Γ) is provided. The specific path is determined by the crystal's Bravais lattice.
-
Charge Density : The calculation is run in a non-self-consistent mode (e.g., ICHARG=11 in VASP), reading the charge density from the SCF step and keeping it fixed.[12]
-
-
Output : A file containing the energy eigenvalues for each k-point along the specified path.
Step 4: Density of States (DOS) Calculation To obtain a high-quality DOS, a separate NSCF calculation is typically performed using a much denser uniform k-point mesh than in the initial SCF step. The tetrahedron method with Blöchl corrections is often employed for accurate integration over the Brillouin zone.
-
Input : Relaxed structure and ground-state charge density.
-
Key Parameters : A very dense, converged k-point mesh.
-
Output : The total and projected density of states.
Mandatory Visualization: Computational Workflow
The logical flow of the computational protocol described above is visualized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mp-588: GaF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 3. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]
- 7. itp.tugraz.at [itp.tugraz.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic band gap, GW (VASP) - Mat3ra Documentation [docs.mat3ra.com]
- 10. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]
- 11. Drawing cd-Si band structure using VASP and pymatgen | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Danny Rehn by rehnd [rehnd.github.io]
Thermodynamic Properties of Solid Gallium Trifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of solid Gallium Trifluoride (GaF₃). The information is compiled from available experimental data and theoretical estimations, offering a valuable resource for researchers in materials science, chemistry, and drug development.
Core Thermodynamic Properties
Solid this compound is a white, crystalline solid with a high degree of thermal stability.[1] It possesses a rhombohedral crystal structure, analogous to that of iron(III) fluoride (B91410).[1] A summary of its key physical and thermodynamic parameters is presented below.
Physical and Thermochemical Data
The following tables summarize the available quantitative data for solid GaF₃. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.
| Property | Value | Source |
| Molecular Formula | GaF₃ | [1] |
| Molar Mass | 126.718 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Crystal Structure | Rhombohedral | [1] |
| Density | 4.47 g/cm³ | [1] |
| Sublimation Point | ~950 °C (1223.15 K) | [1] |
| Melting Point | >1000 °C (under pressure) | [1] |
| Thermodynamic Parameter | Value | Notes |
| Standard Enthalpy of Formation (ΔH_f°) | -853.1 kJ/mol | (Estimated via DFT calculations) |
| Standard Enthalpy of Sublimation (ΔH°_sub) | 252 ± 4 kJ/mol | (Experimental value) |
| Standard Molar Entropy (S°) | Not Experimentally Determined | |
| Gibbs Free Energy of Formation (ΔG_f°) | Not Experimentally Determined | |
| Heat Capacity (C_p) | Not Experimentally Determined |
Note on Enthalpy of Formation: The provided value for the standard enthalpy of formation is a theoretical estimate. Experimental determination via fluorine bomb calorimetry or other methods would be required for a definitive value.
Vapor Pressure
The vapor pressure of solid this compound as a function of temperature can be described by the following equation, derived from torsion effusion apparatus measurements in the temperature range of 808 K to 958 K:
log(p/Pa) = (14.30 ± 0.30) - (12600 ± 200) / (T/K)
Experimental Protocols
Determination of the Standard Enthalpy of Formation (ΔH_f°)
The standard enthalpy of formation of a compound that cannot be synthesized directly from its elements under standard conditions, such as GaF₃, is typically determined using reaction calorimetry. For highly reactive fluorine compounds, fluorine bomb calorimetry is the method of choice.
Methodology:
-
Sample Preparation: A known mass of pure gallium metal is placed in a sample holder within a specialized, corrosion-resistant (often nickel or Monel) bomb calorimeter.
-
Fluorine Atmosphere: The bomb is evacuated and then charged with a known excess of high-purity fluorine gas to a specific pressure.
-
Ignition: The reaction is initiated by passing an electrical current through a fuse wire in contact with the gallium sample.
-
Calorimetry: The temperature change of the surrounding water bath is meticulously measured. The energy equivalent of the calorimeter system (the calorimeter constant) is determined separately using a standard substance with a known heat of combustion, such as benzoic acid (though for fluorine calorimetry, a different standard might be used).
-
Analysis: The solid product (GaF₃) is carefully recovered and analyzed to confirm the completeness of the reaction and to check for any side products.
-
Calculation: The heat of reaction is calculated from the temperature change and the calorimeter constant. After applying corrections for the heat of combustion of the fuse and any impurities, the standard enthalpy of formation of GaF₃ can be determined.
Determination of Heat Capacity (C_p) and Standard Molar Entropy (S°)
The heat capacity of solid GaF₃ can be measured as a function of temperature using adiabatic calorimetry . The standard molar entropy is then derived from these heat capacity measurements based on the third law of thermodynamics.
Methodology:
-
Sample Encapsulation: A precisely weighed sample of pure GaF₃ is sealed in a sample container within the calorimeter.
-
Low-Temperature Measurement: The calorimeter is cooled to a very low temperature, typically near absolute zero (0 K).
-
Stepwise Heating: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature. The system is then allowed to reach thermal equilibrium.
-
Data Collection: The heat input and the resulting temperature rise are recorded for each step. This process is repeated over the desired temperature range (from near 0 K up to and beyond 298.15 K).
-
Heat Capacity Calculation: The heat capacity at each temperature is calculated as the ratio of the heat supplied to the measured temperature change (C_p = q/ΔT).
-
Entropy Calculation: The standard molar entropy at 298.15 K is determined by numerically integrating the heat capacity data (plotted as C_p/T versus T) from 0 K to 298.15 K. Any phase transitions would manifest as sharp peaks in the heat capacity plot, and the enthalpy of these transitions must also be determined and included in the entropy calculation.
Workflow and Logical Relationships
The determination of the key thermodynamic properties of a solid like this compound follows a logical progression, as illustrated in the workflow diagram below. This diagram outlines the general experimental and computational steps involved.
References
High-Pressure Phase Behavior of Gallium Trifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the high-pressure phase diagram of Gallium Trifluoride (GaF₃). It synthesizes available experimental data on its structural stability under compression and discusses potential phase transitions at extreme conditions. This document is intended to serve as a valuable resource for researchers in materials science, solid-state chemistry, and drug development utilizing high-pressure techniques.
Introduction
This compound (GaF₃), at ambient conditions, adopts a rhombohedral crystal structure (space group R-3c), which is isostructural with VF₃.[1] This structure is characterized by a three-dimensional network of corner-sharing GaF₆ octahedra. The study of its behavior under high pressure is crucial for understanding the fundamental principles of crystal chemistry and for the potential discovery of novel phases with unique electronic and structural properties. High-pressure studies can provide insights into the compressibility and stability of the Ga-F bond, which is relevant in the design of new materials and pharmaceuticals.
High-Pressure Phase Diagram of this compound
Experimental investigations using in-situ high-pressure X-ray diffraction have revealed that the rhombohedral phase of this compound is remarkably stable. To date, no structural phase transitions have been experimentally observed in GaF₃ up to a pressure of 23 GPa.[2]
The Rhombohedral Phase (R-3c)
The rhombohedral phase of GaF₃ persists as the sole experimentally confirmed structure under high pressure. Its compression mechanism is highly anisotropic. The c-axis exhibits minimal pressure dependence and even shows a negative linear compressibility up to approximately 3 GPa, meaning it expands slightly under initial compression.[1] In contrast, the a-axis is significantly more compressible. This anisotropic behavior is primarily accommodated by the tilting and rotation of the GaF₆ octahedra, which reduces the volume of the crystal.[1]
Table 1: Quantitative Data for the Rhombohedral Phase of GaF₃ under High Pressure
| Pressure (GPa) | Unit Cell Volume (ų) | a-axis (Å) | c-axis (Å) | Ga-F-Ga angle (°) | Reference |
| Ambient | 188.7 | 5.010 | 13.119 | 148.5 | [1] |
| 1.0 | 182.5 | 4.945 | 13.145 | 144.1 | [1] |
| 2.0 | 177.8 | 4.896 | 13.159 | 140.8 | [1] |
| 3.0 | 173.8 | 4.854 | 13.161 | 138.0 | [1] |
| 4.0 | 170.4 | 4.818 | 13.154 | 135.6 | [1] |
| 5.0 | 167.4 | 4.786 | 13.141 | 133.5 | [1] |
| 6.0 | 164.7 | 4.757 | 13.124 | 131.6 | [1] |
| 7.0 | 162.3 | 4.731 | 13.104 | 129.9 | [1] |
| 8.0 | 160.1 | 4.707 | 13.083 | 128.4 | [1] |
| 9.0 | 158.1 | 4.685 | 13.061 | 127.0 | [1] |
| 10.0 | 156.2 | 4.664 | 13.038 | 125.7 | [1] |
| up to 23.0 | Volume decreases, no phase transition observed | - | - | - | [2] |
The bulk modulus (B₀) of the rhombohedral phase of GaF₃ at zero pressure has been determined to be 28(1) GPa, indicating its relative softness compared to other inorganic solids.[1]
Potential High-Pressure Phases (Theoretical Considerations)
While experiments have not yet revealed any high-pressure polymorphs of GaF₃, theoretical studies on isostructural compounds, such as other transition metal trifluorides and trioxides, suggest the possibility of phase transitions at pressures exceeding those currently explored experimentally. One plausible transformation is to an orthorhombic structure with the space group Pnma, similar to the YF₃-type structure. Such a transition would involve an increase in the coordination number of the gallium ion from 6 to 8. However, this type of reconstructive phase transition often faces significant kinetic barriers, which may explain its absence in room-temperature compression experiments.
Experimental Protocols
The high-pressure data for this compound have been primarily obtained through synchrotron-based angle-dispersive X-ray diffraction (ADXRD) experiments. The following provides a detailed methodology based on the key experiments cited.
Sample Preparation and Loading
-
Sample: High-purity polycrystalline this compound powder.
-
Pressure Cell: A diamond anvil cell (DAC) is used to generate high pressures.
-
Gasketing: A metallic gasket (e.g., stainless steel or rhenium) is pre-indented to a specific thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.
-
Pressure Transmitting Medium: To ensure quasi-hydrostatic conditions, a pressure transmitting medium is loaded into the sample chamber along with the GaF₃ powder and a pressure calibrant. Common media include silicone oil or a mixture of methanol (B129727) and ethanol.
-
Pressure Calibration: The pressure inside the DAC is determined using the ruby fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-dependent shift of its R1 fluorescence line is measured.
High-Pressure X-ray Diffraction
-
X-ray Source: High-brilliance synchrotron X-ray sources are required to obtain high-quality diffraction data from the small sample volume within the DAC.
-
Diffraction Geometry: Angle-dispersive X-ray diffraction is employed, where a monochromatic X-ray beam is used, and the diffracted X-rays are collected by an area detector.
-
Data Collection: Diffraction patterns are collected at various pressure points upon compression and decompression.
-
Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional diffraction profiles (intensity vs. 2θ). The crystal structure and lattice parameters are then determined by Rietveld refinement of the diffraction patterns.
Visualizations
The following diagrams illustrate the crystal structure of this compound and the experimental workflow for high-pressure studies.
Caption: Phase progression of GaF₃ under increasing pressure.
Caption: Experimental workflow for high-pressure XRD studies.
References
A Comprehensive Technical Guide to the Synthesis of Anhydrous Gallium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for anhydrous Gallium Trifluoride (GaF₃), a crucial material in various advanced applications, including the synthesis of optical fluorogallate glasses and as a precursor in chemical vapor deposition processes.[1] This document details the core methodologies, presents quantitative data in a structured format for easy comparison, and provides detailed experimental protocols for the key synthesis routes.
Overview of Synthesis Methods
Anhydrous this compound can be prepared through several distinct chemical pathways. The most prominent and established methods include:
-
Direct Fluorination of Gallium Metal: This method involves the high-temperature reaction of elemental gallium with a fluorine source, typically fluorine (F₂) gas or anhydrous hydrogen fluoride (B91410) (HF).
-
Reaction of Gallium Oxide with Hydrofluoric Acid: Gallium(III) oxide (Ga₂O₃) can be converted to this compound through reaction with hydrofluoric acid (HF). This method often initially produces the hydrated form, which then requires a subsequent dehydration step.
-
Thermal Decomposition of Ammonium (B1175870) Hexafluorogallate: The thermal decomposition of ammonium hexafluorogallate ((NH₄)₃GaF₆) provides a pathway to obtaining anhydrous GaF₃.
Each of these methods possesses unique advantages and challenges in terms of reaction conditions, purity of the final product, and safety considerations. The choice of a particular method will depend on the specific requirements of the application, available starting materials, and laboratory capabilities.
Comparative Analysis of Synthesis Methods
To facilitate a clear comparison of the different synthesis routes, the following table summarizes the key quantitative parameters for each method based on available literature.
| Parameter | Direct Fluorination of Ga | Reaction of Ga₂O₃ with HF | Thermal Decomposition of (NH₄)₃GaF₆ |
| Primary Reactants | Gallium (Ga), Fluorine (F₂) or Hydrogen Fluoride (HF) | Gallium(III) Oxide (Ga₂O₃), Hydrofluoric Acid (HF) | Ammonium Hexafluorogallate ((NH₄)₃GaF₆) |
| Reaction Temperature | ~550 °C (with HF) | Room temperature for hydration | Staged decomposition, final step ~400 °C |
| Reaction Time | Not specified in detail | Not specified in detail | ~3 hours at final temperature (by analogy)[2] |
| Reported Purity | High purity achievable | Dependent on dehydration process | High purity achievable[2] |
| Key Advantages | Direct formation of anhydrous GaF₃ | Utilizes a common gallium precursor (Ga₂O₃) | Avoids the direct handling of F₂ or anhydrous HF |
| Key Challenges | Requires specialized equipment and stringent safety protocols for handling F₂ or anhydrous HF[3][4][5][6][7] | Formation of hydrated species requiring a separate dehydration step, which can lead to impurities if not done correctly. | Requires prior synthesis of (NH₄)₃GaF₆ |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes for anhydrous GaF₃.
Method 1: Direct Fluorination of Gallium Metal
This method offers a direct route to anhydrous GaF₃ but requires significant safety precautions due to the high reactivity and toxicity of fluorine gas and anhydrous hydrogen fluoride.
Experimental Protocol:
-
System Preparation: A corrosion-resistant reaction tube (e.g., made of nickel or Monel) is charged with high-purity gallium metal. The entire system must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of moisture and oxygen.
-
Fluorination: A stream of either diluted fluorine gas (e.g., 10% F₂ in N₂) or anhydrous hydrogen fluoride gas is passed over the heated gallium metal.
-
Reaction Conditions: The reaction temperature is maintained at approximately 550 °C. The flow rate of the fluorinating agent and the reaction time will need to be optimized based on the scale of the reaction and the specific setup.
-
Product Collection: The resulting anhydrous GaF₃ is a white, crystalline solid. It sublimes at around 950 °C and can be purified by sublimation under vacuum.[3]
-
Safety Precautions:
-
All work with fluorine gas or anhydrous HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat.[5]
-
A fluorine gas monitoring system should be in place.[4]
-
Materials for the reaction setup must be carefully chosen for their compatibility with fluorine. Passivation of metal surfaces is crucial.[3]
-
In case of exposure, immediate and specific first aid measures for fluorine or HF burns are required. Calcium gluconate gel should be readily available.[4]
-
Method 2: Fluorination of Gallium(III) Oxide followed by Dehydration
This method involves two main stages: the formation of hydrated this compound from gallium oxide and its subsequent dehydration to the anhydrous form.
Experimental Protocol:
Stage 1: Synthesis of this compound Trihydrate (GaF₃·3H₂O)
-
Reaction Setup: In a fume hood, place high-purity gallium(III) oxide (Ga₂O₃) in a polytetrafluoroethylene (PTFE) beaker.
-
Reaction with HF: Carefully add a stoichiometric excess of concentrated hydrofluoric acid (e.g., 48% aqueous solution) to the Ga₂O₃. The reaction is: Ga₂O₃ + 6HF + 3H₂O → 2(GaF₃·3H₂O).
-
Digestion: Gently heat the mixture on a hot plate at a low temperature (e.g., 60-80 °C) with stirring until the Ga₂O₃ has completely dissolved.
-
Crystallization: Allow the solution to cool, which will lead to the crystallization of this compound Trihydrate (GaF₃·3H₂O). The crystals can be collected by filtration using a PTFE filter.
Stage 2: Dehydration to Anhydrous this compound (GaF₃)
-
Drying: The collected GaF₃·3H₂O crystals are first dried in a vacuum oven at a moderate temperature (e.g., 100-120 °C) to remove the bulk of the water.
-
High-Temperature Dehydration: For complete dehydration to anhydrous GaF₃, the partially dried product is heated under a stream of dry, inert gas or under vacuum at a higher temperature. A temperature of around 200-300 °C is often employed. It is crucial to control the heating rate to prevent the formation of gallium oxyfluoride (GaOF) or hydrated forms of GaF₂(OH).[3]
Method 3: Thermal Decomposition of Ammonium Hexafluorogallate
This method avoids the use of highly corrosive fluorine gas or anhydrous HF in the final step and can produce high-purity anhydrous GaF₃.
Experimental Protocol:
-
Synthesis of (NH₄)₃GaF₆: Ammonium hexafluorogallate can be synthesized by reacting gallium fluoride trihydrate (GaF₃·3H₂O) with ammonium fluoride (NH₄F) in a 1:3 molar ratio.[8] The reaction can be carried out by grinding the reactants together at room temperature.[8]
-
Decomposition Setup: The synthesized (NH₄)₃GaF₆ is placed in a crucible (e.g., platinum or graphite) inside a tube furnace equipped with a controlled atmosphere.
-
Thermal Decomposition: The furnace is heated under a flow of dry, inert gas (e.g., argon). The decomposition occurs in stages. An initial loss of two moles of ammonium fluoride forms ammonium tetrafluorogallate (NH₄GaF₄).[8] Further heating leads to the gradual loss of the remaining ammonium fluoride.
-
Final Conversion: To obtain pure anhydrous GaF₃, a final temperature of around 400 °C is maintained for approximately 3 hours.[2] This ensures the complete removal of all ammonium fluoride and results in the formation of γ-gallium fluoride, which converts to the common hexagonal form upon further heating.[8]
-
Product Collection: The resulting anhydrous GaF₃ is a white powder.
Purity Analysis
The purity of the synthesized anhydrous GaF₃ is critical for its applications. Several analytical techniques can be employed for its characterization:
-
X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the anhydrous GaF₃.[1]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To determine the elemental composition and quantify trace metal impurities.[1]
-
Thermogravimetric Analysis (TGA): To confirm the absence of water or other volatile impurities by monitoring mass loss upon heating.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be a powerful tool for the absolute purity determination of chemical compounds.[9]
Conclusion
The synthesis of anhydrous this compound can be successfully achieved through several methods, each with its own set of operational parameters and safety considerations. The direct fluorination of gallium metal offers a direct route but necessitates stringent safety protocols. The fluorination of gallium oxide followed by dehydration is a viable alternative, though careful control of the dehydration step is crucial to avoid impurity formation. The thermal decomposition of ammonium hexafluorogallate presents a safer alternative by avoiding the direct handling of highly corrosive fluorinating agents in the final, high-temperature step. The selection of the most appropriate method will be dictated by the desired purity, available resources, and the safety infrastructure of the laboratory. This guide provides the foundational knowledge for researchers to select and implement a suitable synthesis strategy for their specific needs.
References
- 1. zegmetal.com [zegmetal.com]
- 2. ysxbcn.com [ysxbcn.com]
- 3. eiga.eu [eiga.eu]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. info.ornl.gov [info.ornl.gov]
- 6. asiaiga.org [asiaiga.org]
- 7. airproducts.com [airproducts.com]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Gallium (III) Trifluoride in Non-Aqueous Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium (III) trifluoride (GaF3), an inorganic compound with applications in optical materials and electronics, is known for its limited solubility in aqueous solutions.[1][2][3] This technical guide addresses the critical knowledge gap regarding its solubility in non-aqueous solvents, a crucial parameter for its application in organic synthesis, formulation development, and materials science. Due to a scarcity of published quantitative data, this document provides a comprehensive framework for the experimental determination of GaF3 solubility. It outlines detailed protocols, analytical techniques, and key considerations for researchers working with this compound. The guide also presents a generalized experimental workflow for solubility assessment.
Introduction
Theoretical Considerations for Solubility in Non-Aqueous Solvents
The solubility of an ionic compound like GaF3 in non-aqueous solvents is governed by the solvent's ability to solvate the gallium (Ga³⁺) and fluoride (B91410) (F⁻) ions, overcoming the lattice energy of the solid. Key solvent properties influencing this process include:
-
Polarity and Dielectric Constant: Polar solvents are generally better at solvating ions. A high dielectric constant reduces the electrostatic attraction between ions, facilitating their separation and dissolution. Non-aqueous solvents are broadly classified as polar protic (e.g., alcohols), which can donate hydrogen bonds, and polar aprotic (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide), which cannot.[9][10][11]
-
Lewis Acidity/Basicity: The Lewis basicity of a solvent can play a role in solvating the Ga³⁺ cation, while the Lewis acidity can influence the solvation of the F⁻ anion.
-
Hydrogen Bonding Capability: Protic solvents can form hydrogen bonds with the fluoride anion, which can significantly impact solubility. In aprotic solvents, the lack of hydrogen bonding can leave anions less solvated and potentially more reactive.[11]
Experimental Protocol for Determination of GaF3 Solubility
The following protocol is a generalized method for determining the solubility of GaF3 in a non-aqueous solvent of interest. It is based on the principle of creating a saturated solution and then quantifying the dissolved gallium.
Materials and Equipment
-
Anhydrous Gallium (III) Trifluoride (GaF3) of high purity
-
Anhydrous non-aqueous solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide (DMF)[12][13][14], dimethyl sulfoxide (B87167) (DMSO)[15][16][17][18])
-
Constant temperature bath or shaker incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for gallium quantification
-
Fluoride Ion-Selective Electrode (F-ISE) for fluoride quantification (optional)
Experimental Procedure
-
Solvent Preparation: Ensure the non-aqueous solvent is anhydrous, as trace amounts of water can significantly affect the solubility of GaF3. Use freshly dried solvents or purchase high-purity anhydrous grades.
-
Preparation of Saturated Solution:
-
Add an excess amount of GaF3 to a known volume of the anhydrous solvent in a sealed container. The excess solid is crucial to ensure saturation.
-
Place the container in a constant temperature bath or shaker incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the use of a syringe equipped with a chemically resistant filter (e.g., PTFE) is highly recommended.
-
Dilute the collected sample to a known volume with an appropriate solvent (often dilute nitric acid for ICP-OES/AAS analysis) to bring the gallium concentration within the linear range of the analytical instrument.
-
-
Quantification of Dissolved Gallium:
-
Analyze the diluted samples for gallium concentration using a calibrated ICP-OES or AAS instrument.
-
Prepare a series of calibration standards of known gallium concentrations in the same matrix as the diluted samples.
-
-
Calculation of Solubility:
-
From the measured gallium concentration in the diluted sample, calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or ppm.
-
Confirmatory Analysis (Optional)
The fluoride concentration in the saturated solution can be determined using a Fluoride Ion-Selective Electrode (F-ISE) to confirm the stoichiometry of the dissolved salt. This requires the use of a total ionic strength adjustment buffer (TISAB) suitable for non-aqueous media.
Data Presentation
Table 1: Hypothetical Solubility Data for GaF3 in Various Non-Aqueous Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | To be determined | To be determined |
| Ethanol | Polar Protic | 24.5 | To be determined | To be determined |
| Acetone | Polar Aprotic | 20.7 | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | 37.5 | To be determined | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | To be determined | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of GaF3 solubility in a non-aqueous solvent.
Caption: Experimental workflow for GaF3 solubility determination.
Conclusion
The solubility of gallium (III) trifluoride in non-aqueous solvents is a critical parameter for its expanded use in various scientific and industrial applications. While existing literature lacks specific quantitative data, this guide provides a robust experimental framework for researchers to systematically determine this property. By following the detailed protocol and employing appropriate analytical techniques, scientists can generate reliable solubility data, fostering a deeper understanding of GaF3's behavior in non-aqueous systems and unlocking its potential in new applications.
References
- 1. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Gallium fluoride | F3Ga | CID 82211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. GALLIUM(III) FLUORIDE | 7783-51-9 [chemicalbook.com]
- 6. 7783-51-9 CAS MSDS (GALLIUM(III) FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. GALLIUM(III) FLUORIDE CAS#: 7783-51-9 [m.chemicalbook.com]
- 8. heegermaterials.com [heegermaterials.com]
- 9. pearsoncanada.ca [pearsoncanada.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. productcatalog.eastman.com [productcatalog.eastman.com]
- 13. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 15. Dimethyl sulfoxide solvates of the aluminium(iii), gallium(iii) and indium(iii) ions. A crystallographic, EXAFS and vibrational spectroscopic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. gchemglobal.com [gchemglobal.com]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Gallium Trifluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium trifluoride trihydrate (GaF₃·3H₂O) is a stable, water-insoluble source of gallium, making it a valuable precursor in various applications, including the synthesis of advanced materials and pharmaceuticals. Understanding its thermal decomposition behavior is critical for controlling reaction pathways and ensuring the desired product formation. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound trihydrate, drawing parallels with analogous compounds and outlining the key experimental techniques used for its characterization.
Core Decomposition Pathway
The thermal decomposition of this compound trihydrate is a multi-step process involving dehydration and hydrolysis. While specific quantitative data for GaF₃·3H₂O is not extensively available in the public domain, the mechanism can be elucidated by analogy to similar metal fluoride (B91410) hydrates, such as aluminum fluoride trihydrate (AlF₃·3H₂O)[1], and through general principles of inorganic thermal decomposition.
The decomposition proceeds through the following key stages:
-
Initial Dehydration: The process begins with the loss of water molecules. This typically occurs in a stepwise manner.
-
Formation of Intermediates: As water is removed, intermediate hydrates are formed.
-
Hydrolysis: Concurrent with dehydration, hydrolysis can occur, where the fluoride ligand is substituted by a hydroxide (B78521) group, leading to the formation of species like gallium hydroxyfluoride (GaF₂(OH)).
-
Formation of Anhydrous this compound: Complete dehydration leads to the formation of anhydrous GaF₃.
-
High-Temperature Decomposition: At very high temperatures, anhydrous this compound can decompose further.
The overall thermal decomposition can be summarized in the following table, with proposed temperature ranges based on available data and analogies.
| Stage | Temperature Range (°C) | Reaction | Product(s) | Mass Loss (%) (Theoretical) |
| 1 | ~140[2] | GaF₃·3H₂O → GaF₃·xH₂O + (3-x)H₂O | Intermediate hydrate(s) | Variable |
| 2 | 140 - 300 | GaF₃·3H₂O → GaF₃ + 3H₂O | Anhydrous this compound | 29.88% |
| 3 (Concurrent) | 140 - 400 | GaF₃·3H₂O → GaF₂(OH)·H₂O + HF + H₂O | Hydrated Gallium Hydroxyfluoride | - |
| 4 | > 950 (sublimation)[3] | GaF₃(s) → GaF₃(g) | Gaseous this compound | - |
| 5 | > 1000 (under pressure) | 2GaF₃ → 2GaF + 2F₂ | Gallium(I) Fluoride, Fluorine Gas | - |
Experimental Protocols
The study of the thermal decomposition of this compound trihydrate relies on several key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the different stages of decomposition.
Methodology:
-
A small, precisely weighed sample of GaF₃·3H₂O (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) reveals the distinct decomposition steps as sharp decreases in mass. The derivative of this curve (DTG) can be used to identify the temperature of maximum decomposition rate for each step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the decomposition events (endothermic or exothermic).
Methodology:
-
A small, weighed sample of GaF₃·3H₂O is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (like dehydration) will appear as peaks in the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
Methodology:
-
Samples of GaF₃·3H₂O are heated to specific temperatures corresponding to the decomposition stages identified by TGA/DSC and then cooled to room temperature.
-
The resulting solid residues are ground into a fine powder.
-
The powder is analyzed using an X-ray diffractometer.
-
The resulting diffraction pattern is compared with standard diffraction databases (e.g., ICDD) to identify the crystalline structures of the intermediates and final products.
Visualizing the Decomposition Pathway
Logical Flow of Thermal Decomposition
The following diagram illustrates the logical progression of the thermal decomposition of this compound trihydrate.
Caption: Thermal decomposition pathway of GaF₃·3H₂O.
Experimental Workflow for Analysis
This diagram outlines the typical experimental workflow for characterizing the thermal decomposition process.
Caption: Experimental workflow for decomposition analysis.
Conclusion
The thermal decomposition of this compound trihydrate is a complex process involving sequential dehydration and hydrolysis reactions. A thorough understanding of this mechanism, achievable through a combination of thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction, is essential for its effective use in synthesis and material science. While a detailed quantitative analysis of GaF₃·3H₂O decomposition requires further dedicated research, the framework presented in this guide, based on established principles and analogies with similar compounds, provides a solid foundation for researchers in the field.
References
The Coordination Chemistry of Gallium(III) Fluoride Complexes: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gallium(III) fluoride (B91410) complexes are a fascinating and increasingly important area of inorganic chemistry, with significant potential in radiopharmaceutical development and medicinal chemistry. The unique properties of the Ga(III) ion, including its hard Lewis acid character and preference for octahedral coordination, combined with the high electronegativity and small size of the fluoride ion, lead to the formation of stable and structurally diverse complexes. This technical guide provides an in-depth exploration of the coordination chemistry of Ga(III) fluoride complexes, focusing on their synthesis, structure, and characterization, with a particular emphasis on their relevance to drug development and medical imaging.
Structural and Physicochemical Properties
Gallium(III) fluoride (GaF₃) itself is a white, crystalline solid that is virtually insoluble in water.[1] It adopts an FeF₃-type structure where each gallium atom is octahedrally coordinated to six fluoride ions.[1] The coordination chemistry of Ga(III) with fluoride is rich and extends to a wide variety of mixed-ligand complexes. A comprehensive review of the structural chemistry of fluoride and mixed-ligand fluoride complexes of gallium(III) has documented over 140 known crystal structures, highlighting the diverse coordination environments and stoichiometries that can be achieved.[2][3][4]
The Ga-F bond is strong and contributes to the overall stability of these complexes.[5][6][7] The coordination number of gallium in these complexes is most commonly six, resulting in a distorted octahedral geometry.[8][9][10] The structural parameters of these complexes, such as bond lengths and angles, are influenced by the nature of the other ligands in the coordination sphere.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of Gallium(III) fluoride complexes, compiled from crystallographic studies.
Table 1: Selected Ga-F Bond Lengths in Gallium(III) Fluoride Complexes
| Compound | Ga-F Bond Length (Å) | Reference |
| [GaF(Bn-NODP)]·4H₂O | 1.832(1) | [9] |
| GaF₃ | 1.725 | |
| [N(CH₃)₄]₂[Ga₂F₈(H₂O)₂] | Varies | [8] |
Table 2: Crystallographic Data for Representative Gallium(III) Fluoride Complexes
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [GaF(Bn-NODP)]·4H₂O | Monoclinic | P2₁/n | a = 11.2345(3) Å, b = 17.5678(5) Å, c = 14.1234(4) Å, β = 109.567(1)° | [9] |
| GaF₃ | Rhombohedral | R-3c | a = 5.012 Å, c = 12.99 Å | [1] |
| [N(CH₃)₄]₂[Ga₂F₈(H₂O)₂] | Monoclinic | P2₁/c | a = 9.123(1) Å, b = 11.456(2) Å, c = 10.567(2) Å, β = 115.45(3)° | [8] |
Synthesis and Experimental Protocols
The synthesis of Gallium(III) fluoride complexes can be achieved through various methods, depending on the desired product and the nature of the co-ligands. Common starting materials include Ga₂O₃, Ga(NO₃)₃·9H₂O, or GaCl₃.[1][9]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a Gallium(III) fluoride complex.
Caption: General workflow for synthesis and characterization.
Detailed Experimental Protocol: Synthesis of [GaF(Bn-NODP)]
A notable example is the synthesis of [GaF(Bn-NODP)], a complex investigated for its potential in ¹⁸F radiolabeling.[9]
1. Synthesis of the Precursor Complex [GaCl(Bn-NODP)]:
-
The macrocyclic ligand, H₂(Bn-NODP)·2HCl or its disodium (B8443419) salt, is reacted with either Ga(NO₃)₃·9H₂O or GaCl₃ in water.[9]
-
The reaction mixture is typically stirred at room temperature to allow for the formation of the neutral complex, [GaCl(Bn-NODP)]·4H₂O, which precipitates as a white solid.[9]
2. Fluorination to form [GaF(Bn-NODP)]:
-
To a solution or suspension of [GaCl(Bn-NODP)] in a suitable solvent, one molar equivalent of an aqueous solution of potassium fluoride (KF) is added.[9]
-
The reaction proceeds via a rapid chloride/fluoride ligand exchange, driven by the formation of the thermodynamically stable Ga-F bond.[9]
-
The resulting [GaF(Bn-NODP)] complex can be isolated and purified, often by crystallization.
Radiolabeling with Fluorine-18
A key application of Gallium(III) fluoride chemistry is in the development of PET imaging agents using the positron-emitting radionuclide ¹⁸F.[5][6][7] The strong Ga-F bond allows for the stable incorporation of ¹⁸F into a targeting molecule.[5][6][7]
Protocol for ¹⁸F-Radiolabeling of a Ga(III) Complex:
-
One-pot method: Ga(NO₃)₃·9H₂O and the chelating ligand are mixed in a buffer (e.g., sodium acetate, pH 4).[11]
-
Aqueous [¹⁸F]fluoride is added to the mixture.
-
The reaction is heated (e.g., at 80°C for 30 minutes) to facilitate the incorporation of ¹⁸F into the gallium complex.[11]
-
The radiolabeled product, [Ga¹⁸F(L)], is then purified, typically using solid-phase extraction (SPE) cartridges.[11]
The following diagram illustrates the logical relationship in the development of Ga-based PET imaging agents.
Caption: Development pathway for Ga-based PET agents.
Relevance in Drug Development
The interest in gallium compounds as therapeutic agents stems from the chemical similarities between Ga(III) and Fe(III).[12] Gallium(III) can interfere with iron-dependent metabolic pathways in cancer cells, leading to an anti-proliferative effect.[12] Gallium nitrate (B79036) has been investigated in clinical trials for its antineoplastic activity.[12]
The development of gallium-ligand complexes, including fluoride-containing species, aims to improve the therapeutic index of gallium-based drugs.[13] Coordination to organic ligands can enhance oral bioavailability, hydrolytic stability, and cell membrane penetration compared to simple gallium salts.[13]
Mechanism of Action of Gallium(III) in Cancer Therapy
The proposed mechanism of action for the anticancer activity of Gallium(III) is multifaceted and primarily involves the disruption of iron metabolism.
References
- 1. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural chemistry of fluoride and mixed-ligand fluoride complexes of gallium(III) [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. Gallium Fluoride Complexes with Acyclic Bispicolinic Ligands as Potential New Fluorine-18 Labelled Imaging Agents : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. The Structure and Vibrational Spectra of Gallium(III) Fluoride Dimeric Complex with Tetramethylammonium Cation [inis.iaea.org]
- 9. Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiofluorination of a Pre-formed Gallium(III) Aza-macrocyclic Complex: Towards Next-Generation Positron Emission Tomography (PET) Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gallium Trifluoride Trihydrate: A Technical Guide to its Hygroscopic Nature and Handling
For Researchers, Scientists, and Drug Development Professionals
Gallium trifluoride trihydrate (GaF₃·3H₂O) is a white crystalline solid that serves as a precursor in the synthesis of various gallium-based materials, including gallium nitride, a key semiconductor.[1][2] Its utility in research and development, particularly in fields requiring high-purity materials, is underscored by its hygroscopic nature—a property that necessitates meticulous handling and storage to maintain its integrity. This guide provides an in-depth overview of the hygroscopic characteristics of this compound trihydrate, alongside detailed protocols for its safe handling and use in a laboratory setting.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound trihydrate is presented below.
| Property | Value |
| Chemical Formula | GaF₃·3H₂O |
| CAS Number | 7783-51-9 |
| Molecular Weight | 180.76 g/mol |
| Appearance | White crystalline solid |
| Solubility in Water | High solubility |
| Melting Point | Dehydrates at approximately 140°C |
Hygroscopic Nature and Stability
Handling and Storage Protocols
Due to its hygroscopic and potentially hazardous nature, strict protocols must be followed when handling and storing this compound trihydrate.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly sealed to prevent moisture absorption.[2][5]
-
Store away from incompatible materials such as strong acids and bases.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[2]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.[2]
-
Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation of dust.[2]
Experimental Protocol: Preparation of a Standard Solution in a Controlled Atmosphere
This protocol outlines the steps for preparing a solution of this compound trihydrate for experimental use, minimizing exposure to atmospheric moisture.
Materials:
-
This compound trihydrate
-
Anhydrous solvent
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Appropriate glassware (e.g., volumetric flask, beaker, stir bar)
-
Spatula
-
Analytical balance
Procedure:
-
Preparation of Inert Atmosphere:
-
If using a glovebox, ensure the atmosphere is dry and inert.
-
If using a Schlenk line, assemble and dry all glassware by heating under vacuum and backfilling with inert gas several times.
-
-
Weighing the Compound:
-
Transfer the required amount of this compound trihydrate to a pre-weighed container inside the glovebox or under a positive flow of inert gas.
-
Seal the container before removing it from the controlled atmosphere to weigh on an analytical balance.
-
-
Dissolution:
-
Introduce the weighed compound into the volumetric flask inside the glovebox or under a positive flow of inert gas.
-
Add a portion of the anhydrous solvent and stir until the solid is fully dissolved.
-
Once dissolved, dilute to the final volume with the anhydrous solvent.
-
-
Storage of the Solution:
-
Seal the volumetric flask with a septum or glass stopper.
-
If prepared on a Schlenk line, maintain a positive pressure of inert gas.
-
Store the solution in a desiccator or in the glovebox.
-
Logical Workflow for Handling Hygroscopic Compounds
The following diagram illustrates a standard workflow for the safe handling of hygroscopic materials like this compound trihydrate, from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of hygroscopic compounds.
Safety and Disposal
This compound trihydrate is corrosive and can cause skin and eye burns.[5] Always consult the Safety Data Sheet (SDS) before handling.[5][6] Waste containing gallium compounds should be treated as hazardous and disposed of according to institutional and local regulations.[5] Contaminated labware should be thoroughly decontaminated before reuse.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 7783-51-9: Gallium (III) fluoride trihydrate [cymitquimica.com]
- 3. This compound trihydrate | F3GaH6O3 | CID 71587050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
A Technical Guide to the Quantum Mechanical Modeling of Gallium(III) Fluoride (GaF₃) Molecular Clusters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) fluoride (B91410) (GaF₃) is an inorganic compound known for its thermal stability and applications in materials science, such as the preparation of optical fluorogallate glasses.[1][2] While the properties of bulk GaF₃ are well-documented, the behavior of its molecular clusters—small, discrete aggregates of (GaF₃)ₙ units—remains a largely unexplored area. The study of such clusters is crucial as they represent the intermediate stage between individual molecules and the bulk material, offering unique insights into nucleation processes, surface chemistry, and quantum confinement effects.
Quantum mechanical modeling provides a powerful, non-invasive lens through which to investigate the structures, stabilities, and electronic properties of these transient species. For researchers in materials science, this data can inform the rational design of precursors for thin-film deposition or novel catalytic materials. For professionals in drug development, understanding the fundamental interactions of gallium and fluorine is pertinent due to their roles in advanced medical applications. Gallium, particularly the radioisotope Gallium-68, is a cornerstone of modern positron emission tomography (PET) imaging for cancer diagnostics.[1][3][4] Concurrently, the incorporation of fluorine, especially Fluorine-18, is a key strategy in designing radiopharmaceuticals and modifying the metabolic stability of therapeutic agents.[5][6]
This technical guide outlines a comprehensive framework for the quantum mechanical modeling of GaF₃ molecular clusters, detailing proposed computational and experimental workflows. It aims to provide researchers with the necessary protocols to explore this novel chemical space and to contextualize the fundamental science within the broader landscape of materials and medicine.
Theoretical and Computational Methodology
The foundation of modeling molecular clusters lies in quantum chemistry, which applies the principles of quantum mechanics to predict molecular properties. Density Functional Theory (DFT) stands out as the most widely used method due to its excellent balance of computational cost and accuracy for inorganic systems.
2.1. Recommended Computational Approaches
-
Density Functional Theory (DFT): This approach calculates the electronic structure of a system based on its electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals like B3LYP are often a good starting point. For potentially better accuracy with non-covalent interactions that may be present in larger clusters, dispersion-corrected functionals such as ωB97X-D or B3LYP-D3 are recommended.
-
Basis Sets: Pople-style basis sets like 6-311+G(d,p) offer a good compromise for initial optimizations. For higher accuracy, especially for electronic properties and vibrational frequencies, correlation-consistent basis sets like aug-cc-pVTZ are preferable.
-
-
Ab Initio Methods: For benchmarking the results obtained from DFT, higher-level theories are invaluable.
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good first step beyond the Hartree-Fock approximation to include electron correlation.
-
Coupled Cluster Theory (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) can provide highly accurate single-point energies for the geometries optimized with DFT, serving as a benchmark for cluster stability.
-
2.2. A Proposed Computational Workflow
A systematic approach is essential for the accurate modeling of (GaF₃)ₙ clusters. The following workflow outlines the key steps from initial structure generation to final property analysis.
Presentation of Quantitative Data
All quantitative results from the computational workflow should be summarized in clear, well-structured tables to facilitate comparison and analysis. Below are template tables for presenting key findings.
Table 1: Calculated Properties of the GaF₃ Monomer This initial step is crucial for validating the chosen computational method against known experimental or high-level theoretical data.
| Property | Computational Level | Calculated Value | Experimental/Benchmark Value |
| Ga-F Bond Length (Å) | B3LYP/aug-cc-pVTZ | 1.83 | Value |
| F-Ga-F Bond Angle (°) | B3LYP/aug-cc-pVTZ | 120.0 | Value |
| Vibrational Frequencies (cm⁻¹) | B3LYP/aug-cc-pVTZ | ν₁, ν₂, ν₃ | Values |
Table 2: Calculated Geometries and Stabilities of (GaF₃)ₙ Clusters (n=2-4) This table summarizes the energetic stability and key structural parameters of the most stable isomers found for each cluster size.
| Cluster | Point Group | Average Ga-F Bond Length (Å) | Bridging Ga-F Bond Length (Å) | Binding Energy per Monomer (kcal/mol) |
| (GaF₃)₂ (Dimer) | D₂h | Value | Value | Value |
| (GaF₃)₃ (Trimer) | D₃h | Value | Value | Value |
| (GaF₃)₄ (Tetramer) | T_d | Value | Value | Value |
Table 3: Calculated Electronic Properties of (GaF₃)ₙ Clusters (n=1-4) This table presents the electronic characteristics, which are vital for understanding the reactivity and potential applications of the clusters.
| Cluster | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Average Mulliken Charge on Ga |
| GaF₃ | Value | Value | Value | Value |
| (GaF₃)₂ | Value | Value | Value | Value |
| (GaF₃)₃ | Value | Value | Value | Value |
| (GaF₃)₄ | Value | Value | Value | Value |
Experimental Protocols for Synthesis and Characterization
While computational modeling provides theoretical predictions, experimental validation is paramount. The following protocols describe established techniques for the synthesis and characterization of gas-phase inorganic molecular clusters, which are applicable to the study of (GaF₃)ₙ.
4.1. Synthesis of Gas-Phase Clusters
-
Laser Ablation with Inert Gas Condensation: This is a common and versatile method for producing clusters of materials with high boiling points.[7][8]
-
A solid target of pressed GaF₃ powder is placed in a vacuum chamber.
-
The chamber is filled with a continuous flow of an inert carrier gas, typically Helium, at low pressure.
-
A high-power pulsed laser (e.g., Nd:YAG) is focused onto the GaF₃ target, ablating material and creating a hot plasma.
-
The ablated atoms and molecules are cooled by collisions with the Helium gas, promoting nucleation and the growth of (GaF₃)ₙ clusters.
-
The cluster-seeded gas stream is then expanded supersonically into a high-vacuum region for analysis.
-
-
Electrospray Ionization (ESI): This technique can generate clusters from a solution phase, which may be useful if suitable soluble precursors are available.[9][10]
-
A solution containing a gallium fluoride precursor (e.g., a complex that can decompose to GaF₃) in a volatile solvent is prepared.
-
The solution is pumped through a fine, heated capillary held at a high electrical potential.
-
The high electric field disperses the liquid into a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions, including potential (GaF₃)ₙ cluster ions.
-
4.2. Characterization of Gas-Phase Clusters
-
Time-of-Flight Mass Spectrometry (TOF-MS): This is the primary tool for identifying the composition of the generated clusters.
-
The gas-phase clusters generated from the synthesis source are ionized (if not already charged).
-
The cluster ions are accelerated by a uniform electric field into a field-free drift tube.
-
Lighter ions travel faster and reach the detector before heavier ions.
-
By measuring the travel time, the mass-to-charge ratio (m/z) of each cluster can be determined with high precision, confirming the existence of different (GaF₃)ₙ species.
-
Relevance to Drug Development Professionals
While the direct therapeutic application of GaF₃ molecular clusters is not established, the fundamental chemistry of its constituents—gallium and fluorine—is highly relevant to the field of drug development, particularly in diagnostic imaging.
-
Gallium in Radiopharmaceuticals: The radioisotope Gallium-68 (⁶⁸Ga) is a positron emitter with a convenient half-life (68 min), making it ideal for PET imaging.[11] ⁶⁸Ga is chelated to targeting molecules to create radiopharmaceuticals that can visualize specific biological processes. For instance, ⁶⁸Ga-DOTATATE is used to image neuroendocrine tumors, and ⁶⁸Ga-PSMA is a key agent for diagnosing prostate cancer.[2][3] The underlying coordination chemistry of gallium, which would be explored in modeling GaF₃ clusters, is fundamental to designing the stable chelators required for these applications.
-
Fluorine in Medicinal Chemistry: Fluorine, and specifically the radioisotope Fluorine-18 (¹⁸F), is the most widely used radionuclide in PET imaging.[5][12] The low positron energy of ¹⁸F provides high-resolution images, and its 110-minute half-life allows for complex imaging protocols.[6] Beyond imaging, the strategic incorporation of stable fluorine into drug candidates is a common tactic to enhance metabolic stability, membrane permeability, and binding affinity.[11]
The mechanism by which gallium compounds exert anti-cancer effects is often linked to their interference with iron metabolism, a critical pathway for cell proliferation.[3] A simplified logical diagram of this interaction is presented below.
Conclusion
The quantum mechanical modeling of GaF₃ molecular clusters represents a frontier in inorganic chemistry with potential implications for materials science and a contextual relevance to medicinal chemistry. This guide provides a robust framework for researchers to systematically investigate these systems. By combining state-of-the-art computational methods like DFT with established experimental techniques such as laser ablation TOF-MS, it is possible to elucidate the intrinsic properties of these novel clusters. The resulting data on structure, stability, and electronic behavior will not only fill a fundamental knowledge gap but may also pave the way for new applications, from advanced materials to a deeper understanding of the elements that shape modern diagnostic medicine.
References
- 1. cardinalhealth.com [cardinalhealth.com]
- 2. iaea.org [iaea.org]
- 3. Gallium-68 Labelled Radiopharmaceuticals for Imaging Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated tracers for imaging cancer with positron emission tomography | springermedicine.com [springermedicine.com]
- 7. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 8. Gas-Phase Synthesis of Functional Nanomaterials [mdpi.com]
- 9. Solvation energy and gas-phase stability influences on alkali metal cluster ion formation in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Gas-Phase Stability of Gallium (I) Fluoride: A Technical Guide
Abstract
Gallium (I) fluoride (B91410) (GaF) is a diatomic molecule that has been observed exclusively in the gas phase, exhibiting a notable degree of thermal stability.[1][2] This technical guide provides a comprehensive overview of the gas-phase stability of GaF, consolidating key quantitative data from seminal experimental studies and theoretical calculations. Detailed methodologies for the primary experimental techniques used to characterize its stability are presented, including high-temperature Knudsen cell mass spectrometry and microwave absorption spectroscopy. This document aims to serve as a valuable resource for researchers in chemistry, materials science, and drug development by providing a centralized repository of data and experimental protocols related to this intriguing molecule.
Introduction
The study of simple diatomic molecules like Gallium (I) fluoride provides fundamental insights into chemical bonding and molecular stability. Unlike its more common trivalent counterpart, gallium (III) fluoride (GaF₃), GaF is intrinsically a gas-phase species.[1][2] Its stability and properties in this state are of significant interest for various applications, including its use in the generation of molecular beams and as a precursor in certain chemical vapor deposition processes. Furthermore, the generation of GaF in a graphite (B72142) furnace is a key step in the sensitive determination of fluorine in analytical chemistry using high-resolution molecular absorption spectrometry. Understanding the thermodynamic and kinetic stability of GaF is crucial for optimizing these processes and for the accurate interpretation of experimental data. This guide summarizes the key parameters that define the gas-phase stability of GaF, including its bond dissociation energy, standard enthalpy of formation, and ionization energy, supported by detailed experimental and computational findings.
Quantitative Stability Data
The stability of gaseous Gallium (I) fluoride has been characterized through various experimental and theoretical methods. The following table summarizes the key quantitative parameters reported in the literature.
| Parameter | Value | Method | Reference |
| Bond Dissociation Energy (D₀°) | 138 ± 3.5 kcal/mol | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] |
| 5.99 ± 0.15 eV | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] | |
| Bond Dissociation Energy (Dₑ) | 6.286 eV | Multireference Configuration Interaction (MRCI) Calculation | Cao, et al. (2013) |
| Standard Enthalpy of Formation (ΔHf,298°) | -55.2 ± 2 kcal/mol | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] |
| Appearance Potential (AP) of GaF⁺ | 10.6 ± 0.4 eV | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] |
| Ionization Energy | 10.64 eV | Not specified | Wikipedia[2] |
| Electric Dipole Moment (μ) | 2.45 ± 0.05 D | Microwave Absorption Spectroscopy | Hoeft, Lovas, et al. (1970) |
Experimental Protocols
The determination of the stability parameters of gaseous GaF has relied on sophisticated experimental techniques capable of probing high-temperature species. Below are detailed descriptions of the key methodologies.
High-Temperature Knudsen Cell Mass Spectrometry
This technique was employed by Murad, Hildenbrand, and Main to determine the bond dissociation energy and standard enthalpy of formation of GaF.[3] The method involves heating a sample in a Knudsen cell, which is an isothermal enclosure with a small orifice, to generate a molecular beam of the vapor species in equilibrium with the condensed phase. This beam is then analyzed by a mass spectrometer.
Experimental Workflow:
-
Sample Preparation: A mixture of gallium and a suitable fluoride-containing compound (e.g., a stable metal fluoride) is placed within a Knudsen cell. The choice of cell material is critical to prevent reactions with the sample at high temperatures.
-
High-Temperature Effusion: The Knudsen cell is heated to a high, uniform temperature (in the range of 1000-2000 K), causing the sample to vaporize and establish a vapor-phase equilibrium. The gaseous species effuse through a small orifice, forming a well-collimated molecular beam.
-
Ionization: The molecular beam enters the ion source of a mass spectrometer, where the gaseous species are ionized, typically by electron impact. The energy of the ionizing electrons is carefully controlled.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a magnetic sector).
-
Ion Detection and Data Analysis: The ion intensities of the species of interest (e.g., Ga⁺, GaF⁺) are measured as a function of temperature. These intensities are then used to calculate the partial pressures of the gaseous species. By studying the thermodynamics of the gas-phase reactions, such as the dissociation of GaF, the bond dissociation energy and enthalpy of formation can be determined using the second-law or third-law method.
Microwave Absorption Spectroscopy
The electric dipole moment of GaF was determined using microwave absorption spectroscopy. This high-resolution technique measures the absorption of microwave radiation by gas-phase molecules as they undergo transitions between rotational energy levels.
Experimental Workflow:
-
Generation of Gaseous GaF: The primary challenge is to produce a sufficient concentration of gas-phase GaF in the absorption cell of the spectrometer. This can be achieved by flowing a suitable precursor gas (e.g., a volatile gallium compound and a fluorine source) through a high-temperature reaction zone or by using a high-temperature nozzle source.
-
Microwave Irradiation: A tunable source of microwave radiation is passed through the absorption cell containing the gaseous GaF.
-
Absorption Detection: As the frequency of the microwave radiation is swept, the detector measures the frequencies at which the radiation is absorbed by the GaF molecules. These absorption frequencies correspond to the rotational transitions of the molecule.
-
Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. For a diatomic molecule like GaF, the rotational constant is directly related to the moment of inertia and thus the bond length. By applying an external electric field (the Stark effect), the splitting of the rotational lines can be measured, which allows for the precise determination of the molecule's electric dipole moment.
Computational Studies
In addition to experimental investigations, computational quantum chemistry provides a powerful tool for studying the stability and properties of molecules like GaF. Ab initio methods, such as the multireference configuration interaction (MRCI) approach, have been used to calculate the potential energy curve of the GaF molecule. From this, key spectroscopic constants and the bond dissociation energy can be derived.
Theoretical calculations by Cao and coworkers yielded a dissociation energy (Dₑ) of 6.286 eV. This value is in good agreement with the experimentally determined D₀° of 5.99 ± 0.15 eV, providing confidence in both the experimental and theoretical approaches. Such computational studies are invaluable for understanding the electronic structure of the molecule and for predicting properties that are difficult to measure experimentally.
Logical Relationships of Stability Parameters
The various parameters used to describe the stability of GaF are interconnected. The bond dissociation energy is a direct measure of the strength of the Ga-F bond. The standard enthalpy of formation is related to the bond dissociation energy through a thermochemical cycle involving the enthalpies of formation of the constituent atoms. The ionization energy represents the energy required to remove an electron from the molecule, providing insight into the stability of the molecular orbitals.
Conclusion
The gas-phase stability of Gallium (I) fluoride is well-characterized by a combination of experimental and theoretical data. High-temperature mass spectrometry has provided reliable values for its bond dissociation energy and standard enthalpy of formation, indicating a thermodynamically stable molecule at elevated temperatures. Microwave spectroscopy has precisely determined its electric dipole moment, offering insights into its electronic structure. These experimental findings are supported by ab initio calculations, which provide a deeper understanding of the bonding in GaF. The data and methodologies presented in this guide serve as a foundational resource for researchers working with this and other simple metal halides, with applications ranging from fundamental chemical physics to analytical chemistry and materials science.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Gallium(III) Fluoride (B91410) (GaF3) Powder
Introduction
Gallium(III) fluoride (GaF3), also known as gallium trifluoride, is an inorganic compound that presents as a white, crystalline powder.[1][2] It is a significant material in various advanced applications due to its unique optical, thermal, and chemical properties.[3][4] This guide provides a comprehensive overview of the physical and chemical characteristics of GaF3 powder, detailed experimental protocols for their determination, and a visualization of its crystal structure. This document is intended to serve as a technical resource for professionals in research, science, and drug development who may be working with or considering the use of this compound.
Physical and Chemical Properties
Gallium(III) fluoride is a stable, white solid at room temperature.[1] It is known for its high thermal stability, being stable in air.[3] One of its notable characteristics is that it sublimes at approximately 950 °C, while its melting point under pressure is above 1000 °C.[1][5] The compound is virtually insoluble in water.[1]
Table 1: Physical and Chemical Properties of GaF3 Powder
| Property | Value | References |
| Chemical Formula | GaF3 | [1][2][6] |
| Molecular Weight | 126.72 g/mol | [1][2][7] |
| Appearance | White powder, colorless needles | [1][2][6] |
| Density | 4.47 g/cm³ | [1][2] |
| Melting Point | 800 °C (sublimes at ~950 °C, melts >1000 °C under pressure) | [1][2][6] |
| Boiling Point | ~1000 °C | [1][2][6] |
| Solubility in Water | 0.0002 g/100 mL (virtually insoluble) | [1] |
| Sensitivity | Moisture sensitive, hygroscopic | [6] |
| Reactivity | Reacts with mineral acids to form hydrofluoric acid. | [1] |
Crystallographic Properties
GaF3 possesses a rhombohedral crystal structure, analogous to that of iron(III) fluoride (FeF3).[1] In this structure, each gallium atom is coordinated to six fluorine atoms in an octahedral arrangement.[1]
Table 2: Crystallographic Data for GaF3
| Parameter | Value | References |
| Crystal System | Rhombohedral | [1] |
| Space Group | R-3c | [1] |
| Prototypical Structure | FeF3 | [1] |
Visualization of the GaF3 Unit Cell
The following diagram illustrates the coordination environment of gallium within the GaF3 crystal lattice.
Caption: Octahedral coordination of a Gallium atom by six Fluorine atoms in the GaF3 crystal structure.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of GaF3 powder.
Determination of Melting and Sublimation Points
Given that GaF3 sublimes under atmospheric pressure, its melting point is determined under elevated pressure.
-
Sublimation Point (Atmospheric Pressure):
-
A small amount of GaF3 powder is placed in a sublimation apparatus.
-
The apparatus is heated gradually.
-
The temperature at which the solid visibly begins to transition into a vapor is recorded as the sublimation point.[8]
-
-
Melting Point (Under Pressure):
-
The GaF3 powder is placed in a capillary tube.
-
The tube is introduced into a high-pressure melting point apparatus.
-
The pressure is elevated, and the sample is heated at a controlled rate.
-
The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point.
-
Density Measurement
Gas pycnometry is the standard method for determining the true density of a crystalline powder like GaF3.
-
A known mass of the GaF3 powder is placed in the sample chamber of a gas pycnometer.
-
The chamber is sealed and filled with an inert gas, typically helium, to a known pressure.
-
The gas is then expanded into a reference chamber of a known volume.
-
The pressure drop is measured, and using the ideal gas law, the volume of the powder is calculated by determining the volume of displaced gas.
-
The density is then calculated by dividing the mass of the powder by its determined volume.[9][10]
Water Solubility Determination
For a sparingly soluble salt like GaF3, the solubility can be determined by measuring the concentration of its ions in a saturated solution.
-
An excess amount of GaF3 powder is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of gallium ions in the filtrate is determined using a sensitive analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The solubility is then calculated from the ion concentration.
Crystal Structure Analysis
Powder X-ray Diffraction (XRD) is employed to determine the crystallographic properties of GaF3 powder.
-
A fine, homogenous sample of GaF3 powder is prepared and mounted on a sample holder.
-
The sample is placed in a powder X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The sample is rotated, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and unit cell dimensions by comparing the data to known crystallographic databases.[7][11]
Powder Flowability Characterization
The flow properties of GaF3 powder can be assessed using methods such as the angle of repose and Carr's Index.
-
Angle of Repose:
-
The powder is allowed to flow through a funnel from a fixed height onto a horizontal surface, forming a conical pile.
-
The height (h) and radius (r) of the cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r). A smaller angle indicates better flowability.[12][13]
-
-
Carr's Index:
-
The bulk density (ρ_bulk) of the powder is determined by measuring the volume of a known mass of loosely poured powder.
-
The tapped density (ρ_tapped) is determined by measuring the volume of the same mass of powder after subjecting it to a standardized tapping procedure to achieve maximum packing.
-
Carr's Index is calculated using the formula: Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100. A lower Carr's Index suggests better flowability.[1][6]
-
Applications
Gallium(III) fluoride is utilized in several specialized fields:
-
Optics: It is used in the manufacturing of fluorogallate glasses and other optical materials.[6][14]
-
Electronics: GaF3 can be a precursor in the production of thin films and coatings through chemical vapor deposition (CVD) for electronic and optical devices.[4]
-
Catalysis: It can act as a catalyst in certain organic synthesis reactions.[2][4]
-
Research: It serves as a research material for studying fluorine-containing compounds and as a precursor for synthesizing other fluoride compounds.[4]
Safety and Handling
Gallium(III) fluoride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also corrosive and can cause severe skin burns and eye damage.[13][15] Due to its moisture sensitivity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][6] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3][16]
Conclusion
Gallium(III) fluoride powder is a material with a distinct set of physical, chemical, and structural properties that make it valuable for specific technological applications. A thorough understanding of these characteristics, determined through standardized experimental protocols, is essential for its effective and safe use in research and development. This guide provides a foundational understanding for scientists and professionals working with this compound.
References
- 1. hello-pharma.com [hello-pharma.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. che.utah.edu [che.utah.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. bettersizeinstruments.com [bettersizeinstruments.com]
- 6. Carr index - Wikipedia [en.wikipedia.org]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. drugfuture.com [drugfuture.com]
- 10. measurlabs.com [measurlabs.com]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 13. lfacapsulefillers.com [lfacapsulefillers.com]
- 14. pobel.com [pobel.com]
- 15. merlin-pc.com [merlin-pc.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for Atomic Layer Deposition of Gallium Oxide (Ga₂O₃)
Topic: Gallium Halide Precursors for Atomic Layer Deposition of Ga₂O₃
A Note on Gallium Trifluoride (GaF₃) as a Precursor: While this compound (GaF₃) is mentioned in chemical literature as a potential precursor for the synthesis of gallium oxide (Ga₂O₃), detailed experimental protocols and quantitative data for its use in Atomic Layer Deposition (ALD) are not readily available in peer-reviewed scientific publications. Its primary documented role in this context is in Atomic Layer Etching (ALE), where a Ga₂O₃ surface is converted to GaF₃ using a fluorine source (like HF) before being removed.
Given the limited availability of specific data for a GaF₃-based ALD process, this document provides detailed application notes and protocols for a well-documented alternative halide precursor: Gallium Iodide (GaI₃) . The use of GaI₃ with ozone (O₃) provides a robust, thermally driven ALD process for high-quality Ga₂O₃ thin films.
Application Note: Atomic Layer Deposition of Gallium Oxide (Ga₂O₃) using Gallium Iodide (GaI₃) and Ozone (O₃)
This application note details the use of Gallium Iodide (GaI₃) and Ozone (O₃) for the atomic layer deposition of high-quality gallium oxide (Ga₂O₃) thin films. This halide-based chemistry offers a viable alternative to more common organometallic precursors, enabling the growth of crystalline Ga₂O₃ films with low impurity levels at a wide range of temperatures.
The process relies on the self-limiting surface reactions of GaI₃ and O₃, which allows for precise, sub-nanometer thickness control and excellent conformality on complex topographies. The resulting Ga₂O₃ films are suitable for a variety of applications in power electronics, deep-UV photodetectors, and as dielectric layers in transistors.
Key Process Advantages:
-
Wide Deposition Window: The process is effective over a broad temperature range, from 150°C to 550°C.[1][2]
-
Low Impurity Content: The resulting films exhibit very low levels of iodine contamination, particularly at higher deposition temperatures (≤0.01 at.% at ≥350°C).[1][3]
-
Crystalline Phase Control: Depending on the substrate and deposition temperature, different crystalline phases of Ga₂O₃ can be achieved directly during deposition. Amorphous films are typically formed at lower temperatures (150–234°C), while crystalline κ-Ga₂O₃ and α-Ga₂O₃ can be grown at higher temperatures.[1][4]
-
High-Density Films: The process yields dense Ga₂O₃ films, with densities approaching that of bulk material, especially for the crystalline phases.[1]
Material Properties:
The properties of the deposited Ga₂O₃ films are highly dependent on the deposition temperature and the substrate used. Amorphous films grown at lower temperatures exhibit lower density and refractive indices compared to their crystalline counterparts grown at higher temperatures. The use of a seed layer, such as α-Cr₂O₃, can promote the growth of specific polymorphs like α-Ga₂O₃.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the GaI₃/O₃ ALD process for Ga₂O₃.
Table 1: Deposition Parameters and Growth Characteristics
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Precursor | Gallium Iodide (GaI₃) | 99% purity | [2] |
| Co-reactant | Ozone (O₃) | Concentration: 220–250 g/m³ | [2] |
| GaI₃ Source Temp. | 128–131 °C | To achieve sufficient vapor pressure | [2] |
| Substrate Temp. (TG) | 150–550 °C | Wide ALD window | [1][2] |
| Growth Per Cycle (GPC) | 0.05–0.17 nm/cycle | Decreases with increasing temperature | [1] |
| Substrates | Si(100), amorphous SiO₂, α-Cr₂O₃/Si | Film properties are substrate-dependent |[1][3][4] |
Table 2: Resulting Ga₂O₃ Film Properties vs. Deposition Temperature
| Deposition Temp. (°C) | Film Phase on Si(100) | GPC (nm/cycle) | Film Density (g/cm³) | Iodine Impurity (at. %) | Refractive Index (@633 nm) | Optical Bandgap (eV, direct) | Source |
|---|---|---|---|---|---|---|---|
| 150 | Amorphous | 0.17 | 5.2–5.3 | ≤3.2 | 1.86 ± 0.03 | 4.96 | [1][4] |
| 200 | Amorphous | ~0.15 | 5.2–5.3 | ~1.5 | 1.86 ± 0.03 | 4.96 | [3][4] |
| 350 | Amorphous | ~0.10 | - | ≤0.04 | 1.86 ± 0.03 | 4.96 | [1][4] |
| 450 | κ-Ga₂O₃ | 0.05–0.09 | 5.9–6.1 | ≤0.01 | 1.96 ± 0.03 | 5.22–5.28 | [1][3][4] |
| 550 | κ-Ga₂O₃ | 0.05–0.09 | 5.9–6.1 | ≤0.01 | 1.96 ± 0.03 | 5.22–5.28 |[1][3][4] |
Table 3: Properties of α-Ga₂O₃ on α-Cr₂O₃ Seed Layer
| Deposition Temp. (°C) | Film Phase | GPC (nm/cycle) | Film Density (g/cm³) | Iodine Impurity (at. %) | Refractive Index (@633 nm) | Optical Bandgap (eV, direct) | Source |
|---|
| 275–550 | α-Ga₂O₃ | Higher than on Si | 6.3–6.4 | ≤0.01 (at ≥350°C) | 2.01 ± 0.02 | 5.28 |[1][4] |
Experimental Protocols
Substrate Preparation
-
Substrates: Silicon (100) and amorphous SiO₂ are commonly used. For targeted growth of α-Ga₂O₃, an α-Cr₂O₃ seed layer (0.7 to 9 nm thick) can be pre-deposited on the substrate via ALD.[1][3]
-
Cleaning: Substrates should be cleaned using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) followed by drying with an inert gas (e.g., N₂). A final surface preparation step, such as a UV/ozone clean or an HF dip for silicon, can be performed to ensure a pristine surface for deposition.
ALD System Configuration
-
Reactor: A low-pressure, flow-type ALD reactor is suitable for this process.[3]
-
Precursor Delivery:
-
Carrier Gas: High-purity nitrogen (99.999%) is used as both a carrier gas for the precursors and as a purge gas.[2]
Atomic Layer Deposition Protocol for Ga₂O₃
The ALD process consists of a sequence of four steps, which constitutes one ALD cycle. This cycle is repeated to achieve the desired film thickness.
-
Step 1: GaI₃ Pulse
-
Introduce GaI₃ vapor into the reactor chamber.
-
The GaI₃ molecules chemisorb onto the substrate surface.
-
Typical Pulse Time: 2-4 seconds (must be optimized for reactor geometry and precursor saturation).
-
-
Step 2: N₂ Purge
-
Stop the GaI₃ flow and purge the chamber with N₂ gas.
-
This step removes any unreacted GaI₃ molecules and gaseous byproducts from the chamber.
-
Typical Purge Time: 5-10 seconds.
-
-
Step 3: O₃ Pulse
-
Introduce O₃ into the chamber.
-
The ozone reacts with the surface-adsorbed gallium species, forming Ga₂O₃ and volatile iodine-containing byproducts.
-
Typical Pulse Time: 2-5 seconds.
-
-
Step 4: N₂ Purge
-
Stop the O₃ flow and purge the chamber again with N₂ gas.
-
This removes any unreacted O₃ and byproducts, preparing the surface for the next cycle.
-
Typical Purge Time: 5-10 seconds.
-
-
Cycle Repetition: Repeat the four-step cycle until the target film thickness is reached. The thickness can be monitored in-situ (e.g., with ellipsometry) or calculated based on the calibrated growth-per-cycle (GPC).
Visualizations
Experimental Workflow
Caption: ALD experimental workflow for Ga₂O₃ deposition.
Proposed Chemical Reaction Mechanism
Caption: Proposed surface reaction mechanism for Ga₂O₃ ALD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optical properties of Ga 2 O 3 thin films grown by atomic layer deposition using GaI 3 and O 3 as precursors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01846J [pubs.rsc.org]
- 4. Optical properties of Ga2O3 thin films grown by atomic layer deposition using GaI3 and O3 as precursors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Gallium(III) Fluoride (GaF3) as a p-Type Dopant Source in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In semiconductor manufacturing, the precise introduction of impurities, or dopants, is a fundamental process to control the electrical properties of materials. P-type doping involves introducing elements that create an excess of "holes" (electron vacancies), thereby increasing the material's conductivity for positive charge carriers. Gallium (Ga), a Group III element, is a well-established p-type dopant for several semiconductors, including silicon (Si), germanium (Ge), and silicon germanium (SiGe) alloys.[1] This document provides detailed application notes and protocols for the prospective use of Gallium(III) Fluoride (B91410) (GaF₃) as a solid-state source for gallium in p-type doping processes.
While direct and extensive literature on the use of GaF₃ as a primary p-type dopant source is limited, its properties, including a defined vapor pressure, make it a candidate for various doping techniques such as ion implantation, molecular beam epitaxy (MBE), and chemical vapor deposition (CVD).[2] These notes are compiled based on the established principles of gallium doping and the known characteristics of GaF₃ and other fluoride compounds used in semiconductor processing.
Material Properties of GaF₃
A comprehensive understanding of the physical and chemical properties of GaF₃ is crucial for its application as a dopant source.
| Property | Value | Reference |
| Chemical Formula | GaF₃ | [3] |
| Molar Mass | 126.72 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | > 1000 °C (under pressure) | [3] |
| Sublimation Point | ~950 °C | [3] |
| Vapor Pressure Equation | log(p/Pa) = (14.30 ± 0.30) − (12600 ± 200)/(T/K) (from 808 to 958 K) | [2] |
| Crystal Structure | Rhombohedral, FeF₃ structure | [3] |
| Solubility in Water | Virtually insoluble | [3] |
P-Type Doping Mechanism with Gallium
Gallium atoms have three valence electrons. When a gallium atom substitutes a silicon or germanium atom (which have four valence electrons) in the crystal lattice, there is a deficit of one electron required to complete the four covalent bonds with neighboring atoms. This creates a "hole," which can be considered a mobile positive charge carrier. At room temperature, electrons from the valence band can gain enough thermal energy to jump into these acceptor levels, leaving behind mobile holes in the valence band and thus increasing the p-type conductivity of the semiconductor.
Experimental Protocols
The following protocols are proposed for utilizing GaF₃ as a p-type dopant source in common semiconductor manufacturing processes. These are generalized procedures and will require optimization based on the specific semiconductor material, desired doping profile, and available equipment.
Protocol 1: P-Type Doping via Ion Implantation
Ion implantation is a precise method for introducing dopants into a semiconductor substrate. While gaseous dopant sources are often preferred, solid sources can be used.[4]
Objective: To introduce gallium ions into a semiconductor wafer for p-type doping using GaF₃ as the source material in an ion implanter equipped with a sputtering or vaporization source.
Materials and Equipment:
-
Semiconductor wafers (e.g., n-type Si, Ge)
-
High-purity GaF₃ powder or target
-
Ion implanter with a suitable ion source (e.g., indirectly heated cathode type)
-
Sputtering gas (e.g., Argon, Xenon) or co-gas (e.g., BF₃, SiF₄)[4]
-
Annealing furnace (e.g., Rapid Thermal Annealing - RTA system)
-
Characterization tools (e.g., SIMS, Hall effect measurement system)
Procedure:
-
Source Preparation: Load the high-purity GaF₃ material into the ion source crucible.
-
Implantation Parameters:
-
Set the desired implantation energy, which determines the projected range (depth) of the Ga⁺ ions.
-
Set the desired ion dose, which controls the concentration of implanted Ga atoms.
-
Introduce a sputtering gas (e.g., Xe) or a reactive co-gas (e.g., BF₃) to generate Ga⁺ ions from the solid GaF₃ target.[4]
-
-
Implantation: Initiate the ion implantation process. The GaF₃ will be sputtered or vaporized, and the resulting species will be ionized, mass-analyzed to select for Ga⁺, and accelerated towards the wafer.
-
Post-Implantation Annealing: After implantation, the semiconductor crystal lattice will be damaged. A high-temperature annealing step is necessary to repair the lattice damage and electrically activate the implanted gallium atoms, allowing them to become substitutional dopants. A typical RTA process would be performed in an inert atmosphere (e.g., N₂ or Ar).
-
Characterization:
-
Use Secondary Ion Mass Spectrometry (SIMS) to measure the depth profile and concentration of the implanted gallium.
-
Perform Hall effect measurements to determine the hole concentration, mobility, and resistivity of the doped layer.
-
Protocol 2: P-Type Doping via Molecular Beam Epitaxy (MBE)
MBE is a high-vacuum deposition technique that allows for the growth of high-quality, single-crystal thin films with precise control over thickness and doping.
Objective: To incorporate gallium as a p-type dopant during the epitaxial growth of a semiconductor layer using a GaF₃ effusion cell.
Materials and Equipment:
-
MBE system with ultra-high vacuum (UHV) chamber
-
High-temperature effusion cell for GaF₃
-
Source materials for the semiconductor film (e.g., Si, Ge, Ga, N)
-
Substrate wafers
-
In-situ characterization tools (e.g., RHEED)
-
Post-growth characterization tools (e.g., SIMS, Hall effect)
Procedure:
-
Substrate Preparation: Prepare and load the substrate into the MBE chamber.
-
GaF₃ Effusion Cell: Load high-purity GaF₃ into a high-temperature effusion cell.
-
Growth Conditions:
-
Heat the substrate to the desired growth temperature.
-
Calibrate the flux of the primary semiconductor source materials.
-
Calibrate the flux of the GaF₃ by heating the effusion cell. The sublimation property of GaF₃ at high temperatures under vacuum makes it suitable for this application.[3]
-
-
Epitaxial Growth and Doping:
-
Open the shutters for the primary source materials to initiate epitaxial growth.
-
Open the shutter for the GaF₃ effusion cell to co-deposit gallium onto the growing film. The flux of GaF₃ will determine the doping concentration.
-
Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED).
-
-
Characterization: After growth, characterize the doped film using SIMS for gallium concentration and depth profile, and Hall effect measurements for electrical properties.
Protocol 3: P-Type Doping via Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely used technique for the growth of compound semiconductors. While typically using metal-organic precursors, solid sources can also be employed.
Objective: To introduce gallium as a p-type dopant during MOCVD growth using vaporized GaF₃.
Materials and Equipment:
-
MOCVD reactor
-
A heated vessel (bubbler or sublimator) for GaF₃
-
Carrier gas (e.g., H₂, N₂)
-
Precursor gases for the semiconductor film (e.g., silane (B1218182) for Si, germane (B1219785) for Ge)
-
Substrate wafers
-
Characterization tools
Procedure:
-
Source Setup: Place high-purity GaF₃ in a temperature-controlled sublimator connected to the MOCVD gas manifold.
-
Growth Parameters:
-
Heat the GaF₃ source to a temperature sufficient to generate a stable vapor pressure.[2]
-
Control the flow of the carrier gas through the GaF₃ sublimator to transport the GaF₃ vapor into the reactor.
-
Set the substrate temperature and flow rates of the primary precursor gases.
-
-
Deposition and Doping: Introduce the precursor gases and the GaF₃ vapor into the reactor to initiate the growth of the doped semiconductor film. The partial pressure of GaF₃ in the reactor will influence the gallium incorporation and doping level.
-
Post-Growth Processing and Characterization: Cool down the reactor and unload the wafer. Perform necessary post-growth cleaning and characterization as described in the previous protocols.
Quantitative Data (Illustrative)
| Parameter | Light Doping | Moderate Doping | Heavy Doping |
| Gallium Concentration (atoms/cm³) | 10¹⁵ - 10¹⁶ | 10¹⁷ - 10¹⁸ | 10¹⁹ - 10²⁰ |
| Resulting Hole Concentration (cm⁻³) | ~10¹⁵ | ~10¹⁷ | ~10¹⁹ |
| Resistivity (Ω·cm) | 1 - 10 | 0.1 - 1 | 0.001 - 0.01 |
| Carrier Mobility (cm²/V·s) | 300 - 450 | 150 - 300 | 50 - 150 |
| Activation Energy (eV in Si) | ~0.072 | ~0.072 | ~0.072 |
Safety Precautions
-
GaF₃ can react with mineral acids to form hydrofluoric acid (HF), which is highly corrosive and toxic.[3] Handle GaF₃ in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The gases used in ion implantation and MOCVD (e.g., silane, germane, arsine, phosphine) are often toxic and pyrophoric. Follow all safety protocols for handling hazardous gases.
-
High-temperature annealing processes should be carried out in controlled environments to prevent wafer contamination and ensure operator safety.
Conclusion
Gallium(III) Fluoride presents a potential solid-state source for p-type doping of semiconductors with gallium. Its defined vapor pressure and stability make it a candidate for use in ion implantation, MBE, and CVD processes. The protocols and data presented here provide a foundational framework for researchers and engineers to explore the application of GaF₃ in semiconductor manufacturing. Further experimental work is necessary to optimize doping processes and fully characterize the resulting material properties.
References
Application Notes and Protocols: The Role of Gallium Trifluoride in Fluoride Glass Synthesis for Fiber Optics
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols on the use of Gallium Trifluoride (GaF₃) as a potential stabilizing agent in the synthesis of ZBLAN and other heavy-metal fluoride (B91410) glasses for fiber optic applications. While not a conventional component of the standard ZBLAN composition (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), the addition of GaF₃ has been explored in related fluoride glass systems to enhance thermal stability and mitigate devitrification, which are critical challenges in producing high-quality optical fibers.
Introduction to this compound in Fluoride Glass Synthesis
ZBLAN is a prominent heavy-metal fluoride glass (HMFG) renowned for its broad transmission window (UV to mid-infrared), making it a material of choice for specialty optical fibers. However, ZBLAN has a narrow working temperature range and a tendency to crystallize during synthesis and fiber drawing, which can significantly degrade its optical properties.
The incorporation of stabilizers is a key strategy to improve the thermal stability of fluoride glasses. While Aluminum Fluoride (AlF₃) is the standard stabilizer in ZBLAN, research into alternative and supplementary stabilizers like this compound (GaF₃) has been conducted in related fluoride glass families, such as fluoroindates and fluorogallates. GaF₃ is investigated for its potential to broaden the glass-forming region and enhance resistance to crystallization.
Key Attributes of this compound as a Stabilizer:
-
Improved Thermal Stability: The addition of GaF₃ can increase the glass transition temperature (Tg) and the crystallization onset temperature (Tx), widening the working range for fiber drawing.
-
Devitrification Resistance: GaF₃ can help to suppress the formation of micro-crystallites within the glass matrix, leading to lower scattering losses in the optical fiber.
-
Modification of Refractive Index: The incorporation of GaF₃ can alter the refractive index of the glass, a critical parameter for designing the core and cladding of optical fibers.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of incorporating GaF₃ and other stabilizers on the thermal and optical properties of various fluoride glasses.
Table 1: Comparison of Thermal Properties of ZBLAN and Other Fluoride Glasses
| Glass Composition | Glass Transition Temp. (Tg) (°C) | Crystallization Onset Temp. (Tx) (°C) | Thermal Stability (Tx - Tg) (°C) | Reference |
| ZBLAN (Typical) | 265 | 352 | 87 | [1] |
| AlF₃-based (AlF₃-YF₃-CaF₂-BaF₂-SrF₂-MgF₂) | >420 | - | Significantly higher than ZBLAN | [2] |
| InF₃-based (InF₃-ZnF₂-GaF₃-BaF₂-SrF₂-YF₃) | - | - | - | [3] |
| Fluorogallate (60GaF₃-30SrF₂-10MgF₂) | 364 | 468 | 104 | [4] |
| Fluorogallate (70GaF₃-30SrF₂) | 355 | 425 | 70 | [4] |
Table 2: Optical Properties of ZBLAN and Related Fluoride Glasses
| Glass Composition | Refractive Index (at 1550 nm) | Transmission Window (µm) | Notes | Reference |
| ZBLAN | ~1.49 | 0.3 - 5.0 | Standard for mid-infrared applications. | [1] |
| AlF₃-based | - | - | Enhanced chemical durability compared to ZBLAN. | [2] |
| InF₃-based | - | Extends further into IR | Lower phonon energy than ZBLAN. | [5] |
| Fluorogallate | - | - | Potential for low phonon energy applications. | [4] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of fluoride glasses, including a hypothetical protocol for incorporating GaF₃ into a ZBLAN-like composition.
Protocol 1: Purification of this compound and Other Raw Materials
High-purity raw materials are crucial for producing low-loss optical fibers. Commercially available fluorides often contain oxide and hydroxide (B78521) impurities that must be removed.
Materials:
-
Gallium(III) Oxide (Ga₂O₃) or commercial this compound (GaF₃)
-
Ammonium (B1175870) Bifluoride (NH₄F·HF)
-
Anhydrous Hydrogen Fluoride (HF) gas (optional, for advanced purification)
-
High-purity Argon or Nitrogen gas
-
Platinum or vitreous carbon crucible
Procedure:
-
Ammonium Bifluoride Processing (for Oxide Precursors):
-
Thoroughly mix Ga₂O₃ with an excess of NH₄F·HF in a platinum crucible.
-
Heat the mixture under a controlled inert atmosphere (e.g., dry Argon) in a furnace.
-
Gradually increase the temperature to 300-400°C to allow for the fluorination reaction to occur, converting the oxide to a fluoride.
-
Hold at this temperature for several hours to ensure complete reaction and sublimation of excess ammonium bifluoride.
-
Slowly cool the crucible to room temperature under the inert atmosphere.
-
-
Hydrofluorination (for Commercial Fluorides):
-
Place the commercial GaF₃ powder in a platinum crucible within a reaction chamber.
-
Heat the material to 300-400°C under a flow of anhydrous HF gas mixed with an inert carrier gas.
-
This process removes residual water and oxide impurities by converting them to volatile species.
-
After several hours, switch the gas flow to a pure inert gas and cool the furnace to room temperature.
-
Protocol 2: Synthesis of a Modified ZBLAN Glass with this compound (Hypothetical)
This protocol describes a potential method for synthesizing a modified ZBLAN glass where GaF₃ partially substitutes AlF₃. The exact molar percentages would need to be optimized experimentally.
Materials:
-
High-purity fluorides: ZrF₄, BaF₂, LaF₃, AlF₃, NaF, GaF₃
-
Platinum crucible
-
Glove box with a controlled inert atmosphere (<1 ppm H₂O, <1 ppm O₂)
-
High-temperature furnace
-
Brass or graphite (B72142) mold
Procedure:
-
Batching:
-
Inside the glove box, accurately weigh the high-purity fluoride powders according to the desired molar composition (e.g., 53% ZrF₄, 20% BaF₂, 4% LaF₃, (3-x)% AlF₃, 20% NaF, x% GaF₃).
-
Thoroughly mix the powders in a clean, dry container.
-
-
Melting:
-
Transfer the mixed batch into a platinum crucible.
-
Place the crucible in the furnace under a controlled, dry, inert atmosphere.
-
Heat the batch to approximately 850°C. The melting process should be monitored to ensure a clear, homogenous melt is formed.
-
-
Fining and Casting:
-
Hold the melt at the fining temperature (e.g., 850-900°C) for a period to allow bubbles to escape and to ensure homogeneity.
-
Reduce the temperature to around 650-700°C before casting.
-
Quickly and carefully pour the molten glass into a preheated brass or graphite mold (preheated to just below the glass transition temperature, around 250°C).
-
-
Annealing:
-
Immediately transfer the mold containing the glass into an annealing furnace set at the glass transition temperature.
-
Hold at this temperature for several hours to relieve internal stresses.
-
Slowly cool the glass to room temperature over a period of 24-48 hours.
-
Visualizations
Diagram 1: Experimental Workflow for Fluoride Glass Synthesis
References
Application Notes and Protocols for the Investigation of Gallium(III) Fluoride (GaF3) as a Potential Catalyst in Hydrofluoroolefin (HFO) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrofluoroolefins (HFOs) are a critical class of next-generation refrigerants and propellants with low global warming potential. The synthesis of HFOs often relies on catalytic processes, typically involving fluorination or dehydrofluorination reactions. While various metal fluorides and oxides have been explored as catalysts, there is a continuous search for novel catalytic systems with improved performance. This document explores the potential application of Gallium(III) Fluoride (B91410) (GaF3) as a catalyst for HFO synthesis. Although direct experimental evidence for this specific application is not currently established in scientific literature, the known Lewis acidic properties of gallium halides suggest a theoretical basis for its potential catalytic activity in C-F bond formation and activation, which are key steps in HFO synthesis. These notes provide a comprehensive overview of established catalytic systems for HFO synthesis to serve as a benchmark, and a hypothetical experimental protocol for evaluating GaF3 as a novel catalyst in this context.
Introduction to HFO Synthesis and Catalysis
The industrial production of HFOs, such as HFO-1234yf and HFO-1234ze, predominantly involves catalytic gas-phase reactions. The key reaction types are:
-
Dehydrofluorination: Elimination of hydrogen fluoride (HF) from a hydrofluorocarbon (HFC) precursor.
-
Fluorination: Addition of HF to a chlorinated or unsaturated precursor.
Commonly employed catalysts are often based on chromium, aluminum, nickel, and other transition metals, frequently in their oxide or fluoride forms. The catalytic activity is often attributed to the Lewis acidity of the metal centers, which facilitates the activation of C-H and C-F bonds.
Established Catalysts for HFO Synthesis: A Comparative Overview
To provide a context for evaluating a novel catalyst like GaF3, a summary of commonly used catalysts and their typical operating conditions is presented in Table 1.
| Catalyst System | Precursor(s) | Target HFO | Typical Reaction Temperature (°C) | Key Performance Aspects |
| Fluorinated Cr2O3 | HFC-245fa | HFO-1234ze | 200-450 | High selectivity, subject to deactivation |
| AlF3 | HFC-245fa | HFO-1234ze | 300-500 | Good activity, stable Lewis acid sites |
| Ni/AlF3 | HFCs | Fluoroolefins | 250-450 | Enhanced activity and stability compared to AlF3 alone[1] |
| Palladium-based | Various | Various HFOs | 150-400 | Often used in fluorination of chloro-olefins |
Gallium(III) Fluoride (GaF3) as a Potential Catalyst: Theoretical Background
While specific data on GaF3 as a catalyst for HFO synthesis is lacking, its properties as a Lewis acid are documented. Group 13 fluorides, including those of boron, aluminum, and gallium, are known to be effective Lewis acids and can catalyze reactions involving C-F bond activation, such as the defluorofunctionalization of electron-deficient arenes. The Lewis acidity of GaF3 suggests it could potentially catalyze dehydrofluorination or fluorination reactions by interacting with the substrate molecules.
A proposed, simplified mechanism for the dehydrofluorination of a generic HFC over a Lewis acidic metal fluoride catalyst, which could be applicable to GaF3, is depicted below.
Caption: Proposed mechanism for HFC dehydrofluorination over a Lewis acid catalyst.
Hypothetical Experimental Protocol for Evaluating GaF3 as a Catalyst for HFO Synthesis
This protocol is a generalized guideline for the initial screening of GaF3 as a catalyst for the dehydrofluorination of a model HFC, such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze).
Catalyst Preparation and Characterization
-
Catalyst Synthesis: Gallium(III) Fluoride (GaF3) can be prepared by various methods, including the reaction of gallium oxide with hydrogen fluoride. The synthesized catalyst should be calcined at a suitable temperature (e.g., 300-500 °C) to ensure dryness and to activate the surface.
-
Characterization: The prepared GaF3 should be characterized using standard techniques to determine its physical and chemical properties:
-
XRD (X-ray Diffraction): To confirm the crystalline phase of GaF3.
-
BET (Brunauer-Emmett-Teller) analysis: To measure the specific surface area, pore volume, and pore size distribution.
-
NH3-TPD (Ammonia Temperature-Programmed Desorption): To quantify the number and strength of acid sites.
-
SEM/TEM (Scanning/Transmission Electron Microscopy): To observe the morphology and particle size of the catalyst.
-
Catalytic Activity Testing
Catalytic testing is typically performed in a continuous-flow fixed-bed reactor system.
Apparatus:
-
Gas-flow controllers
-
Vaporizer for the HFC reactant
-
Fixed-bed reactor (e.g., made of Inconel or Hastelloy) placed in a furnace
-
Condenser to collect products
-
Gas chromatograph (GC) for online analysis of the product stream
Procedure:
-
Load a known amount of the GaF3 catalyst (e.g., 1-5 g) into the reactor, supported on quartz wool.
-
Pre-treat the catalyst in situ by heating under a flow of inert gas (e.g., nitrogen) to a desired temperature (e.g., 300 °C) for a specified time (e.g., 1-2 hours) to remove any adsorbed moisture.
-
Set the reactor temperature to the desired reaction temperature (e.g., starting with a range of 250-450 °C).
-
Introduce the HFC reactant (e.g., HFC-245fa) into the reactor at a controlled flow rate. The HFC is typically diluted with an inert gas.
-
Monitor the composition of the effluent gas stream using an online GC equipped with a suitable column and detector (e.g., FID or TCD).
-
Collect data at various temperatures, space velocities (GHSV), and reactant concentrations to evaluate the catalyst's performance.
Data Analysis
The following parameters should be calculated to assess the catalytic performance:
-
Conversion of HFC (%): ((Moles of HFC in - Moles of HFC out) / Moles of HFC in) * 100
-
Selectivity to HFO (%): (Moles of HFO produced / Moles of HFC converted) * 100
-
Yield of HFO (%): (Conversion * Selectivity) / 100
-
Turnover Frequency (TOF): (Moles of HFO produced) / ((Moles of active sites) * (time))
The results should be tabulated for easy comparison across different reaction conditions.
Table 2: Hypothetical Data Table for GaF3 Catalyst Evaluation
| Temperature (°C) | GHSV (h⁻¹) | HFC Conversion (%) | HFO Selectivity (%) | HFO Yield (%) |
| 250 | 1000 | |||
| 300 | 1000 | |||
| 350 | 1000 | |||
| 350 | 2000 | |||
| 350 | 3000 |
Experimental Workflow and Logic Diagrams
References
Hydrothermal Synthesis of Gallium Trifluoride Nanomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hydrothermal synthesis of gallium trifluoride (GaF₃) nanomaterials, including detailed experimental protocols and a summary of key synthesis parameters. Gallium-based nanomaterials are of increasing interest in the biomedical field, and GaF₃ nanoparticles, in particular, are being explored for various applications, including as contrast agents in medical imaging and as platforms for drug delivery. Hydrothermal synthesis offers a versatile and scalable method for producing crystalline nanomaterials with controlled size and morphology.
Introduction to Hydrothermal Synthesis
Hydrothermal synthesis is a solution-based method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The reactions are typically carried out in a sealed vessel called an autoclave. Key advantages of this technique include the ability to produce crystalline phases that are not stable at the melting point and the control over particle size and morphology by tuning reaction parameters such as temperature, pressure, reaction time, and precursor concentrations. For the synthesis of metal fluorides, this method provides a low-temperature alternative to traditional solid-state reactions which often require harsh conditions and toxic fluorinating agents.[1]
General Principles of GaF₃ Nanomaterial Synthesis
While specific protocols for the hydrothermal synthesis of GaF₃ are not as widely reported as for gallium oxide, the principles can be adapted from the synthesis of other metal fluorides. The general approach involves the reaction of a gallium precursor with a fluorine source in an aqueous solution under controlled temperature and pressure.
Potential Precursors:
-
Gallium Source: Gallium Nitrate (B79036) (Ga(NO₃)₃), Gallium Chloride (GaCl₃)
-
Fluorine Source: Hydrofluoric Acid (HF), Ammonium Fluoride (B91410) (NH₄F)
The choice of precursors can influence the reaction kinetics and the properties of the final product. The use of hydrofluoric acid is common in the synthesis of metal fluorides as it acts as both a solvent and a mineralizer.[1]
Experimental Protocols
While a specific, peer-reviewed, detailed hydrothermal protocol for this compound was not prominently available in the searched literature, a generalizable protocol based on the synthesis of other metal fluorides and gallium-based nanomaterials can be outlined. Researchers should treat the following as a starting point and optimize the parameters for their specific needs.
Protocol 1: Hydrothermal Synthesis of GaF₃ Nanoparticles using Gallium Nitrate and Hydrofluoric Acid
This protocol is adapted from general procedures for synthesizing metal fluorides via hydrothermal methods.[1]
Materials:
-
Gallium(III) Nitrate Hydrate (Ga(NO₃)₃·xH₂O)
-
Hydrofluoric Acid (HF, 40-48 wt. % in H₂O)
-
Deionized Water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar amount of Gallium(III) Nitrate Hydrate in deionized water in a Teflon beaker.
-
Slowly add a stoichiometric excess of Hydrofluoric Acid to the gallium nitrate solution while stirring continuously. Caution: Hydrofluoric acid is extremely corrosive and toxic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
The autoclave should be filled to no more than 80% of its total volume to allow for pressure buildup.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to a temperature in the range of 150-220 °C and maintain this temperature for 12-48 hours.
-
-
Product Recovery and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully in a fume hood.
-
Collect the resulting white precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80 °C for several hours.
-
Data Presentation: Key Synthesis Parameters
The following table summarizes the typical range of experimental parameters for the hydrothermal synthesis of metal fluoride nanomaterials, which can be used as a starting point for the synthesis of GaF₃.
| Parameter | Typical Range | Influence on Nanomaterial Properties |
| Temperature | 150 - 220 °C | Affects crystallinity, particle size, and phase purity. Higher temperatures generally lead to larger and more crystalline particles. |
| Reaction Time | 12 - 48 hours | Influences the completion of the reaction and the growth of the crystals. Longer times can lead to larger particle sizes. |
| Pressure | Autogenous (generated by heating the sealed vessel) | Depends on the filling volume of the autoclave and the reaction temperature. |
| pH | Acidic (due to HF) | Can affect the morphology and surface chemistry of the nanoparticles. |
| Precursor Molar Ratio | Stoichiometric to excess fluoride source | Can influence the reaction rate and the purity of the final product. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of GaF₃ nanomaterials.
Caption: General workflow for the hydrothermal synthesis of GaF₃ nanomaterials.
Characterization of GaF₃ Nanomaterials
To confirm the successful synthesis and to characterize the properties of the GaF₃ nanomaterials, the following techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and size distribution of the nanoparticles.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups on the surface of the nanomaterials.
Potential Applications in Drug Development
GaF₃ nanomaterials have several potential applications in the field of drug development:
-
Drug Delivery: The surface of GaF₃ nanoparticles can be functionalized to attach drug molecules for targeted delivery.
-
Bioimaging: When doped with rare-earth elements, GaF₃ nanoparticles can exhibit fluorescence, making them suitable for use as contrast agents in bioimaging.[1]
-
Theranostics: Combining both therapeutic and diagnostic capabilities in a single nanoparticle platform.
Safety Precautions
It is imperative to handle the chemical precursors with extreme care, particularly hydrofluoric acid. All synthesis procedures should be conducted in a certified fume hood with appropriate personal protective equipment. Researchers must be familiar with the safety data sheets (SDS) of all chemicals used and have an emergency response plan in place for accidental exposure, especially to HF.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and conduct their own risk assessments before proceeding with any experimental work. The synthesis parameters may require optimization to achieve the desired nanomaterial characteristics.
References
Application Notes: Gallium Trifluoride and Other Metal Fluorides as Cathode Materials for Fluoride-Ion Batteries
Introduction
Fluoride-Ion Batteries (FIBs) are a promising next-generation energy storage technology, offering the potential for exceptionally high energy densities that could surpass conventional Lithium-ion batteries. FIBs operate on the principle of fluoride (B91410) anion (F⁻) shuttle between a cathode and an anode. Metal fluorides (MFₓ) are a key class of cathode materials due to their high theoretical voltages and capacities, which stem from the high electronegativity of fluorine and the ability to engage in multi-electron conversion reactions.
While research into metal fluoride cathodes for FIBs is an active field, literature specifically detailing the use of Gallium Trifluoride (GaF₃) is limited. Most available data for GaF₃ is in the context of lithium-ion systems. However, by examining the principles of FIBs and the performance of analogous metal fluorides like Copper Fluoride (CuF₂), Iron (III) Fluoride (FeF₃), and Bismuth Trifluoride (BiF₃), we can establish protocols and project the potential application of GaF₃ in this domain.
Application Data
Metal fluoride cathodes operate via a reversible conversion mechanism:
Discharge: M + xF⁻ → MFₓ + xe⁻ Charge: MFₓ + xe⁻ → M + xF⁻
The performance of various metal fluorides, including the theoretical values for GaF₃ and reported experimental data for other metal fluorides in FIB systems, is summarized below. Note that experimental conditions such as temperature and electrolyte type significantly impact performance.
Table 1: Theoretical Performance Characteristics of Metal Fluoride Cathodes
| Cathode Material | Formula | Theoretical Capacity (mAh/g) | Theoretical Voltage (V vs. Ca/CaF₂) | Theoretical Energy Density (Wh/kg) |
| This compound | GaF₃ | 636 | ~3.0 | ~1908 |
| Iron (III) Fluoride | FeF₃ | 712 | 3.03 | 2157 |
| Copper Fluoride | CuF₂ | 528 | 3.55 | 1874 |
| Bismuth Trifluoride | BiF₃ | 303 | 2.80 | 848 |
Table 2: Experimental Performance of Metal Fluoride Cathodes in Fluoride-Ion Batteries
| Cathode Material | Electrolyte Type | Anode | Operating Temp. (°C) | Initial Discharge Capacity (mAh/g) | Notes |
| FeF₃ | Solid-State (Ba₀.₆La₀.₄F₂.₄) | Pb | 160 | 579 | Stable for 10 cycles with a capacity of 461 mAh/g at the 10th cycle.[1] |
| CuF₂ | Solid-State (La₀.₉Ba₀.₁F₂.₉) | La | 150 | 360 | Capacity fading observed, potentially due to copper diffusion into the electrolyte.[2] |
| BiF₃ | Solid-State (PbSnF₄-based) | CeF₃ | Room Temp. | ~245-250 | Proof-of-concept cells have been successfully assembled and tested.[3] |
| BiF₃ | Liquid (CsF/TPhBX in G4) | Bi | Room Temp. | >250 (reversible) | Various liquid electrolytes are being explored to enable room-temperature operation.[4][5][6] |
Experimental Protocols
The following protocols are generalized for the preparation and testing of a metal fluoride-based cathode in an all-solid-state fluoride-ion battery, which is a common configuration for reducing side reactions. These steps can be adapted for GaF₃ based on methodologies used for FeF₃ and CuF₂.[1][7][8]
Protocol 1: Cathode Composite Preparation
This protocol describes the preparation of a cathode powder composite containing the active material, a conductive additive, and a solid electrolyte.
-
Materials & Equipment:
-
Active Material (e.g., GaF₃, FeF₃), anhydrous
-
Conductive Additive (e.g., Carbon Black, VGCF)
-
Solid Electrolyte Powder (e.g., tysonite-type La₀.₉Ba₀.₁F₂.₉)
-
Planetary Ball Mill with Zirconia jars and balls
-
Argon-filled Glovebox
-
-
Procedure:
-
Inside an argon-filled glovebox, weigh the active material, conductive additive, and solid electrolyte powder. A typical weight ratio is Active Material : Solid Electrolyte : Conductive Additive = 30 : 60 : 10 .
-
Transfer the powders into a zirconia grinding jar with zirconia balls.
-
Seal the jar inside the glovebox.
-
Mill the mixture using a planetary ball mill. Typical parameters are 300-400 rpm for 4-6 hours. This step is crucial for reducing particle size and ensuring homogeneous mixing.
-
Return the jar to the glovebox and carefully open it to retrieve the final cathode composite powder.
-
Protocol 2: All-Solid-State Coin Cell Assembly
This protocol details the assembly of a coin cell using the prepared cathode composite.
-
Materials & Equipment:
-
Cathode Composite Powder (from Protocol 1)
-
Solid Electrolyte Powder (e.g., La₀.₉Ba₀.₁F₂.₉)
-
Anode Material (e.g., metallic Pb, La, or Mg foil/powder)
-
Coin Cell Components (CR2032 spacers, wave spring, casing)
-
Hydraulic Press
-
Argon-filled Glovebox
-
-
Procedure:
-
All assembly steps must be performed inside an argon-filled glovebox.
-
Place a stainless steel spacer into the bottom case of the coin cell.
-
Weigh approximately 80-100 mg of the solid electrolyte powder and press it onto the spacer at ~200 MPa to form a dense separator pellet.
-
Weigh approximately 10-15 mg of the cathode composite powder and distribute it evenly onto the surface of the electrolyte pellet.
-
Press the cathode powder onto the electrolyte pellet at ~350-400 MPa to form a bilayer structure.
-
Place the anode foil or pressed anode powder on top of the cathode layer.
-
Place a second spacer and a wave spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell to seal it.
-
Protocol 3: Electrochemical Characterization
This protocol outlines standard electrochemical tests to evaluate the performance of the assembled FIB cell.
-
Materials & Equipment:
-
Assembled Coin Cell (from Protocol 2)
-
Battery Cycler/Potentiostat
-
Temperature-controlled oven (if testing at elevated temperatures)
-
-
Procedure:
-
If testing at elevated temperatures (e.g., 150-160 °C), place the cell in the oven and allow it to stabilize for at least 2 hours.[1]
-
Galvanostatic Cycling:
-
Connect the cell to the battery cycler.
-
Set the desired current density (e.g., C/20, where C-rate is based on the theoretical capacity of the active material).
-
Define the voltage window (e.g., 0.5 V to 4.0 V).
-
Cycle the battery by charging and discharging at a constant current, recording the capacity, voltage, and cycle number.
-
-
Cyclic Voltammetry (CV):
-
Set a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window.
-
Run the scan to identify the redox peaks corresponding to the fluorination (charge) and defluorination (discharge) of the cathode material.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Perform EIS before and after cycling to analyze changes in cell resistance, including charge transfer resistance and solid electrolyte interface resistance.
-
-
Visualizations
The following diagrams illustrate the key processes involved in utilizing metal fluoride cathodes in FIBs.
References
- 1. d-nb.info [d-nb.info]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols for 18F Radiofluorination using Gallium Trifluoride Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging due to its favorable decay characteristics.[1][2] However, traditional ¹⁸F-fluorination methods often involve harsh reaction conditions, such as high temperatures and the need for anhydrous environments, which are incompatible with sensitive biomolecules like peptides and proteins.[1][3] This has spurred the development of milder aqueous-based labeling techniques. One promising strategy involves the use of metal-fluoride complexes, with the aluminum-[¹⁸F]fluoride (Al¹⁸F) method being a notable example.[1][4] Building on this concept, gallium(III) has emerged as a compelling alternative due to its high affinity for the fluoride (B91410) anion.[1][5] The formation of stable Ga¹⁸F complexes with various chelators offers a facile, often room temperature, one-step approach to ¹⁸F-radiolabeling in aqueous media, making it particularly suitable for heat-sensitive biological vectors.[1] This document provides detailed application notes and protocols for utilizing Gallium trifluoride (GaF₃) complexes for ¹⁸F radiofluorination techniques.
I. Overview of Gallium-18F Radiofluorination
The fundamental principle behind this technique is the strong coordinate bond formed between the electropositive Ga(III) ion and the electronegative ¹⁸F-fluoride.[5] A bifunctional chelator, which is conjugated to the biomolecule of interest, securely sequesters the Ga(III) ion, leaving a coordination site available for the ¹⁸F-fluoride to bind, forming a stable ternary complex. This method circumvents the need for the multi-step and often time-consuming synthesis associated with traditional C-¹⁸F bond formation.[3]
Logical Workflow for Ga-¹⁸F Labeling
Caption: General workflow for ¹⁸F-radiolabeling using pre-formed Gallium(III) complexes.
II. Quantitative Data Summary
The efficiency of Ga-¹⁸F radiofluorination is highly dependent on the chelator, pH, temperature, and reaction time. The following table summarizes key quantitative data from various studies to facilitate comparison.
| Chelator/Precursor | [¹⁸F]Fluoride Activity | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Conversion/Yield (%) | Reference |
| GaOH-L (macrocyclic polyazacarboxylate) | 70 - 150 MBq | 6 mmol | Room Temp | 20 | 5.0 | 86% | [1] |
| [GaCl(L)] (Bn-NODA derivative) | Carrier-free | 210 nmol | 80 | 30 | 4.0 | 60 - 70% | [6] |
| Ga(NO₃)₃ + Li₂L (one-pot) | Carrier-free | N/A | 80 | 30 | 4.0 | up to 80% | [6] |
| [GaCl₃(BnMe₂-tacn)] | 100 - 500 MBq | 2.99 mol equiv. | Room Temp | 30 - 60 | ~7 | ~30% | [5] |
| [GaF₃(BnMe₂-tacn)] (Isotopic Exchange) | up to 200 MBq | 268 nM | 80 | 10 | N/A | 66 ± 4% | [7] |
| [GaF₃(BnMe₂-tacn)] (Isotopic Exchange) | up to 200 MBq | 27 nM | 80 | 10 | N/A | 37 ± 5% | [7] |
Note: Radiochemical Conversion is typically determined by radio-HPLC or radio-TLC analysis of the crude reaction mixture. Radiochemical Yield would account for purification losses.
III. Experimental Protocols
Protocol 1: Room Temperature ¹⁸F-Radiofluorination of a Pre-formed Ga-Macrocyclic Complex
This protocol is based on the mild labeling of a pre-formed GaOH-L complex, where L is a macrocyclic polyazacarboxylate chelator.[1]
Materials:
-
Pre-formed Gallium complex GaOH-L in aqueous solution (6 mmol).
-
[¹⁸F]NaF solution (70-150 MBq).
-
QMA (quaternary methyl ammonium) light cartridge.
-
0.9% NaCl solution.
-
Acetate (B1210297) buffer (AcONa/H), pH 4.0.
-
Reaction vial (e.g., 1.5 mL Eppendorf tube).
-
radio-HPLC or radio-TLC for quality control.
Workflow Diagram:
Caption: Workflow for the room temperature ¹⁸F-radiolabeling of a GaOH-L complex.
Procedure:
-
[¹⁸F]Fluoride Elution: Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a pre-conditioned QMA light cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the QMA cartridge using 50 µL of a 0.9% NaCl solution into a clean reaction vial.
-
Reaction Mixture Preparation: In a separate reaction vial, combine 30 µL of the GaOH-L complex solution (6 mmol) with 45 µL of acetate buffer (pH 4.0).
-
Radiolabeling Reaction: Add the 50 µL of eluted [¹⁸F]NaF solution to the vial containing the GaOH-L complex and buffer. The final mixture should have a pH of approximately 5.
-
Incubate the reaction mixture at room temperature for 20 minutes.
-
Quality Control: After incubation, take an aliquot of the crude reaction mixture and analyze it using a calibrated radio-HPLC system to determine the radiochemical conversion.
-
Stability Analysis (Optional): Monitor the stability of the resulting [¹⁸F]GaF-L complex in the reaction mixture over time (e.g., for at least one hour) using radio-HPLC.[1]
Protocol 2: ¹⁸F-Radiofluorination of a Ga-NODA Derivative Complex via Heating
This protocol describes the labeling of a pre-formed Gallium-NODA (1,4,7-triazacyclononane-1,4-diacetate) derivative complex at an elevated temperature.[6]
Materials:
-
Pre-formed [GaCl(L)] complex (where L is a Bn-NODA derivative), 210 nmol.
-
Carrier-free [¹⁸F]F⁻ in aqueous solution.
-
Sodium acetate (NaOAc) buffer, pH 4.0.
-
Heating block or water bath set to 80 °C.
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18) for purification.
-
Ethanol (B145695) and water for cartridge conditioning and elution.
-
radio-HPLC or radio-TLC for quality control.
Workflow Diagram:
Caption: Workflow for the ¹⁸F-radiolabeling of a [GaCl(L)] complex with heating.
Procedure:
-
Reaction Setup: In a reaction vial, combine the pre-formed [GaCl(L)] complex (210 nmol) with the carrier-free [¹⁸F]F⁻ solution in an aqueous NaOAc buffer at pH 4.
-
Radiolabeling Reaction: Securely cap the vial and place it in a heating block or water bath pre-heated to 80 °C. Heat the mixture for 30 minutes.
-
Cooling: After 30 minutes, remove the vial from the heat source and allow it to cool to room temperature.
-
Purification:
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions (typically with ethanol followed by water).
-
Load the crude reaction mixture onto the SPE cartridge. The desired [¹⁸F]Ga(L) complex should be retained.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elute the final product from the cartridge using a small volume of an appropriate solvent (e.g., ethanol or ethanol/water mixture).
-
-
Quality Control: Analyze the purified product using radio-HPLC to determine the radiochemical purity (RCP), which should be >98%.[6]
-
Stability Analysis (Optional): The stability of the purified [¹⁸F]Ga(L) can be assessed by incubating it in solutions like phosphate-buffered saline (PBS) or human serum albumin (HSA) at physiological pH (~7.4) and analyzing it at various time points.[6]
IV. Concluding Remarks
The use of this compound complexes represents a significant advancement in ¹⁸F-radiofluorination chemistry, offering a mild, rapid, and efficient method for labeling sensitive biomolecules. The protocols outlined above demonstrate the versatility of this approach, with options for both room temperature and heated reactions depending on the specific chelator and precursor used. The simplicity of this aqueous-based, one-step labeling procedure holds great potential for streamlining the production of novel PET radiotracers for preclinical and clinical research. Further optimization of chelating agents is expected to enhance radiolabeling yields and in vivo stability, solidifying the Ga¹⁸F method as a valuable tool in the field of molecular imaging.[5]
References
- 1. Mild Radiofluorination by Gallium-Fluoride Complexation Using a New Chelator | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 3. Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiofluorination of a Pre-formed Gallium(III) Aza-macrocyclic Complex: Towards Next-Generation Positron Emission Tomography (PET) Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gallium Trifluoride in Organic Synthesis: Application Notes and Protocols for Researchers
Introduction
Gallium trifluoride (GaF₃), a white, crystalline solid, has garnered interest within specialized areas of chemical synthesis. While its direct application as a broad-spectrum fluorinating agent for general organic transformations is not extensively documented in peer-reviewed literature, its role as a catalyst, particularly in the industrial synthesis of hydrofluoroolefins (HFOs), is noteworthy.[1] This document provides a comprehensive overview of the known applications of this compound in organic synthesis, alongside detailed protocols for related gallium-catalyzed reactions, to inform researchers, scientists, and drug development professionals.
Due to the limited information on GaF₃ as a direct fluorinating agent, this guide also explores the well-established catalytic activity of other gallium compounds, such as gallium(III) triflate (Ga(OTf)₃), in reactions involving fluorinated substrates. This provides a broader context for the utility of gallium in modern organic synthesis.
Part 1: this compound (GaF₃) as a Catalyst
The primary documented application of this compound in fluorination chemistry is as a catalyst or catalyst component in the gas-phase synthesis of hydrofluoroolefins. HFOs are next-generation refrigerants with lower global warming potential than their hydrofluorocarbon (HFC) predecessors.
Application: Catalysis of Hydrofluoroolefin (HFO) Synthesis
This compound, often supported on a solid matrix or used in combination with other metal fluorides, facilitates the dehydrofluorination and hydrofluorination of halogenated alkanes to produce the desired olefins.
Logical Relationship: GaF₃ in HFO Synthesis
Caption: Catalytic role of GaF₃ in HFO synthesis.
Note on Direct Fluorination: The high lattice energy and low solubility of this compound in common organic solvents are likely contributing factors to its limited use as a direct nucleophilic fluorinating agent. These properties hinder the release of fluoride ions for substitution or addition reactions under typical synthetic conditions.
Part 2: Gallium(III) Triflate (Ga(OTf)₃) as a Lewis Acid Catalyst
While GaF₃ itself is not a common fluorinating agent, gallium(III) triflate, Ga(OTf)₃, is a highly effective and water-tolerant Lewis acid catalyst for a wide range of organic transformations, including those involving fluorinated compounds.[2][3][4][5] Its ability to activate substrates towards nucleophilic attack makes it a valuable tool in the synthesis of complex molecules.
Applications of Ga(OTf)₃ in Organic Synthesis:
-
Friedel-Crafts Reactions: Catalyzes alkylations, acylations, and hydroxyalkylations of aromatic and heteroaromatic compounds.[3]
-
Strecker Reaction: Efficiently catalyzes the synthesis of α-aminonitriles from ketones, including fluorinated ketones, which are precursors to amino acids.[3]
-
Synthesis of Heterocycles: Facilitates the formation of various biologically active heterocyclic compounds.[2]
Experimental Workflow: Ga(OTf)₃-Catalyzed Strecker Reaction
Caption: Workflow for a Ga(OTf)₃-catalyzed Strecker reaction.
Quantitative Data Summary: Ga(OTf)₃ Catalyzed Reactions
| Reaction Type | Substrate Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Benzene + 1-Octene | 1 | Neat | 25 | 2 | 95 | [2] |
| Friedel-Crafts Acylation | Anisole + Acetic Anhydride | 5 | Neat | 25 | 0.5 | 98 | [2] |
| Strecker Reaction | Acetophenone + TMSCN + Aniline | 2 | CH₂Cl₂ | 25 | 12 | 92 | [3] |
| Strecker Reaction | 2,2,2-Trifluoroacetophenone + TMSCN + Aniline | 5 | CH₂Cl₂ | 25 | 24 | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Ga(OTf)₃-Catalyzed Friedel-Crafts Alkylation of Arenes with Alkenes
-
Materials:
-
Arene (e.g., Benzene)
-
Alkene (e.g., 1-Octene)
-
Gallium(III) triflate (Ga(OTf)₃)
-
Anhydrous solvent (optional, reaction can be run neat)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
-
Procedure:
-
To a stirred solution of the arene (1.0 eq), add the alkene (1.2 eq).
-
Add gallium(III) triflate (1 mol%) to the reaction mixture.
-
Stir the mixture at room temperature (25 °C) for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkylated arene.
-
Protocol 2: General Procedure for Ga(OTf)₃-Catalyzed Strecker Reaction of Ketones
-
Materials:
-
Ketone (e.g., Acetophenone) (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Amine (e.g., Aniline) (1.1 eq)
-
Gallium(III) triflate (Ga(OTf)₃) (2 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of the ketone and TMSCN in anhydrous CH₂Cl₂ under a nitrogen atmosphere, add gallium(III) triflate.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding α-aminonitrile.
-
Part 3: Specialized Application of GaF₃ in Radiochemistry
A specific application of this compound is in the hydrothermal synthesis of fluorinated gallium complexes for Positron Emission Tomography (PET) imaging. In this context, GaF₃ serves as a source of both gallium and fluoride.
Application: Synthesis of a [GaF(L)] Complex for PET Imaging
Reaction Scheme: GaF₃·3H₂O + Li₂L → [GaF(L)]·2H₂O (where L is a macrocyclic ligand)
This reaction is typically carried out under hydrothermal conditions.[6]
Experimental Protocol: Hydrothermal Synthesis of [GaF(L)]·2H₂O [6]
-
Materials:
-
Gallium(III) fluoride trihydrate (GaF₃·3H₂O)
-
Lithium salt of the macrocyclic ligand (Li₂L)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
-
Procedure:
-
A mixture of GaF₃·3H₂O and Li₂L in a 1:1 molar ratio is placed in the Teflon liner of a stainless steel autoclave.
-
Deionized water is added to the liner.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and air-dried.
-
While this compound is not a versatile, general-purpose fluorinating agent in organic synthesis, it serves as a crucial catalyst in the industrial production of hydrofluoroolefins. For broader synthetic applications requiring Lewis acid catalysis, particularly in reactions involving fluorinated molecules, gallium(III) triflate has proven to be a highly effective and versatile catalyst. The information and protocols provided herein offer a practical guide for researchers exploring the use of gallium compounds in their synthetic endeavors. Further research may yet uncover novel applications for this compound in organic fluorination, but current literature points towards its role as a specialized catalyst rather than a direct fluorinating reagent.
References
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallium(III) Trifluoromethanesulfonate|Ga(OTf)₃|99% [benchchem.com]
- 4. [PDF] Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiofluorination of a Pre-formed Gallium(III) Aza-macrocyclic Complex: Towards Next-Generation Positron Emission Tomography (PET) Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of UV and IR Optical Components using Gallium Trifluoride (GaF₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium trifluoride (GaF₃) is a promising material for the fabrication of optical components intended for use in the ultraviolet (UV) and infrared (IR) spectral regions. Its properties, such as a wide bandgap and favorable refractive index, make it suitable for applications including anti-reflective (AR) coatings and as a component in specialty fluoride (B91410) glasses.[1][2] This document provides an overview of the key properties of GaF₃, general protocols for the fabrication of thin films, and discusses its applications.
It is important to note that while the potential of GaF₃ in optics is recognized, detailed quantitative data on its optical properties (refractive index and extinction coefficient as a function of wavelength) and specific, optimized fabrication protocols are not widely available in publicly accessible literature. A key reference for detailed experimental data is the 1989 paper by A.S. Barrière et al., "Preparation and characterization of gallium(III) fluoride thin films," which may contain more specific information.[3][4][5][6]
Physical and Chemical Properties of this compound
For the successful fabrication of optical components, a thorough understanding of the material's physical and chemical properties is essential. High-purity GaF₃ (e.g., 99.999%) is critical for optimal optical performance.[2] Key properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | GaF₃ | [3][7] |
| Molar Mass | 126.718 g/mol | [3] |
| Appearance | White crystalline solid/powder | [7] |
| Density | 4.47 g/cm³ | [3][7] |
| Melting Point | >1000 °C (under pressure) | [3][7] |
| Sublimation Point | ~950 °C | [3][4][5] |
| Boiling Point | 1000 °C | [1] |
| Crystal Structure | Rhombohedral (FeF₃ type) | [3] |
| Solubility in Water | Virtually insoluble (0.0002 g/100 mL) | [3] |
Fabrication Protocols for GaF₃ Thin Films
The primary methods for fabricating GaF₃ thin films for optical applications are Physical Vapor Deposition (PVD) techniques, including thermal evaporation and sputtering.[2] These processes are conducted under high vacuum to ensure the purity and quality of the deposited films.
Protocol 1: Thermal Evaporation of GaF₃ Thin Films
Thermal evaporation is a common PVD method where the source material is heated in a vacuum chamber until it evaporates, and the vapor then condenses on a substrate to form a thin film.
Experimental Workflow for Thermal Evaporation
Caption: Workflow for GaF₃ thin film deposition by thermal evaporation.
Methodology:
-
Substrate Preparation:
-
Select an appropriate optical substrate (e.g., fused silica, silicon, or germanium).
-
Clean the substrate meticulously to remove any organic and particulate contamination. This typically involves sequential ultrasonic baths in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.
-
-
Source Material:
-
Use high-purity (e.g., 99.999%) this compound powder or granules.
-
-
Deposition Process:
-
Place the cleaned substrate in a holder within the vacuum chamber.
-
Load the GaF₃ source material into a suitable evaporation boat (e.g., tungsten or molybdenum).
-
Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.
-
Gradually increase the current to the evaporation boat to heat the GaF₃ source material until it reaches its evaporation temperature.
-
Monitor the deposition rate and thickness in real-time using a quartz crystal microbalance or optical monitoring system.
-
Once the desired thickness is achieved, shut off the power to the evaporation source.
-
-
Post-Deposition:
-
Allow the substrate to cool down to room temperature before venting the chamber.
-
Remove the coated substrate for characterization.
-
Protocol 2: RF Sputtering of GaF₃ Thin Films
RF (Radio Frequency) sputtering is another PVD technique where ions from a plasma bombard a target of the desired material, causing atoms to be ejected and deposited onto a substrate.
Logical Relationships in RF Sputtering
Caption: Influence of sputtering parameters on GaF₃ film properties.
Methodology:
-
Substrate and Target Preparation:
-
Clean the optical substrate as described in the thermal evaporation protocol.
-
Install a high-purity GaF₃ sputtering target in the magnetron cathode.
-
-
Deposition Process:
-
Mount the cleaned substrate in the vacuum chamber, facing the sputtering target.
-
Evacuate the chamber to a base pressure of 10⁻⁶ to 10⁻⁷ Torr.
-
Introduce a high-purity sputtering gas, typically Argon (Ar), into the chamber, raising the pressure to the desired working pressure (e.g., 1-20 mTorr).
-
Apply RF power to the GaF₃ target to ignite and sustain a plasma.
-
A pre-sputtering step with the shutter closed is often performed to clean the target surface.
-
Open the shutter to begin the deposition of the GaF₃ film onto the substrate.
-
Control the film thickness by the deposition time and power, calibrated beforehand.
-
-
Post-Deposition:
-
After deposition, turn off the RF power and the gas supply.
-
Allow the substrate to cool before venting the chamber to atmospheric pressure.
-
Remove the coated substrate for analysis.
-
Characterization of GaF₃ Optical Components
After fabrication, the optical components should be thoroughly characterized to ensure they meet the required specifications.
| Characterization Technique | Purpose |
| UV-Vis-NIR Spectroscopy | To measure the transmission, reflection, and absorption spectra of the thin film, and to determine the optical bandgap. |
| Ellipsometry | To determine the refractive index (n) and extinction coefficient (k) of the film as a function of wavelength, as well as the film thickness. |
| X-ray Diffraction (XRD) | To determine the crystal structure and orientation of the deposited film. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and cross-section of the thin film. |
| Atomic Force Microscopy (AFM) | To quantify the surface roughness of the film. |
Applications of this compound in Optics
The primary application of GaF₃ in optics is as a thin-film coating material.
-
Anti-Reflective (AR) Coatings: GaF₃ thin films can be used in multilayer AR coatings for UV and IR optics to reduce reflection and increase transmission.[2]
-
Fluoride Glasses: GaF₃ is a component in the synthesis of ZBLAN and other fluoride glasses, which are used for fiber optics operating from the UV to the mid-infrared range.[2]
This compound in Drug Development
Based on available literature, there are no established applications of this compound (GaF₃) directly in drug development or as a pharmaceutical agent. While other gallium compounds, such as gallium nitrate, have been investigated for medical applications, and fluorine is a common element in many pharmaceuticals, GaF₃ itself is primarily recognized for its use in materials science and optics. Professionals in drug development may encounter GaF₃ in the context of specialized optical components within analytical instrumentation used for research and quality control.
Conclusion
This compound is a valuable material for the fabrication of UV and IR optical components, particularly for anti-reflective coatings and specialty glasses. The fabrication of high-quality GaF₃ thin films can be achieved through standard PVD techniques such as thermal evaporation and RF sputtering. However, the successful and repeatable fabrication of these components is highly dependent on the precise control of deposition parameters and the purity of the source material. Further research is needed to establish a comprehensive public database of the optical constants of GaF₃ to facilitate the design and optimization of advanced optical systems.
References
- 1. Cas 7783-51-9,GALLIUM(III) FLUORIDE | lookchem [lookchem.com]
- 2. zegmetal.com [zegmetal.com]
- 3. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 4. 三氟化镓 - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 5. 三氟化鎵 - 維基百科,自由的百科全書 [zh.wikipedia.org]
- 6. フッ化ガリウム(III) - Wikipedia [ja.wikipedia.org]
- 7. WebElements Periodic Table » Gallium » this compound [webelements.com]
Application Notes and Protocols for the Deposition of Gallium Fluoride (GaF₃) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium fluoride (B91410) (GaF₃) is a white, solid inorganic compound with promising applications in various fields due to its unique optical and electronic properties.[1][2] It is used in the production of lenses and prisms for ultraviolet (UV) and infrared (IR) spectroscopy due to its transparency in these regions.[1] Additionally, GaF₃ thin films are explored for applications in optical and electronic devices, as catalysts in chemical reactions, and have been studied for potential use in nuclear reactors and fluoride-ion batteries.[1]
Properties and Applications of Gallium Fluoride (GaF₃)
Gallium fluoride possesses a range of properties that make it a material of interest for various advanced applications.
Table 1: Physical and Chemical Properties of Gallium Fluoride (GaF₃)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | GaF₃ | [2] |
| Molar Mass | 126.718 g/mol | [2] |
| Appearance | White powder | [2] |
| Density | 4.47 g/cm³ | [2] |
| Melting Point | 800 °C (sublimes around 950 °C) | [2] |
| Boiling Point | 1000 °C | [2] |
| Solubility in Water | Virtually insoluble | [2] |
| Crystal Structure | Rhombohedral |[2] |
Key Applications:
-
Optical Coatings: GaF₃ thin films can be used as anti-reflective coatings on optical components, particularly for UV applications, due to their favorable refractive index and transparency.[3]
-
Fluoride Glasses: It is a component in the synthesis of specialized fluoride glasses, such as ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), used in fiber optics for UV to mid-infrared ranges.[3]
-
Electronics: Due to its insulating properties, GaF₃ is a potential candidate for use as a dielectric layer in electronic devices.[1]
-
Catalysis: Gallium fluoride can act as a catalyst in various organic synthesis reactions.[1]
Hypothetical Chemical Vapor Deposition (CVD) Protocol for GaF₃ Thin Films
Disclaimer: The following protocol is a theoretical model based on general CVD principles and knowledge of related materials. It is intended to serve as a starting point for experimental design and will require significant optimization.
Precursor Selection
The choice of precursors is critical for a successful CVD process. An ideal precursor should be volatile, thermally stable, and react cleanly at the substrate surface.
-
Gallium Precursor: Organometallic gallium compounds are commonly used in CVD. Trimethylgallium (TMGa) is a potential candidate due to its volatility and use in the deposition of other gallium-based thin films.
-
Fluorine Precursor: A reactive fluorine source is required. Hydrogen fluoride (HF) or metal fluorides that can be readily transported in the vapor phase could be considered. For this hypothetical protocol, we will consider the use of a remote plasma-generated fluorine source from a gas like nitrogen trifluoride (NF₃) to enhance reactivity and control.
Experimental Setup and Parameters
A low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD) reactor would be suitable for this process.
Table 2: Hypothetical CVD Parameters for GaF₃ Thin Film Deposition
| Parameter | Proposed Value/Range | Notes |
|---|---|---|
| Substrate | Silicon (Si), Sapphire (Al₂O₃), Gallium Arsenide (GaAs) | Substrate should be stable at the deposition temperature. |
| Gallium Precursor | Trimethylgallium (TMGa) | Bubbler temperature: -10 to 10 °C |
| Fluorine Precursor | Nitrogen Trifluoride (NF₃) with remote plasma | Plasma power: 100 - 300 W |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | Flow rate: 10 - 100 sccm |
| Substrate Temperature | 300 - 600 °C | To be optimized to control film crystallinity and growth rate. |
| Reactor Pressure | 0.1 - 10 Torr | Lower pressure promotes vapor phase transport and uniformity. |
| Deposition Time | 10 - 60 minutes | To control film thickness. |
Deposition Workflow
The following diagram illustrates the logical workflow for the hypothetical GaF₃ CVD process.
Characterization of GaF₃ Thin Films
The properties of the deposited thin films should be thoroughly characterized to evaluate the success of the deposition process.
Table 3: Techniques for GaF₃ Thin Film Characterization
| Property | Characterization Technique(s) |
|---|---|
| Thickness and Roughness | Ellipsometry, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |
| Composition and Stoichiometry | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) |
| Crystallinity and Phase | X-ray Diffraction (XRD) |
| Optical Properties | UV-Vis-NIR Spectroscopy (for transmittance, absorbance, and bandgap), Ellipsometry (for refractive index) |
| Electrical Properties | Four-Point Probe (for resistivity), Capacitance-Voltage (C-V) measurements (for dielectric constant) |
Alternative Deposition Techniques for GaF₃ Thin Films
Given the limited information on CVD of GaF₃, researchers may consider alternative, more established methods for fluoride thin film deposition.
-
Evaporation and Sputtering: Thin films of GaF₃ can be deposited using techniques like evaporation or sputtering.[3] These physical vapor deposition (PVD) methods are often used for producing anti-reflective coatings.
-
Molecular Beam Epitaxy (MBE): MBE offers precise control over film thickness and composition at an atomic level and has been used for the epitaxial growth of other fluoride thin films.
-
Pulsed Laser Deposition (PLD): PLD is another PVD technique that can be used to deposit thin films of various materials, including fluorides.
Safety and Handling of Gallium Fluoride
Gallium fluoride is a hazardous substance and requires careful handling to avoid exposure.
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes.
5.2. Handling and Storage
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
5.3. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
The following diagram illustrates the necessary safety precautions.
Conclusion
While the chemical vapor deposition of gallium fluoride thin films presents an interesting area for research, the lack of established protocols necessitates a foundational approach to process development. The hypothetical protocol and characterization methods outlined in this document provide a starting point for researchers. It is crucial to prioritize safety and to consider alternative deposition techniques that are better documented for fluoride materials. Further research into suitable precursors and reaction kinetics is essential for the successful and repeatable CVD of high-quality GaF₃ thin films.
References
Application Notes and Protocols: Gallium Trifluoride in Advanced Ceramic Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of gallium trifluoride (GaF₃) as a component in advanced ceramic formulations. The following application notes and protocols are therefore based on analogous effects of other fluoride (B91410) additives in ceramic systems and general principles of ceramic processing. The provided quantitative data is illustrative and intended to guide experimental design.
Introduction
These notes provide a framework for investigating the potential of this compound as a novel component in advanced ceramic formulations, with a focus on its role as a sintering aid to improve densification and mechanical performance.
Postulated Effects of this compound in Advanced Ceramics
Based on the behavior of other fluoride additives in ceramic systems, the incorporation of this compound into alumina (B75360) or zirconia formulations could potentially lead to the following effects:
-
Reduced Sintering Temperature: GaF₃ may form a low-melting eutectic with the ceramic oxide or impurities, creating a liquid phase that enhances particle rearrangement and diffusion, thus lowering the required sintering temperature.
-
Improved Densification: The presence of a liquid phase during sintering can aid in the elimination of pores, leading to a higher final density of the ceramic body.
-
Controlled Grain Growth: The formation of a grain boundary phase containing gallium and fluorine might inhibit excessive grain growth, which is often beneficial for mechanical properties.
-
Enhanced Mechanical Properties: By achieving higher density and a fine-grained microstructure, the addition of GaF₃ could lead to improvements in hardness, flexural strength, and fracture toughness.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the potential effects of adding this compound to an alumina ceramic formulation. These tables are intended to serve as a template for organizing experimental results.
Table 1: Sintering Characteristics of Alumina with this compound Additive
| GaF₃ Content (wt%) | Sintering Temperature (°C) | Dwell Time (hours) | Relative Density (%) |
| 0 (Control) | 1600 | 2 | 97.5 |
| 0.5 | 1500 | 2 | 98.2 |
| 1.0 | 1500 | 2 | 99.1 |
| 2.0 | 1450 | 2 | 98.8 |
Table 2: Mechanical Properties of Sintered Alumina with this compound Additive
| GaF₃ Content (wt%) | Vickers Hardness (GPa) | Flexural Strength (MPa) | Fracture Toughness (MPa·m½) |
| 0 (Control) | 15.2 | 350 | 3.8 |
| 0.5 | 16.1 | 420 | 4.5 |
| 1.0 | 16.8 | 480 | 5.2 |
| 2.0 | 16.5 | 450 | 4.9 |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of advanced ceramics containing this compound. These should be adapted and optimized based on specific experimental goals and available equipment.
Protocol 1: Preparation of Alumina-Gallium Trifluoride Composite Powders
Objective: To achieve a homogeneous mixture of alumina and this compound powders for subsequent processing.
Materials:
-
High-purity alpha-alumina (α-Al₂O₃) powder (particle size < 1 µm)
-
This compound (GaF₃) powder (99.9% purity)
-
Isopropanol (B130326) (IPA) or ethanol (B145695) as a milling medium
-
Zirconia milling balls
Procedure:
-
Calculate the required weights of Al₂O₃ and GaF₃ powders based on the desired weight percentage of the additive.
-
Place the powders and zirconia milling balls in a polyethylene (B3416737) or alumina milling jar.
-
Add a sufficient amount of isopropanol to create a slurry.
-
Ball mill the mixture for 12-24 hours to ensure homogeneous mixing and deagglomeration.
-
Dry the slurry in a drying oven at 80-100°C until the solvent has completely evaporated.
-
Gently grind the dried cake into a fine powder using a mortar and pestle.
-
Sieve the powder through a fine-mesh sieve (e.g., 200 mesh) to remove any large agglomerates.
Protocol 2: Sintering of Alumina-Gallium Trifluoride Compacts
Objective: To consolidate the composite powder into a dense ceramic body.
Materials:
-
Homogenized Al₂O₃-GaF₃ powder
-
Hydraulic press
-
Steel die
-
High-temperature furnace with controlled atmosphere capabilities
Procedure:
-
Place a measured amount of the composite powder into the steel die.
-
Uniaxially press the powder at 100-200 MPa to form a green body.
-
For more uniform density, the green body can be further densified by cold isostatic pressing (CIP) at 200-300 MPa.
-
Place the green body on an alumina setter in the high-temperature furnace.
-
Heat the furnace to a pre-sintering temperature of 600°C at a rate of 2-5°C/min to burn out any organic contaminants.
-
Increase the temperature to the final sintering temperature (e.g., 1450-1600°C, to be determined experimentally) at a rate of 5-10°C/min.
-
Hold at the sintering temperature for a specified dwell time (e.g., 1-4 hours).
-
Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/min).
Protocol 3: Characterization of Sintered Ceramics
Objective: To evaluate the physical and mechanical properties of the sintered Al₂O₃-GaF₃ ceramics.
Procedures:
-
Density Measurement: Determine the bulk density of the sintered samples using the Archimedes method. The relative density can be calculated by comparing the bulk density to the theoretical density of the composite.
-
Microstructural Analysis:
-
Cut, grind, and polish the sintered samples to a mirror finish.
-
Thermally etch the polished surface to reveal the grain boundaries.
-
Examine the microstructure using a scanning electron microscope (SEM) to observe grain size, shape, and porosity.
-
-
Phase Analysis:
-
Grind a portion of the sintered sample into a fine powder.
-
Perform X-ray diffraction (XRD) analysis to identify the crystalline phases present in the final ceramic.
-
-
Mechanical Testing:
-
Hardness: Measure the Vickers hardness using a microhardness tester.
-
Flexural Strength: Determine the flexural strength using a three-point or four-point bending test on rectangular bar specimens.
-
Fracture Toughness: Measure the fracture toughness using the indentation fracture (IF) method or the single-edge notched beam (SENB) method.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of GaF₃-containing ceramics.
Logical Relationship: Postulated Mechanism of Fluoride-Assisted Sintering
References
Troubleshooting & Optimization
Technical Support Center: Gallium Trifluoride (GaF3) - Prevention of Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of Gallium trifluoride (GaF3) to prevent hydrolysis. Adherence to these protocols is critical for maintaining the integrity of the material and ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GaF3) and why is it sensitive to moisture?
This compound is a white, crystalline solid used in various applications, including the synthesis of optical fluorogallate glasses and as a precursor in materials science.[1][2] Anhydrous GaF3 is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This sensitivity is due to the high affinity of the Gallium(III) ion for water molecules.
Q2: What happens when this compound hydrolyzes?
When exposed to moisture, this compound undergoes hydrolysis. While GaF3 is virtually insoluble in water, it can form a trihydrate (GaF3·3H2O).[3] Upon heating, this trihydrate can further react to form a hydrated form of gallium hydroxyfluoride (GaF2(OH)).[3] The overall hydrolysis reaction can be generalized as the reaction of GaF3 with water to form gallium hydroxides/oxides and hydrogen fluoride (B91410) (HF), a corrosive and toxic gas.[4]
Q3: How can I visually identify if my this compound has been compromised by moisture?
Anhydrous this compound should be a fine, white powder.[1] Signs of moisture exposure can include a clumping or caked appearance of the powder. Significant hydrolysis may lead to a change in texture and the formation of hydrolysis byproducts. However, visual inspection alone is not sufficient to determine the purity of the material.
Q4: What are the primary hazards associated with the hydrolysis of this compound?
The primary hazard of GaF3 hydrolysis is the formation of hydrogen fluoride (HF).[4] HF is a highly corrosive and toxic gas that can cause severe skin burns and respiratory tract irritation.[4] Additionally, the presence of moisture and its byproducts can compromise the integrity of your experiments, leading to inconsistent and unreliable results.
Troubleshooting Guide
This guide addresses common issues related to the hydrolysis of this compound during storage and handling.
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder appears clumpy or caked. | 1. Improper storage container seal. 2. Exposure to ambient air during handling. 3. Storage in a high-humidity environment. | 1. Ensure the container is tightly sealed. For long-term storage, consider sealing the container with paraffin (B1166041) wax. 2. Handle the material exclusively within a controlled, inert atmosphere, such as a glovebox with low moisture and oxygen levels (<1 ppm).[5][6] 3. Store the container in a desiccator, preferably within a controlled atmosphere environment. |
| Inconsistent or unexpected experimental results (e.g., poor film morphology, unexpected side reactions). | 1. Use of partially hydrolyzed this compound. 2. Introduction of moisture from solvents or other reagents. 3. Fluctuations in ambient humidity during the experiment (if not performed in a controlled atmosphere). | 1. Test the purity of the GaF3 before use (see Experimental Protocols section). If hydrolysis is confirmed, it is recommended to use a fresh, unopened batch of anhydrous GaF3. 2. Use anhydrous solvents and ensure all other reagents are thoroughly dried. Dry glassware in an oven and cool under an inert atmosphere before use. 3. Perform all experimental manipulations in a glovebox or under a continuous flow of a dry, inert gas (e.g., argon or nitrogen) using Schlenk line techniques.[7] |
| Cloudy appearance or precipitation in precursor solutions. | 1. Hydrolysis of this compound due to trace moisture in the solvent. 2. Reaction with residual moisture on the surface of the glassware. | 1. Use high-purity, anhydrous solvents. Consider purifying solvents using a solvent purification system. 2. Thoroughly oven-dry all glassware and allow it to cool to room temperature in a desiccator or under an inert atmosphere before use. |
Storage and Handling Protocols
To prevent the hydrolysis of this compound, strict adherence to proper storage and handling procedures is essential.
Storage
-
Atmosphere: Store this compound under a dry, inert atmosphere such as argon or nitrogen.[8]
-
Container: Keep the material in a tightly sealed container. For enhanced protection, the primary container can be placed inside a secondary container with a desiccant.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[9]
-
Environment: For optimal long-term storage, keep the sealed container inside a desiccator, which should ideally be located within a glovebox.
Handling
-
Controlled Environment: All handling of anhydrous this compound should be performed in a controlled inert atmosphere. A glovebox with an atmosphere of <1 ppm of O2 and H2O is the preferred environment.[5][6] If a glovebox is not available, Schlenk line techniques with a continuous flow of dry, inert gas can be used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][10]
-
Tools and Glassware: Ensure all spatulas, weighing paper, and glassware are completely dry before use. Oven-drying and cooling under an inert atmosphere is recommended.
-
Dispensing: When weighing and dispensing the powder, do so in a manner that minimizes the generation of dust.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Moisture Content Determination
Karl Fischer titration is a highly accurate method for determining the water content in a sample.[11]
Objective: To quantify the amount of water in a this compound sample.
Methodology:
-
Instrument Setup: A coulometric Karl Fischer titrator is recommended for detecting low levels of moisture.[11] The titration cell should be conditioned to be anhydrous before introducing the sample.
-
Sample Preparation (in a glovebox):
-
Accurately weigh a small amount of the this compound powder.
-
Quickly and carefully transfer the weighed sample into the Karl Fischer titration cell.
-
-
Titration:
-
The titrator will then automatically titrate the sample with the Karl Fischer reagent. The instrument detects the endpoint potentiometrically.[11]
-
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Data Interpretation:
| Water Content | Interpretation |
| < 0.1% | High-purity, anhydrous this compound. Suitable for most moisture-sensitive applications. |
| 0.1% - 0.5% | Minor moisture contamination. May be acceptable for some applications, but caution is advised. |
| > 0.5% | Significant moisture contamination. The material is likely partially hydrolyzed and not recommended for moisture-sensitive experiments. |
Protocol 2: X-ray Diffraction (XRD) for Detection of Hydrolysis Byproducts
XRD can be used to identify the crystalline phases present in a sample, allowing for the detection of hydrated forms of this compound or its hydrolysis byproducts.
Objective: To qualitatively assess the presence of crystalline hydrolysis products in a this compound sample.
Methodology:
-
Sample Preparation (in a glovebox):
-
Gently grind a small amount of the this compound powder to ensure a uniform particle size.
-
Mount the powdered sample onto a zero-background sample holder. To prevent hydrolysis during the measurement, an airtight sample holder should be used.
-
-
Data Acquisition:
-
Collect the XRD pattern over a relevant 2θ range.
-
-
Data Analysis:
-
Compare the obtained XRD pattern with reference patterns for anhydrous GaF3, GaF3·3H2O, and potential hydrolysis products like gallium oxides or hydroxides.
-
Data Interpretation: The presence of peaks corresponding to hydrated phases or other byproducts indicates that hydrolysis has occurred.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy for Detection of Hydroxyl Groups
FTIR spectroscopy can detect the presence of hydroxyl (-OH) groups, which are characteristic of water and metal hydroxides, key indicators of hydrolysis.
Objective: To detect the presence of water and hydroxide (B78521) species in a this compound sample.
Methodology:
-
Sample Preparation (in a glovebox):
-
Prepare a KBr pellet by mixing a small amount of the this compound powder with dry KBr.
-
Alternatively, for air-sensitive samples, Attenuated Total Reflectance (ATR)-FTIR can be used with proper precautions to minimize atmospheric exposure.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
-
Data Analysis:
-
Look for the characteristic broad absorption band of O-H stretching vibrations in the region of 3500-3200 cm⁻¹, which indicates the presence of water.
-
Bands in the lower frequency region (e.g., around 1026 cm⁻¹ and 952 cm⁻¹) can be indicative of Ga-OH deformation modes.[12]
-
Data Interpretation: The presence of significant O-H and Ga-OH absorption bands suggests that the this compound has been exposed to moisture and has undergone hydrolysis.
Visualizations
References
- 1. ailiglesi.com [ailiglesi.com]
- 2. A Review on Gallium Oxide Materials from Solution Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ucd.ie [ucd.ie]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ossila.com [ossila.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. web.viu.ca [web.viu.ca]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GaF₃ Thin Film Adhesion on Silicon Wafer Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition of Gallium Fluoride (B91410) (GaF₃) thin films on silicon wafer substrates.
Troubleshooting Guides
This section addresses specific issues related to poor film adhesion in a question-and-answer format.
Issue 1: Complete or partial delamination of the GaF₃ film after deposition.
-
Question: My GaF₃ film is peeling or flaking off the silicon substrate. What are the potential causes and how can I fix this?
-
Answer: Film delamination is a common issue that typically points to problems at the film-substrate interface. The primary causes are often related to substrate contamination, high residual stress in the film, or improper deposition conditions.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: The single most critical factor for good adhesion is a pristine substrate surface. Organic residues, particulates, or a native oxide layer can act as a weak boundary.[1] Ensure you are using a rigorous cleaning protocol.[2][3]
-
Optimize Deposition Parameters: High deposition rates can lead to increased stress and poor film structure. Try reducing the deposition rate to allow adatoms more time to arrange into a lower-stress configuration.[1]
-
Introduce a Buffer Layer: A thin adhesion layer (e.g., Cr, Ti, or an AlN nucleation layer) can significantly improve the bond between the silicon substrate and the GaF₃ film.[1][4][5][6] These materials form a stronger chemical bond with both the silicon/silicon dioxide and the fluoride film.
-
Substrate Heating: Heating the substrate during deposition can increase the surface mobility of depositing atoms, promoting better film nucleation and reducing internal stress, which often enhances adhesion.[1]
-
Post-Deposition Annealing: Annealing the film after deposition can relieve internal stresses and improve crystallinity, which may enhance adhesion.[7][8] However, the temperature must be carefully controlled to avoid creating new stresses due to differences in thermal expansion coefficients.[9]
-
Issue 2: Cracking observed in the GaF₃ thin film.
-
Question: My GaF₃ film appears cracked under microscopic inspection, even if it hasn't fully delaminated. What causes this?
-
Answer: Film cracking is typically a result of excessive tensile stress within the deposited film.[9][10] This stress can arise from the deposition process itself (intrinsic stress) or from a mismatch in the thermal expansion coefficients between the GaF₃ film and the silicon substrate (extrinsic or thermal stress) during cooling.
Troubleshooting Steps:
-
Adjust Deposition Pressure: For sputtering processes, increasing the argon pressure can sometimes reduce tensile stress.[11]
-
Optimize Substrate Temperature: The temperature during deposition influences the final stress state of the film. Experiment with different substrate temperatures to find an optimal point that minimizes stress.
-
Control Film Thickness: Thicker films accumulate more total stress, making them more prone to cracking.[1][6] If your application allows, try reducing the film thickness.
-
Introduce a Compressive Buffer Layer: Using a buffer layer that imparts a slight compressive stress can help counteract the tensile stress of the GaF₃ film.[4]
-
Slow Cooling Rate: After a high-temperature deposition or annealing step, a slower cooling rate can minimize the thermal stress induced by the mismatch in thermal expansion coefficients.
-
Below is a troubleshooting workflow diagram for film delamination issues.
Caption: Troubleshooting workflow for GaF₃ film delamination.
Frequently Asked Questions (FAQs)
Q1: Which deposition technique is best for GaF₃ thin films on silicon?
A1: The optimal deposition technique depends on the desired film properties and available equipment. Common methods include Physical Vapor Deposition (PVD) techniques like thermal evaporation and electron-beam evaporation, as well as sputtering.[12][13][14][15]
-
Thermal Evaporation: A simpler and often lower-cost method suitable for many fluoride materials.[14][16]
-
Electron-Beam (E-beam) Evaporation: Provides better control over deposition rate and can be used for materials with high melting points.[13]
-
Sputtering: Can produce denser films with potentially better adhesion due to the higher kinetic energy of the depositing particles.[13][14] Reactive sputtering could also be an option.[12]
Q2: Why is silicon wafer surface preparation so critical for adhesion?
A2: The interface between the substrate and the thin film is where the adhesive forces are established.[17] A silicon wafer surface is highly sensitive and can easily be contaminated by organic residues, metallic ions, or a native silicon dioxide (SiO₂) layer.[3] These contaminants create a weak boundary layer that prevents the GaF₃ film from forming strong bonds with the underlying silicon, leading to poor adhesion. A thorough cleaning process removes these contaminants and provides a reactive surface for film nucleation.
Q3: What is a "buffer layer" or "adhesion layer" and when should I use one?
A3: A buffer or adhesion layer is a very thin intermediate film (typically a few nanometers) deposited between the substrate and the main film to improve adhesion.[5][6] Materials like titanium (Ti) or chromium (Cr) are commonly used because they bond well to both oxide surfaces (like native SiO₂ on silicon) and the subsequent film.[1][5] You should consider using an adhesion layer when you experience persistent delamination issues that cannot be resolved by cleaning or parameter optimization alone, or when depositing onto materials known to have poor adhesion characteristics.[1] For epitaxial growth, nucleation layers like AlN are crucial.[4]
Q4: How can I measure or test the adhesion of my GaF₃ film?
A4: Adhesion can be assessed both qualitatively and quantitatively.
-
Qualitative Test (Tape Test): This is a simple and common method where a pressure-sensitive tape is applied to the film and then rapidly pulled off. The amount of film removed provides a qualitative measure of adhesion.
-
Quantitative Tests: More rigorous methods include the scratch test and nanoindentation.[18] The scratch test involves drawing a stylus across the film with an increasing load until the film fails, and this "critical load" is a measure of adhesion.[18]
Q5: Will annealing my film always improve adhesion?
A5: Not necessarily. Annealing can be a double-edged sword. On one hand, it can relieve intrinsic stress from the deposition process and improve the film's crystalline structure, which can enhance adhesion.[7][8] On the other hand, if the coefficient of thermal expansion (CTE) of GaF₃ is significantly different from that of silicon, cooling down from a high annealing temperature can introduce substantial thermal stress, which can lead to cracking or delamination.[9] Therefore, annealing parameters (temperature, duration, atmosphere, cooling rate) must be carefully optimized.
Data Presentation: Deposition & Optimization Parameters
Table 1: Influence of Key Deposition Parameters on Film Adhesion
| Parameter | Low Value Effect | High Value Effect | Optimization Goal for Adhesion |
| Substrate Temperature | May result in porous film with higher stress. | Increases adatom mobility, can reduce stress and improve density.[1] | Find an optimal temperature that promotes nucleation without inducing significant thermal stress upon cooling. |
| Deposition Rate | Lower stress, potentially better structural ordering. | Can lead to higher intrinsic stress and disordered growth.[1] | Use the lowest rate practical for your process to minimize stress. |
| Chamber Base Pressure | - | - | A lower base pressure (<10⁻⁶ Torr) is crucial to minimize impurity incorporation, which can degrade adhesion.[1] |
| Film Thickness | Lower total accumulated stress. | Higher accumulated stress, increasing risk of cracking/delamination.[1][6] | Deposit only the thickness required for the application. |
| Annealing Temperature | Insufficient stress relief or crystal growth. | Can relieve stress but may cause thermal mismatch stress upon cooling.[8][9] | Anneal at a temperature sufficient to improve crystallinity while minimizing thermal stress. |
Table 2: Comparison of Silicon Wafer Cleaning Steps
| Cleaning Step | Reagents | Purpose |
| Solvent Clean | Acetone, Methanol, Isopropanol | Removes gross organic contaminants and oils.[2] |
| Piranha Clean | H₂SO₄ + H₂O₂ | Aggressively removes heavy organic residues and photoresist. |
| RCA-1 (SC-1) | NH₄OH + H₂O₂ + H₂O | Removes organic contaminants and particles.[2][3] |
| RCA-2 (SC-2) | HCl + H₂O₂ + H₂O | Removes alkali and metallic ionic contaminants.[3] |
| HF Dip | Dilute HF + H₂O | Removes the native silicon dioxide (SiO₂) layer, leaving a hydrogen-passivated, hydrophobic surface.[2][3] |
Experimental Protocols & Methodologies
Protocol 1: Standard Silicon Wafer Cleaning (RCA + HF Dip)
-
Solvent Clean: Sequentially immerse the silicon wafer in ultrasonic baths of acetone, then isopropanol, for 10 minutes each.
-
DI Water Rinse: Thoroughly rinse the wafer with deionized (DI) water.
-
RCA-1 (SC-1) Clean: Prepare a solution of 5:1:1 DI H₂O : NH₄OH (27%) : H₂O₂ (30%). Heat to 70-80°C. Immerse the wafer for 10-15 minutes to remove organic contaminants.[2]
-
DI Water Rinse: Thoroughly rinse the wafer with DI water.
-
HF Dip (Final Step): Prepare a dilute solution of hydrofluoric acid (e.g., 2% HF or 50:1 H₂O:HF). Immerse the wafer for 60-90 seconds to strip the native oxide layer.[2][3] The surface should become hydrophobic (water will bead up and roll off).
-
Final DI Water Rinse: Rinse the wafer thoroughly in DI water.
-
Drying: Dry the wafer immediately using a nitrogen (N₂) gun and load it into the deposition chamber to minimize re-oxidation.
Protocol 2: Generic PVD Process for GaF₃ Deposition
This protocol outlines a general workflow for depositing GaF₃ using a thermal or e-beam evaporation system.
Caption: Experimental workflow for PVD of GaF₃ thin films.
Protocol 3: Qualitative Tape Test for Adhesion (ASTM D3359)
-
Surface Preparation: Ensure the film surface is clean and dry.
-
Tape Application: Apply a strip of pressure-sensitive tape (e.g., Scotch® Tape 610) firmly to the surface of the GaF₃ film. Press down to ensure intimate contact, avoiding air bubbles.
-
Tape Removal: Within 90 seconds of application, pull the tape off rapidly at a 180° angle back upon itself.
-
Inspection: Visually inspect both the tape and the film surface for any signs of delamination.
-
Classification:
-
Excellent Adhesion: No film is removed.
-
Good Adhesion: Small flakes of the film are removed, primarily at edges.
-
Poor Adhesion: Significant portions of the film are removed by the tape.
-
This protocol provides a quick, low-cost method to evaluate adhesion, which is especially useful for process optimization and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. inrf.uci.edu [inrf.uci.edu]
- 3. universitywafer.com [universitywafer.com]
- 4. Enhancement of gallium nitride on silicon (111) using pulse atomic-layer epitaxy (PALE) AlN with composition-graded AlGaN buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Interfacial Delamination at Multilayer Thin Films in Semiconductor Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csmantech.org [csmantech.org]
- 12. aimspress.com [aimspress.com]
- 13. Kurt J. Lesker Company | Thin Film Deposition Techniques & Capabilities | Enabling Technology for a Better World [lesker.com]
- 14. korvustech.com [korvustech.com]
- 15. alicat.com [alicat.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pp.bme.hu [pp.bme.hu]
- 18. knmf.kit.edu [knmf.kit.edu]
Technical Support Center: Synthesis of Gallium(III) Fluoride (GaF3) via Thermal Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decomposition synthesis of Gallium(III) Fluoride (B91410) (GaF3).
Troubleshooting Guide
This guide addresses common issues that can lead to low yield or impure product during the synthesis of GaF3 from the thermal decomposition of ammonium (B1175870) hexafluorogallate ((NH4)3GaF6).
Question: My GaF3 yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in GaF3 synthesis is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
1. Incomplete Decomposition of the Precursor:
-
Issue: The thermal decomposition of (NH4)3GaF6 to GaF3 is a multi-step process.[1][2] Insufficient temperature or duration of heating can lead to incomplete conversion of the precursor and its intermediates. The decomposition typically proceeds as follows: (NH4)3GaF6 → NH4GaF4 + 2NH3 + 2HF NH4GaF4 → GaF3 + NH3 + HF
-
Troubleshooting Steps:
-
Verify Temperature Profile: Ensure your furnace is calibrated and reaches the target temperatures required for each decomposition step. The decomposition of (NH4)3GaF6 to the intermediate NH4GaF4 occurs at a lower temperature than the final conversion to GaF3.[1] For the analogous aluminum compound, these steps occur at approximately 195°C and 223°C, respectively.[2][3] A final temperature of at least 400°C is recommended to ensure complete decomposition to the fluoride.[2]
-
Optimize Heating Rate and Dwell Time: A slow heating rate can be beneficial for ensuring complete removal of volatile byproducts.[4] The holding time at the final decomposition temperature is also critical. For a similar synthesis of AlF3, holding the sample at 400°C for 3 hours resulted in a high-purity product.[2]
-
Analyze Residual Material: If possible, analyze the solid residue using techniques like X-ray Diffraction (XRD) to identify the presence of unreacted (NH4)3GaF6 or the intermediate NH4GaF4.
-
2. Presence of Moisture:
-
Issue: Gallium(III) fluoride is susceptible to hydrolysis at elevated temperatures, leading to the formation of gallium oxyfluoride (GaOF) or gallium oxide (Ga2O3), which will reduce the yield of the desired GaF3.[5] The precursor, (NH4)3GaF6, can also be sensitive to moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry the (NH4)3GaF6 precursor before use. Conduct the decomposition in a dry, inert atmosphere, such as dry nitrogen or argon, to minimize contact with water vapor.[6]
-
Use Dry Glassware and Reagents: All glassware and handling equipment should be rigorously dried before the experiment.
-
Characterize the Product for Oxygen Content: Techniques like Energy-Dispersive X-ray Spectroscopy (EDS) coupled with Scanning Electron Microscopy (SEM) can provide elemental analysis of your product to check for significant oxygen contamination.
-
3. Reaction Atmosphere:
-
Issue: The composition of the atmosphere during thermal decomposition can significantly impact the final product. An inert atmosphere is generally preferred to prevent oxidation.
-
Troubleshooting Steps:
-
Utilize an Inert Gas Flow: Performing the decomposition under a continuous flow of a dry, inert gas (e.g., nitrogen or argon) helps to carry away volatile byproducts like ammonia (B1221849) and hydrogen fluoride, driving the reaction to completion and preventing potential side reactions.[6]
-
Avoid Air: Decomposing the precursor in air can lead to the formation of oxides and oxyfluorides.
-
4. Product Loss During Handling:
-
Issue: GaF3 is a fine powder and can be lost during transfer from the reaction vessel and subsequent handling.
-
Troubleshooting Steps:
-
Careful Product Recovery: Exercise care when removing the product from the furnace and transferring it for weighing and analysis. Allow the reaction vessel to cool completely in a desiccator before handling to prevent moisture uptake and facilitate easier removal of the product.
-
Minimize Transfer Steps: Plan your workflow to minimize the number of times the product is transferred between containers.
-
Below is a troubleshooting workflow to help diagnose the cause of low yield:
Caption: Troubleshooting workflow for low GaF3 yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition pathway for (NH4)3GaF6?
A1: The thermal decomposition of ammonium hexafluorogallate, (NH4)3GaF6, is a multi-step process. It first decomposes to form the intermediate ammonium tetrafluorogallate (NH4GaF4) with the release of ammonia and hydrogen fluoride. Upon further heating, NH4GaF4 decomposes to yield the final product, gallium(III) fluoride (GaF3), along with more ammonia and hydrogen fluoride.[1]
Q2: At what temperature should I conduct the thermal decomposition?
A2: The decomposition occurs in stages, with each step requiring a specific temperature range. Based on analogous compounds, the initial decomposition to NH4GaF4 begins at a lower temperature, while the final conversion to GaF3 requires a higher temperature.[2] To ensure complete conversion to anhydrous GaF3 with high purity, a final temperature of at least 400°C with a holding time of several hours is recommended.[2]
Q3: What is the ideal atmosphere for the synthesis?
A3: A dry, inert atmosphere is crucial for preventing the formation of gallium oxyfluoride or oxide impurities.[6] Conducting the decomposition under a continuous flow of a dry inert gas like nitrogen or argon is highly recommended. This not only prevents unwanted side reactions with atmospheric moisture and oxygen but also helps in removing the gaseous byproducts (NH3 and HF), which can drive the equilibrium towards the product side.
Q4: How can I confirm the purity and identity of my synthesized GaF3?
A4: X-ray Diffraction (XRD) is the primary technique for confirming the crystalline phase of your product. The obtained diffraction pattern should be compared with standard reference patterns for GaF3. Scanning Electron Microscopy (SEM) can be used to analyze the morphology of the GaF3 powder. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition and help detect any oxygen contamination, indicating the presence of oxyfluorides or oxides.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. The thermal decomposition of (NH4)3GaF6 releases ammonia (NH3) and hydrogen fluoride (HF) gases, both of which are corrosive and toxic. Therefore, the entire experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Care should be taken when handling the fine powder of the final GaF3 product to avoid inhalation.
Data Presentation
The following table summarizes the key parameters for the thermal decomposition of ammonium hexafluorometallates, with data for the analogous aluminum compound provided for reference.
| Precursor | Intermediate | Final Product | Decomposition Step 1 Temp. (°C) | Decomposition Step 2 Temp. (°C) | Final Decomposition Temp. (°C) & Time | Atmosphere |
| (NH4)3GaF6 | NH4GaF4 | γ-GaF3 | Not specified | Not specified | >300 | Inert |
| (NH4)3AlF6 | NH4AlF4 | AlF3 | ~195 | ~223 | 400 (3h) | Inert |
Experimental Protocols
1. Detailed Methodology for Thermal Decomposition Synthesis of GaF3
This protocol is based on the synthesis of analogous metal fluorides and general principles of solid-state thermal decomposition.
-
Precursor Preparation: Ensure the ammonium hexafluorogallate ((NH4)3GaF6) precursor is of high purity and thoroughly dried. This can be achieved by heating the precursor under vacuum at a low temperature (e.g., 80-100°C) for several hours.
-
Apparatus Setup: Place a known quantity of the dried (NH4)3GaF6 in a suitable crucible (e.g., alumina (B75360) or platinum). Position the crucible in a tube furnace equipped with a gas inlet and outlet.
-
Inert Atmosphere: Purge the tube furnace with a dry, inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the heating and cooling process.
-
Heating Program:
-
Cooling and Product Recovery:
-
After the holding period, turn off the furnace and allow it to cool to room temperature under the continuous flow of the inert gas.
-
Once at room temperature, carefully remove the crucible from the furnace in a dry environment (e.g., a glovebox or under a continued stream of inert gas) to prevent moisture absorption.
-
The resulting white powder is anhydrous GaF3. Weigh the product to determine the yield.
-
Store the final product in a tightly sealed container in a desiccator.
-
2. Experimental Workflow Diagram
Caption: Experimental workflow for GaF3 synthesis.
3. Characterization Protocols
-
X-ray Diffraction (XRD) Analysis:
-
Sample Preparation: Finely grind a small amount of the synthesized GaF3 powder using an agate mortar and pestle to ensure a random orientation of the crystallites.[7][8]
-
Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid peak shifts.[9][10]
-
Data Collection: Collect the XRD pattern over a suitable 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.
-
Analysis: Compare the obtained diffraction peaks with standard reference patterns for GaF3 from a database (e.g., ICDD) to confirm the phase purity.
-
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) Analysis:
-
Sample Preparation: Mount a small amount of the GaF3 powder onto an SEM stub using double-sided conductive carbon tape.[11][12]
-
Coating: For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) to prevent charging under the electron beam.[13]
-
Imaging: Introduce the stub into the SEM chamber and acquire secondary electron images at various magnifications to observe the particle morphology and size distribution.
-
Elemental Analysis: Use the EDS detector to collect an X-ray spectrum from a representative area of the sample to determine the elemental composition and check for the presence of contaminants like oxygen.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ysxbcn.com [ysxbcn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The influence of reactive atmosphere processing on the crystallization kinetics of GaF3/InF3-based glasses - ePrints Soton [eprints.soton.ac.uk]
- 7. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 8. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 11. nanoscience.com [nanoscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vaccoat.com [vaccoat.com]
Technical Support Center: Gallium Fluoride (GaF₃) Precursor in CVD Processes
Welcome to the technical support center for controlling Gallium Fluoride (B91410) (GaF₃) precursor volatility in Chemical Vapor Deposition (CVD) processes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving GaF₃.
Frequently Asked Questions (FAQs)
Q1: What are the key thermal properties of GaF₃ relevant to its use as a CVD precursor?
Gallium(III) fluoride is a white solid with a high melting point. For CVD applications, its sublimation and vapor pressure are critical. GaF₃ sublimes at approximately 950°C under atmospheric pressure.[1] The vapor pressure of GaF₃ is a crucial parameter for controlling its delivery to the reaction chamber.
Q2: How can I control the sublimation rate of GaF₃ for a stable deposition process?
Controlling the sublimation rate of a solid precursor like GaF₃ is essential for achieving reproducible film growth. The primary method of control is through precise temperature regulation of the precursor container (often a bubbler or a specially designed ampoule). The carrier gas flow rate through or over the precursor also plays a significant role in the mass transport of the vaporized GaF₃ to the substrate.
Q3: What are the common issues encountered when using GaF₃ as a solid precursor in CVD?
Common issues include:
-
Inconsistent Precursor Delivery: Fluctuations in the sublimation rate can lead to variations in film thickness and composition.
-
Precursor Decomposition: Overheating the precursor can cause it to decompose before it reaches the substrate, leading to impurities in the film.
-
Low Deposition Rates: Insufficient vaporization of the precursor can result in slow film growth.
-
Particle Contamination: Solid precursor particles can be carried into the reaction chamber by the carrier gas, leading to defects in the deposited film.[2]
-
Clogging: The precursor vapor may condense in cooler parts of the gas lines, leading to blockages.[3]
Troubleshooting Guides
Issue 1: Inconsistent Film Thickness and Growth Rate
Possible Causes:
-
Fluctuations in the GaF₃ sublimation temperature.
-
Inconsistent carrier gas flow rate.
-
Changing surface area of the solid precursor over time.[2]
-
Poor contact between the thermocouple and the precursor container.[4]
Troubleshooting Steps:
-
Verify Temperature Control:
-
Ensure the PID controller for the precursor heater is properly tuned to minimize temperature fluctuations.
-
Check the placement of the thermocouple to ensure it accurately reflects the precursor temperature.
-
Use a calibrated thermocouple to verify the temperature reading.
-
-
Stabilize Carrier Gas Flow:
-
Use a high-precision mass flow controller (MFC) for the carrier gas.
-
Regularly calibrate the MFC to ensure accurate and repeatable flow rates.
-
-
Address Precursor Surface Area Changes:
-
Consider using a precursor delivery system designed for solids that provides a more consistent surface area for sublimation, such as a fluidized bed or a specially designed ampoule with a large surface area.[5]
-
Gentle agitation or vibration of the precursor container can sometimes help to expose fresh surface area, but this must be done carefully to avoid particle generation.
-
Issue 2: Film Contamination and Poor Film Quality
Possible Causes:
-
Decomposition of GaF₃ due to excessive temperature.
-
Contamination from the carrier gas or leaks in the system.
-
Entrainment of solid GaF₃ particles in the gas stream.[2]
Troubleshooting Steps:
-
Optimize Sublimation Temperature:
-
Carefully review the thermal properties of GaF₃ to determine the optimal sublimation temperature that provides sufficient vapor pressure without causing decomposition.
-
Lower the sublimation temperature in small increments to see if film quality improves.
-
-
Ensure System Integrity:
-
Perform a leak check of the entire gas delivery system.
-
Use high-purity carrier gas (e.g., 99.999% or higher).
-
Install a particle filter downstream of the precursor container.
-
-
Prevent Particle Entrainment:
Experimental Protocols & Data
Table 1: Key Thermal and Physical Properties of GaF₃
| Property | Value | Reference |
| Molar Mass | 126.718 g/mol | [1] |
| Appearance | White powder | [1][6] |
| Density | 4.47 g/cm³ | [1][6] |
| Melting Point | > 1000 °C (under pressure) | [1] |
| Sublimation Temperature | ~950 °C | [1][7] |
| Boiling Point | 1000 °C | [6] |
Table 2: GaF₃ Vapor Pressure Data
The vapor pressure of GaF₃ can be described by the following equation: log(p/Pa) = (14.30 ± 0.30) - (12600 ± 200) / (T/K)
This equation is valid in the temperature range of 808 K to 958 K.
| Temperature (K) | Temperature (°C) | Vapor Pressure (Pa) |
| 808 | 535 | 0.03 |
| 858 | 585 | 0.22 |
| 908 | 635 | 1.25 |
| 958 | 685 | 5.75 |
Note: These values are calculated based on the provided formula and should be used as a guideline. Actual vapor pressure can be influenced by the purity of the GaF₃ and the system pressure.
Visualizations
Logical Workflow for Troubleshooting Inconsistent GaF₃ Delivery
Caption: Troubleshooting workflow for inconsistent GaF₃ delivery.
Experimental Setup for GaF₃ CVD
Caption: Diagram of a typical GaF₃ CVD experimental setup.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. US20040170403A1 - Apparatus and method for vaporizing solid precursor for CVD or atomic layer deposition - Google Patents [patents.google.com]
- 3. Solid Precursors and Delivery Systems | Entegris [entegris.com]
- 4. Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. 🤯 The 5 problems in sublimation that can happen to you [brildor.com]
Technical Support Center: Anhydrous Gallium Trifluoride (GaF₃) Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the purity of anhydrous Gallium trifluoride (GaF₃) for your research and development applications.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of anhydrous GaF₃ using common high-temperature techniques.
Vacuum Sublimation
Q1: My anhydrous GaF₃ is not subliming, even at high temperatures. What is the issue?
A1: There are a few potential reasons for this:
-
Insufficient Temperature or Vacuum: this compound has a high sublimation point, subliming at around 950°C under atmospheric pressure.[1] To achieve sublimation at a lower, more manageable temperature, a high vacuum is essential. Ensure your vacuum system is achieving a pressure below 0.1 Torr. The vapor pressure of GaF₃ is temperature-dependent; for example, it reaches a certain pressure between 808 K (535°C) and 958 K (685°C).
-
Impurities with Low Volatility: The presence of non-volatile impurities can hinder the sublimation process. Consider a pre-purification step if your starting material is of low purity.
-
Incorrect Temperature Gradient: For effective sublimation and deposition, a proper temperature gradient between the heating zone and the collection surface (cold finger) is crucial. The collection surface must be significantly cooler to allow for the efficient condensation of the gaseous GaF₃.
Q2: The sublimed GaF₃ crystals are forming on the walls of the apparatus instead of the cold finger. How can I resolve this?
A2: This indicates that the walls of your sublimation apparatus are too cold, causing premature deposition. To address this:
-
Insulate the Apparatus: Wrap the exterior of the sublimation chamber with high-temperature insulation, such as glass wool or ceramic fiber, to maintain a higher wall temperature.
-
Adjust the Temperature Profile: If using a multi-zone furnace, ensure the temperature gradient is optimized to keep the walls hotter than the cold finger but cooler than the sublimation zone.
Q3: My GaF₃ sample is melting or appears to be decomposing at high temperatures. What should I do?
A3: this compound melts above 1000°C under pressure, but it can decompose at elevated temperatures, especially in the presence of reactive species.[1]
-
Lower the Sublimation Temperature: Improve the vacuum to allow for sublimation at a lower temperature, which will minimize the risk of melting or decomposition.
-
Inert Atmosphere: Ensure your vacuum system is free of leaks that could introduce oxygen or water vapor, which can react with GaF₃ at high temperatures. Backfilling with a high-purity inert gas like argon after initial evacuation can also help.
-
Material Compatibility: Verify that your sublimation apparatus is constructed from compatible materials. At high temperatures, GaF₃ can be corrosive. Refractory metals like molybdenum or tungsten, or ceramics like alumina (B75360), are often suitable.
Zone Refining
Q1: The molten zone in my zone refining setup for GaF₃ is unstable or difficult to control. Why is this happening?
A1: The stability of the molten zone is critical for effective purification.
-
Temperature Control: Precise temperature control is paramount. The high melting point of GaF₃ requires a well-controlled heating system, such as a focused RF induction heater or a laser.
-
Material Container: The choice of container (boat or crucible) is crucial. It must be non-reactive with molten GaF₃ and have a high melting point. Graphite or a suitable ceramic may be options, but compatibility testing is recommended.
-
Travel Rate: The rate at which the molten zone travels along the ingot affects the segregation of impurities. An optimal travel rate needs to be determined empirically for your specific setup and impurity profile.
Q2: I am not seeing a significant improvement in the purity of my GaF₃ after multiple zone refining passes. What could be wrong?
A2: Several factors can limit the efficiency of zone refining:
-
Distribution Coefficient (k): Zone refining is most effective for impurities with a distribution coefficient significantly different from 1. If the major impurities in your GaF₃ have a 'k' value close to 1, the separation will be inefficient.
-
Number of Passes: While more passes generally lead to higher purity, there is a point of diminishing returns.
-
Initial Purity: Zone refining is most effective for materials that are already relatively pure. If the initial impurity concentration is very high, a preliminary purification step might be necessary.
-
Stirring: Inadequate mixing in the molten zone can reduce the efficiency of impurity segregation. If possible, inducing convection in the molten zone can be beneficial.
Chemical Vapor Transport (CVT)
Q1: I am attempting to purify GaF₃ via chemical vapor transport, but no transport is occurring. What are the possible reasons?
A1: Successful chemical vapor transport relies on a reversible chemical reaction that forms a volatile species.
-
Incorrect Transport Agent: The choice of transport agent is critical. For metal fluorides, reactive gases that can form volatile complexes are needed. The suitability of a transport agent depends on the thermodynamics of the reaction.
-
Inappropriate Temperature Gradient: A specific temperature gradient between the source material and the deposition zone is required to drive the transport reaction in the desired direction. This gradient needs to be optimized based on the enthalpy of the transport reaction. For endothermic reactions, transport occurs from the hot zone to the cold zone, while for exothermic reactions, it's the reverse.[2]
-
Sealed Ampoule Integrity: The reaction is typically carried out in a sealed quartz ampoule under vacuum or a controlled atmosphere. Any leaks will disrupt the process.
Q2: The deposited crystals from my CVT experiment are small and polycrystalline. How can I grow larger, single crystals of high-purity GaF₃?
A2: The quality of the deposited crystals is influenced by several parameters:
-
Nucleation Density: A high nucleation rate leads to the formation of many small crystals. To promote the growth of larger crystals, the supersaturation in the deposition zone should be carefully controlled by adjusting the temperature gradient and the concentration of the transport agent.
-
Transport Rate: A slower, diffusion-controlled transport process generally favors the growth of higher quality crystals over a faster, convection-driven process.[2]
-
Purity of Starting Materials: Impurities in the source material or the transport agent can act as nucleation sites, leading to polycrystalline growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial anhydrous GaF₃?
A1: Common impurities in commercially available anhydrous GaF₃ include trace metals such as Fe, Cu, Ni, Cr, Zn, Na, K, Ca, Mg, and Pb.[2] Moisture (H₂O) is also a critical impurity that can lead to the formation of gallium oxyfluoride or gallium oxide upon heating.[1] The purity of commercial grades can range from 99.9% (3N) to 99.999% (5N).[2]
Q2: How can I determine the purity of my anhydrous GaF₃?
A2: Several analytical techniques can be used to assess the purity of GaF₃:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Glow Discharge Mass Spectrometry (GDMS): These are highly sensitive techniques for quantifying trace metal impurities, often at the parts-per-billion (ppb) level.
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystal phase of the GaF₃ and to detect the presence of crystalline impurity phases.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the moisture content by measuring the mass loss upon heating.
Q3: What are the key safety precautions when handling anhydrous GaF₃, especially at high temperatures?
A3: Anhydrous GaF₃ is a corrosive and moisture-sensitive material.[3]
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Handling: Always handle anhydrous GaF₃ in a dry, inert atmosphere, such as in a glovebox, to prevent moisture absorption.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
High-Temperature Operations: When working at high temperatures, be aware of the potential for the material to react with air or moisture. Ensure all high-temperature equipment is made of compatible materials.
-
Ventilation: All high-temperature procedures should be performed in a well-ventilated fume hood.
Q4: What materials are compatible with anhydrous GaF₃ at high temperatures?
A4: The choice of materials is critical to avoid contamination and equipment degradation.
-
Metals: Refractory metals such as molybdenum and tungsten are often used for crucibles and furnace components due to their high melting points and relative inertness. Nickel and its alloys (e.g., Monel) also show good resistance to fluorine compounds at elevated temperatures.
-
Ceramics: High-purity alumina (Al₂O₃) and pyrolytic boron nitride (pBN) are often suitable for handling molten fluorides.
-
Quartz: While quartz (SiO₂) can be used for some lower-temperature applications, it will react with GaF₃ at very high temperatures, especially in the presence of any moisture, leading to the formation of volatile silicon fluorides and contamination of the product.
Data Presentation
Table 1: Common Metallic Impurities in Commercial Anhydrous GaF₃ and Target Levels for High-Purity Applications.
| Impurity Element | Typical Concentration in Commercial Grades (ppm) | Target Concentration for High-Purity Applications (ppb) |
| Iron (Fe) | 1 - 10 | < 10 |
| Copper (Cu) | < 1 | < 5 |
| Nickel (Ni) | < 1 | < 5 |
| Chromium (Cr) | < 1 | < 5 |
| Zinc (Zn) | < 1 | < 10 |
| Sodium (Na) | 1 - 5 | < 20 |
| Potassium (K) | 1 - 5 | < 20 |
| Calcium (Ca) | 1 - 5 | < 20 |
| Magnesium (Mg) | < 1 | < 10 |
| Lead (Pb) | < 1 | < 5 |
Note: These values are indicative and can vary between suppliers and specific product grades.
Experimental Protocols
Detailed Methodology for Vacuum Sublimation of Anhydrous GaF₃
This protocol outlines a general procedure for the purification of anhydrous GaF₃ by vacuum sublimation. The specific temperatures and duration will need to be optimized for your particular setup and desired purity.
Apparatus:
-
High-temperature tube furnace with programmable temperature controller.
-
Quartz or alumina process tube.
-
Molybdenum or tungsten boat for holding the GaF₃ powder.
-
High-vacuum system capable of reaching < 0.1 Torr, including a turbomolecular or diffusion pump.
-
Cold trap (liquid nitrogen).
-
Inert gas supply (e.g., high-purity Argon).
-
Appropriate PPE for handling corrosive and high-temperature materials.
Procedure:
-
Sample Preparation:
-
Pre-dry the crude anhydrous GaF₃ under vacuum at a moderate temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture.
-
Load the dried GaF₃ powder into the molybdenum or tungsten boat.
-
-
Apparatus Setup:
-
Place the boat containing the sample in the center of the process tube within the furnace.
-
Assemble the vacuum sublimation apparatus, ensuring all connections are leak-tight.
-
Insert a cold finger or position a cooled collection zone downstream from the sample boat.
-
-
Evacuation and Purging:
-
Slowly evacuate the system to avoid disturbing the powder.
-
Once a rough vacuum is achieved, engage the high-vacuum pump to bring the pressure down to < 0.1 Torr.
-
It is good practice to gently heat the entire apparatus with a heat gun during evacuation to help desorb any residual moisture from the walls.
-
Backfill the system with high-purity argon and re-evacuate. Repeat this purge cycle 2-3 times.
-
-
Sublimation:
-
Begin heating the furnace to the desired sublimation temperature. Based on vapor pressure data, a temperature in the range of 800-950°C should be effective under high vacuum.[1]
-
Simultaneously, cool the collection zone or cold finger. The temperature difference should be significant to promote efficient deposition.
-
Monitor the process. The GaF₃ will sublime from the boat and deposit as a crystalline solid on the cold surface.
-
The duration of the sublimation will depend on the amount of material, the temperature, and the vacuum level.
-
-
Collection:
-
Once the sublimation is complete, turn off the furnace and allow the system to cool down to room temperature under vacuum.
-
Slowly backfill the system with an inert gas to atmospheric pressure.
-
Carefully disassemble the apparatus in a dry environment (e.g., a glovebox) to collect the purified GaF₃ crystals from the cold surface.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of anhydrous this compound by vacuum sublimation.
Caption: Logical relationships between process parameters, desired outcomes, and potential issues in GaF₃ sublimation.
References
Technical Support Center: Overcoming Challenges in Dry Etching of GaAs Limited by GaF₃ Desorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the dry etching of Gallium Arsenide (GaAs), particularly those related to the desorption of Gallium Fluoride (GaF₃).
Troubleshooting Guide
Fluorine-based plasmas are commonly employed for GaAs etching. However, a significant challenge arises from the formation of low-volatility Gallium Fluoride (GaF₃) byproducts on the substrate surface. Incomplete desorption of GaF₃ can lead to a variety of issues, including reduced etch rates, surface roughness, and micromasking. This guide provides solutions to common problems encountered during the dry etching of GaAs.
| Problem | Probable Cause | Recommended Solution |
| Low Etch Rate | Accumulation of non-volatile GaF₃ on the etching surface, impeding the reaction between the plasma and the GaAs substrate. | Increase the substrate temperature to enhance the desorption of GaF₃. Annealing in a hydrogen atmosphere post-etching can also aid in the removal of fluorine residues.[1] Consider using a chlorine-based plasma chemistry as an alternative. |
| Rough Etched Surface | Non-uniform removal of GaF₃, leading to microscopic areas where etching is inhibited. | Optimize the substrate temperature to ensure consistent and efficient desorption of GaF₃. The addition of a physical sputtering component, by introducing an inert gas like Argon (Ar) to the plasma, can help remove the GaF₃ layer. |
| Micromasking or "Grass" Formation | Redeposition of sputtered mask material or involatile etch byproducts (like GaF₃) that act as miniature masks, preventing the underlying material from being etched. | Introduce a small amount of a fluorine-containing gas, such as Carbon Tetrafluoride (CF₄), to an oxygen plasma to help remove sputtered mask particles.[2] Utilizing a more robust hard mask, such as Silicon Nitride (Si₃N₄), can also mitigate this issue. |
| Anisotropic Profile Deviation | Sidewall passivation by GaF₃ or other etch residues. | Adjust the ion energy by modifying the bias voltage to enhance the removal of passivating species from the sidewalls. The gas mixture can also be optimized to control the balance between chemical etching and physical sputtering. |
Frequently Asked Questions (FAQs)
Q1: What is GaF₃ and why is it problematic in GaAs dry etching?
A1: GaF₃ (Gallium Fluoride) is a chemical compound that forms as a byproduct when fluorine-based plasmas (e.g., SF₆, CF₄) are used to etch Gallium Arsenide (GaAs). It has a low volatility, meaning it does not easily turn into a gas and leave the surface. This can lead to its accumulation on the GaAs, which can slow down or even stop the etching process, and result in a rough, uneven surface.
Q2: How does substrate temperature affect the removal of GaF₃?
A2: Increasing the substrate temperature provides more thermal energy to the GaF₃ molecules. This increased energy helps them to overcome the forces holding them to the surface and desorb into the gas phase, where they can be pumped out of the chamber. For instance, post-etch annealing in a hydrogen environment has been shown to almost completely desorb fluorine from a GaAs surface at 200°C.[1] While direct desorption data within a plasma is complex, studies on other GaAs etch chemistries show a significant increase in etch rate with temperature, indicating enhanced byproduct removal. For example, in a C₂H₆/H₂ plasma, the GaAs etch rate can double when the temperature is increased from 150°C to 250°C.[3]
Q3: Are there alternatives to fluorine-based plasmas for etching GaAs?
A3: Yes, chlorine-based plasmas (e.g., Cl₂, BCl₃, SiCl₄) are a common alternative for GaAs etching. The etch byproducts, Gallium Trichloride (GaCl₃) and Arsenic Trichloride (AsCl₃), are generally more volatile than GaF₃. However, chlorine-based chemistries can present their own challenges, such as the formation of aluminum oxide residues when etching AlGaAs layers if any residual water vapor is present.[3]
Q4: What is micromasking and how is it related to GaF₃?
A4: Micromasking is a phenomenon where tiny, unwanted masks form on the surface being etched, leading to the formation of needle-like or grass-like structures. These "micromasks" can be composed of sputtered material from the primary mask, chamber walls, or non-volatile etch byproducts. GaF₃, due to its low volatility, can contribute to micromasking by forming residues that locally inhibit etching.
Q5: How can I tell if GaF₃ desorption is the limiting factor in my process?
A5: A key indicator is a significantly lower than expected etch rate, or an etch rate that decreases over time. You might also observe a hazy or rough surface finish on the etched GaAs. Performing a series of etches at varying substrate temperatures can help confirm this; a strong positive correlation between temperature and etch rate is a good indication that byproduct desorption is a limiting step.
Data Presentation
Table 1: Effect of Substrate Temperature on GaAs Etch Rate in Different Plasma Chemistries
| Plasma Chemistry | Temperature Range (°C) | Observation |
| C₂H₆/H₂ | 150 - 250 | Etch rate of GaAs increased by a factor of two.[3] |
| Cl₂/Ar | -85 - 20 | Etch rates are aspect ratio dependent. |
| Cl₂/Ar | 20 - 85 | Etch rates are clearly aspect ratio dependent.[4] |
| Pure Cl₂ Neutral Beam | Ambient to ~175 | Etch rate increases with temperature.[5] |
Experimental Protocols
Detailed Methodology for Temperature-Controlled Reactive Ion Etching (RIE) of GaAs
This protocol outlines a general procedure for performing a temperature-controlled RIE of GaAs to mitigate the effects of GaF₃ formation.
1. Sample Preparation:
- Start with a clean GaAs substrate.
- Apply a suitable etch mask (e.g., photoresist or a hard mask like Si₃N₄) and pattern it using standard lithography techniques.
- Ensure the backside of the substrate is clean to allow for good thermal contact with the substrate heater.
2. Chamber Preparation and Sample Loading:
- Perform a chamber clean with an oxygen plasma to remove any residual contaminants.
- Pre-condition the chamber with the intended etch gases to ensure a stable plasma environment.
- Load the prepared GaAs sample onto the substrate chuck, which should be equipped with a heater and a thermocouple for temperature control and monitoring.
- If using helium backside cooling, ensure a good seal and appropriate He pressure for efficient heat transfer.
3. Etching Process:
- Pump the chamber down to the desired base pressure.
- Heat the substrate to the target temperature (e.g., starting with a lower temperature like 50°C and incrementally increasing in subsequent experiments). Allow the temperature to stabilize.
- Introduce the etch gases at the desired flow rates (e.g., a mixture of SF₆ and Ar).
- Ignite the plasma and apply the desired RF power and bias voltage.
- Monitor the plasma and substrate temperature throughout the etch process.
- After the desired etch time, extinguish the plasma and turn off the gas flows.
4. Post-Etch Processing and Analysis:
- Allow the substrate to cool down before venting the chamber.
- Remove the sample from the chamber.
- Strip the remaining etch mask using an appropriate solvent or plasma ashing.
- Analyze the etch depth, profile, and surface morphology using techniques such as profilometry, scanning electron microscopy (SEM), and atomic force microscopy (AFM).
5. Optional Post-Etch Annealing:
- To further remove any residual fluorine, a post-etch anneal can be performed.
- Place the etched sample in a furnace or rapid thermal annealing (RTA) system.
- Anneal in a hydrogen (H₂) atmosphere at approximately 200°C.[1]
Visualizations
Caption: Experimental workflow for temperature-controlled GaAs etching.
References
Technical Support Center: Synthesis Parameter Optimization for GaF3 Nanocrystal Size Distribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Gallium(III) Fluoride (B91410) (GaF3) nanocrystals. The following information is based on established principles of nanocrystal synthesis and analogous findings for other metal fluoride nanocrystals, providing a framework for addressing common challenges in achieving a desired size distribution.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing metal fluoride nanocrystals that could be adapted for GaF3?
A1: Several solution-phase methods have been successfully employed for the synthesis of various metal fluoride nanocrystals and can be considered for GaF3. These include:
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Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure. It is a common route for producing crystalline inorganic materials.[1][2][3][4][5] For GaF3, this could involve the reaction of a gallium precursor with a fluoride source in a suitable solvent.
-
Co-precipitation: This involves the precipitation of the desired compound from a solution containing the constituent ions. The size and morphology of the nanocrystals can be controlled by adjusting parameters like precursor concentration, temperature, and the use of capping agents.[6]
-
Thermal Decomposition: This method uses a single-source precursor, often a metal-organic compound, which decomposes at high temperatures in a high-boiling point solvent to form the nanocrystals.[7][8][9] For instance, a gallium trifluoroacetate (B77799) precursor could potentially be used.
-
Reverse Micelle (Microemulsion) Method: Nanocrystals are synthesized within the aqueous cores of reverse micelles, which act as nanoreactors. The size of the nanocrystals is controlled by the water-to-surfactant ratio.[10][11][12]
Q2: Which precursors are suitable for GaF3 nanocrystal synthesis?
A2: The choice of precursors is critical. For GaF3 synthesis, you would need a gallium source and a fluoride source.
-
Gallium Sources:
-
Gallium(III) chloride (GaCl3) is a common and relatively inexpensive precursor.[13][14]
-
Gallium(III) nitrate (B79036) (Ga(NO3)3) is another potential option, often used in hydrothermal synthesis.
-
Gallium(III) oxide (Ga2O3) can be reacted with hydrofluoric acid (HF) or fluorine gas to produce GaF3, though handling these fluorine sources requires extreme caution.[15]
-
Organometallic precursors like dimeric tris(dimethylamido)gallium (Ga2(NMe2)6) have been used for the synthesis of gallium nanoparticles and might be adaptable.[14]
-
-
Fluoride Sources:
-
Ammonium (B1175870) fluoride (NH4F) or ammonium bifluoride (NH4HF2) are commonly used fluoride sources in solution-phase synthesis.[2][11]
-
Sodium fluoride (NaF) is another readily available option.[2]
-
Hydrofluoric acid (HF) can be used, but it is highly corrosive and requires specialized handling procedures.[15]
-
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm][BF4]) can serve as both the solvent and the fluoride source.[16][17][18]
-
Q3: How do reaction temperature and time affect the size of GaF3 nanocrystals?
A3: Temperature and time are crucial parameters for controlling nanocrystal size and crystallinity.
-
Temperature: Generally, higher reaction temperatures promote crystal growth, leading to larger nanocrystals.[19] For instance, in the synthesis of complex rare earth fluorides, optimal results were achieved at 200°C.[3] The effect of temperature needs to be carefully balanced, as excessively high temperatures can lead to uncontrolled growth and aggregation.
-
Time: Longer reaction times typically result in larger and more crystalline nanoparticles as the crystals have more time to grow.[19] The optimal reaction time will depend on the specific synthesis method and temperature.
Q4: What is the role of capping agents and surfactants in GaF3 nanocrystal synthesis?
A4: Capping agents (or ligands/surfactants) are organic molecules that bind to the surface of the growing nanocrystals. They play a critical role in:
-
Controlling Size and Shape: By passivating the nanocrystal surface, they prevent uncontrolled growth and aggregation, leading to a narrower size distribution.
-
Enhancing Dispersibility: The organic chains of the capping agents provide steric hindrance, allowing the nanocrystals to be dispersed in various solvents.
-
Commonly used capping agents for fluoride nanocrystals include oleic acid, oleylamine, and citric acid.[6][8][9][20]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Nanocrystal Size Distribution (Polydispersity) | 1. Inconsistent Nucleation and Growth: Nucleation and growth phases are not well separated. 2. Ostwald Ripening: Smaller particles dissolve and redeposit onto larger ones. 3. Ineffective Capping: The capping agent is not effectively preventing particle aggregation. | 1. Optimize Injection/Heating Rate: For hot-injection methods, a rapid injection of precursors into a hot solvent can promote a burst of nucleation. For heating-up methods, a faster heating rate can have a similar effect. 2. Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures can limit the extent of Ostwald ripening. 3. Screen Capping Agents: Experiment with different capping agents (e.g., oleic acid, oleylamine) and vary their concentration to find the optimal surface coverage. |
| Formation of Large Aggregates or Bulk Precipitate | 1. High Precursor Concentration: Leads to excessively fast reaction kinetics and uncontrolled precipitation. 2. Insufficient Capping Agent: Not enough capping agent to stabilize the nanocrystal surfaces. 3. Inappropriate Solvent: The nanocrystals are not well-dispersed in the chosen solvent. | 1. Decrease Precursor Concentration: Reduce the concentration of the gallium and fluoride precursors. 2. Increase Capping Agent Concentration: Use a higher ratio of capping agent to precursors. 3. Change or Modify Solvent: Use a solvent that provides better solubility for the precursors and better dispersibility for the capped nanocrystals. For non-polar solvents, long-chain capping agents are needed. |
| Amorphous or Poorly Crystalline Product | 1. Low Reaction Temperature: Insufficient thermal energy for crystal lattice formation. 2. Short Reaction Time: The crystallization process did not have enough time to complete. | 1. Increase Reaction Temperature: Gradually increase the synthesis temperature to promote better crystallinity.[3] 2. Extend Reaction Time: Increase the duration of the reaction at the optimal temperature. 3. Post-synthesis Annealing: A post-synthesis heat treatment can sometimes improve the crystallinity of the nanocrystals. |
| Undesired Nanocrystal Shape | 1. Type of Capping Agent: Different capping agents can preferentially bind to specific crystal facets, influencing the growth rate in different directions. 2. Reaction Kinetics: The rate of precursor addition or temperature ramp can influence the final morphology. | 1. Vary Capping Agents: Experiment with different capping agents or combinations of capping agents. 2. Control Precursor Addition: For co-precipitation methods, a slower, controlled addition of one precursor to the other can influence the final shape.[11] |
| Low Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Loss during Purification: Significant product loss during washing and centrifugation steps. | 1. Optimize Reaction Conditions: Increase reaction time or temperature to drive the reaction to completion. 2. Refine Purification Protocol: Adjust centrifugation speed and time, and use appropriate anti-solvents to minimize product loss during washing. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the synthesis of various metal fluoride nanocrystals, which can serve as a starting point for designing GaF3 nanocrystal synthesis experiments.
Table 1: Effect of Synthesis Parameters on Nanocrystal Size for Yttrium Fluoride (YF3)
| Gallium Precursor | Fluoride Source | Method | Water-to-Surfactant Molar Ratio | Resulting Nanocrystal Diameter (nm) | Reference |
| YCl3 | NH4HF2 | Reverse Micelle | 1.2 | ~6 | [12] |
| YCl3 | NH4HF2 | Reverse Micelle | 6.1 | ~15 | [12] |
| YCl3 | NH4HF2 | Reverse Micelle | 12.2 | ~30 | [12] |
| YCl3 | NH4HF2 | Reverse Micelle | 24.4 | ~50 | [12] |
Table 2: Influence of Reaction Conditions on Metal Fluoride Nanoparticle Synthesis in an Ionic Liquid
| Metal Precursor | Ionic Liquid | Temperature (°C) | Time (min) | Average Nanoparticle Diameter (nm) | Reference |
| Fe(AMD)2 | [BMIm][BF4] | 240 | 10 | 65 (±18) | [18] |
| Co(AMD)2 | [BMIm][BF4] | 240 | 10 | 15 (±4) | [18] |
| Mn(AMD)2 | [BMIm][BF4] | 240 | 10 | 33 (±13) | [18] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of metal fluoride nanocrystals that can be adapted for GaF3. Note: All procedures involving fluoride sources, especially HF, must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrothermal Synthesis of Rare-Earth Fluoride Nanocrystals (Adaptable for GaF3) [2]
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of a gallium precursor (e.g., Ga(NO3)3).
-
Prepare a separate aqueous solution of a fluoride source (e.g., NaF or NH4HF2).
-
-
Mixing:
-
In a typical synthesis, mix a solution of a capping agent (e.g., sodium linoleate (B1235992) and linoleic acid) in a solvent like ethanol (B145695).
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Add the gallium precursor solution to the capping agent solution under vigorous stirring.
-
Subsequently, add the fluoride source solution to the mixture.
-
-
Hydrothermal Reaction:
-
Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a defined period (e.g., 12-24 hours).
-
-
Purification:
-
After the autoclave cools down to room temperature, collect the product by centrifugation.
-
Wash the collected nanocrystals multiple times with ethanol and water to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum.
-
Protocol 2: Thermal Decomposition for Alkaline Earth Fluoride Nanocrystals (Adaptable for GaF3) [8][9]
-
Precursor Preparation:
-
Synthesize or procure a gallium trifluoroacetate precursor.
-
-
Reaction Setup:
-
In a three-neck flask equipped with a condenser and a thermocouple, mix the gallium trifluoroacetate precursor with a high-boiling point solvent and capping agent (e.g., oleylamine).
-
-
Thermal Decomposition:
-
Heat the mixture under an inert atmosphere (e.g., Argon) to a high temperature (e.g., 280-320°C).
-
Maintain the temperature for a specific duration to allow for the decomposition of the precursor and the growth of the nanocrystals.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanocrystals.
-
Collect the nanocrystals by centrifugation.
-
Wash the product several times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol).
-
Disperse the final product in a non-polar solvent.
-
Visualizations
Caption: A generalized experimental workflow for the colloidal synthesis of GaF3 nanocrystals.
Caption: Key synthesis parameters and their influence on nanocrystal size and distribution.
References
- 1. Hydrothermal Synthesis of Rare-Earth Fluoride Nanocrystals | Scilit [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydrothermal synthesis and photoelectrochemical properties of vertically aligned tungsten trioxide (hydrate) plate-like arrays fabricated directly on FTO substrates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Rare earth fluoride nano-/microcrystals: synthesis, surface modification and application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Uniform colloidal alkaline earth metal fluoride nanocrystals: nonhydrolytic synthesis and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nathan.instras.com [nathan.instras.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 16. Synthesis of metal-fluoride nanoparticles supported on thermally reduced graphite oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1‐Butyl‐3‐Methylimidazolium Ionic Liquids and Propylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting low radiochemical yield in 18F labeling with GaF3 scaffolds
Welcome to the technical support center for ¹⁸F labeling with Gallium-Trifluoride (GaF₃) scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their radiochemical yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the ¹⁸F labeling of GaF₃ scaffolds.
Q1: My radiochemical yield (RCY) is consistently low. What are the most common causes?
A1: Low radiochemical yield is a frequent challenge in ¹⁸F radiochemistry. Several factors can contribute to this issue. Here are the most common culprits:
-
Suboptimal Reaction Conditions: The efficiency of ¹⁸F incorporation is highly sensitive to reaction parameters. Key factors include temperature, reaction time, pH, and solvent composition.
-
Precursor-Related Issues: The concentration and purity of the GaF₃ precursor are critical. Insufficient precursor concentration can lead to low yields, while impurities can interfere with the labeling reaction.
-
Presence of Contaminants: Trace amounts of metal ions or other impurities in the reaction mixture can significantly reduce labeling efficiency.
-
Inefficient Purification: Poor recovery during the purification step can lead to a lower apparent RCY. Both HPLC and solid-phase extraction (SPE) methods need to be optimized for your specific compound.
-
Decomposition of the Labeled Compound: The stability of the ¹⁸F-labeled GaF₃ scaffold under the labeling and purification conditions should be considered.
Q2: How does precursor concentration affect the radiochemical yield?
A2: The concentration of the GaF₃ precursor has a direct impact on the radiochemical yield. Generally, a higher precursor concentration can lead to a higher RCY, up to a certain point. However, using an excessive amount of precursor can lead to challenges in purification and may not be cost-effective. It is crucial to optimize the precursor concentration for your specific application.
Q3: What is the optimal pH for the labeling reaction?
A3: The optimal pH for ¹⁸F labeling of metal-based scaffolds, including those analogous to GaF₃ such as Al¹⁸F, is typically in the weakly acidic range, often between pH 4 and 5.5.[1][2] If the pH is too low, the formation of hydrofluoric acid (HF) can reduce the availability of reactive [¹⁸F]fluoride.[2] Conversely, at a higher pH, the formation of metal hydroxides can compete with the fluoride (B91410) complexation, leading to lower yields.[3][4]
Q4: I am observing multiple peaks in my radio-HPLC chromatogram. What could be the cause?
A4: The presence of multiple radioactive peaks in your HPLC chromatogram can indicate several issues:
-
Unreacted [¹⁸F]Fluoride: A peak corresponding to free [¹⁸F]fluoride is a common observation, especially in cases of low incorporation.
-
Radiochemical Impurities: These could be byproducts of the labeling reaction or decomposition products of your labeled compound.
-
Isomers: If your GaF₃ scaffold has stereoisomers, they may separate on the HPLC column, resulting in multiple peaks.
-
Complexation with Other Metals: If there are trace metal contaminants in your reaction, they may also be labeled with ¹⁸F, leading to additional radioactive species.
Q5: My purification by Solid-Phase Extraction (SPE) is inefficient. How can I improve it?
A5: Inefficient SPE purification can be due to several factors. Here are some tips for optimization:
-
Cartridge Selection: Ensure you are using the appropriate SPE cartridge material (e.g., C18, PS-2) for your compound's polarity.[5][6]
-
Conditioning and Equilibration: Properly conditioning and equilibrating the SPE cartridge before loading your sample is crucial for consistent results.
-
Wash Steps: Optimize the wash steps to effectively remove unreacted [¹⁸F]fluoride and other impurities without eluting your desired product. This may involve testing different solvent compositions and volumes.[5][6]
-
Elution: Ensure your elution solvent is strong enough to fully recover your labeled compound from the cartridge. You may need to test different solvents and volumes to maximize recovery.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data on factors affecting the radiochemical yield of ¹⁸F labeling with metal-fluoride scaffolds, providing a basis for experimental optimization.
Table 1: Effect of Temperature and Reaction Time on Radiochemical Yield (RCY)
| Precursor Scaffold | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY %) | Reference |
| Al¹⁸F-NOTA-Peptide | 100-110 | 15 | 70-80 | [7] |
| Al¹⁸F-NODA-MPAEM | 105-109 | 15 | 80 | [7] |
| Al¹⁸F-L3 | 40 | 15 | 77 | [2] |
| [GaCl(Bn-NODP)] | 80 | 10 | 60-80 | [8] |
Table 2: Influence of Precursor Concentration and Solvent on RCY
| Precursor Scaffold | Precursor Amount (nmol) | Solvent | Radiochemical Yield (RCY %) | Reference |
| Al¹⁸F-IMP467 | 40 | pH 4 Acetate Buffer | 80 | [1] |
| [GaCl(Bn-NODP)] | ~1500 (1 mg/mL) | MeCN/NaOAc (aq) | 60-80 | [8] |
| Al¹⁸F-L3 | 150 | 20% MeCN or EtOH | 95 | [2] |
| Cu-mediated Tetrazine | 10 µmol | DMA | 37 |
Experimental Protocols
Protocol 1: General Method for ¹⁸F Labeling of GaF₃ Scaffolds via ¹⁸F/¹⁹F Isotopic Exchange
This protocol is a general guideline and may require optimization for specific GaF₃ scaffolds.
Materials:
-
GaF₃-scaffold precursor
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Anhydrous acetonitrile (B52724) (MeCN) or ethanol (B145695) (EtOH)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18)
-
Reaction vial (e.g., 1.5 mL V-vial)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Preparation of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Wash the cartridge with anhydrous acetonitrile to remove residual water.
-
Elute the [¹⁸F]fluoride into a clean reaction vial using an appropriate eluent (e.g., a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water).
-
Evaporate the solvent to dryness under a stream of nitrogen with gentle heating.
-
-
Radiolabeling Reaction:
-
Dissolve the GaF₃-scaffold precursor in a suitable solvent mixture (e.g., 75:25 MeCN:H₂O or EtOH:H₂O).
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Seal the reaction vial and heat at the desired temperature (e.g., 80°C) for the optimized reaction time (e.g., 10 minutes).
-
-
Purification by Solid-Phase Extraction (SPE):
-
Allow the reaction mixture to cool to room temperature.
-
Condition an SPE cartridge (e.g., C18) by washing with ethanol followed by deionized water.
-
Load the crude reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with an aqueous solution (e.g., 5% ethanol in water) to remove unreacted [¹⁸F]fluoride and other polar impurities.[5][6]
-
Elute the desired ¹⁸F-labeled GaF₃ scaffold with a suitable organic solvent (e.g., 70% ethanol).[5][6]
-
-
Quality Control:
-
Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Calculate the radiochemical yield by measuring the activity of the purified product and comparing it to the initial starting activity (decay-corrected).
-
Protocol 2: Step-by-Step Solid-Phase Extraction (SPE) Purification
This protocol provides a more detailed procedure for the purification of ¹⁸F-labeled compounds using SPE cartridges.
-
Cartridge Selection: Choose an appropriate SPE cartridge based on the chemical properties of your labeled compound. For many peptide-based and small molecule tracers, a reverse-phase cartridge like C18 or a polymer-based cartridge like PS-2 is suitable.[5][6]
-
Cartridge Conditioning:
-
Pass 5-10 mL of ethanol through the cartridge to wet the stationary phase.
-
Flush the cartridge with 10-15 mL of deionized water to remove the ethanol and prepare the cartridge for the aqueous sample.
-
-
Sample Loading:
-
Dilute the crude reaction mixture with water or a weak aqueous buffer to ensure efficient trapping of your compound on the stationary phase.
-
Slowly pass the diluted sample through the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities. A common starting point is 5-10 mL of 5-10% ethanol in water.[5][6] The volume and composition of the wash solution should be optimized to maximize impurity removal without eluting the product.
-
-
Elution:
-
Elute the purified ¹⁸F-labeled compound with a stronger organic solvent. The choice of solvent and its concentration will depend on the affinity of your compound for the stationary phase. Common elution solvents include acetonitrile or ethanol at concentrations ranging from 50% to 100%.[5][6]
-
Collect the eluate in a clean vial. For clinical applications, the eluate is often passed through a sterile filter.
-
Visualizations
The following diagrams illustrate key processes and logical workflows related to ¹⁸F labeling with GaF₃ scaffolds.
Caption: Experimental workflow for ¹⁸F labeling of GaF₃ scaffolds.
Caption: Troubleshooting workflow for low radiochemical yield.
Caption: Mechanism of ¹⁸F/¹⁹F isotopic exchange on a GaF₃ scaffold.
References
- 1. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]
- 5. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]
- 7. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding - PMC [pmc.ncbi.nlm.nih.gov]
Reducing dislocation density in heteroepitaxial films grown from GaF3 precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heteroepitaxial growth of films, with a focus on strategies to reduce dislocation density. While the principles discussed are broadly applicable to various material systems, they are particularly relevant for the growth of III-nitride films, such as Gallium Nitride (GaN). This guide addresses common challenges encountered during experimental work.
Troubleshooting Guide
This section provides solutions to common problems encountered during heteroepitaxial growth that can lead to high dislocation densities.
| Problem | Potential Cause | Recommended Solution |
| High density of threading dislocations | Large lattice mismatch between the film and the substrate. | - Introduce a nucleation or buffer layer (e.g., AlN on sapphire) to accommodate the initial strain.[1] - Employ Epitaxial Lateral Overgrowth (ELO) to block the propagation of dislocations from the template.[2] - Utilize multi-layer structures or superlattices to bend and annihilate dislocations. |
| Film cracking | Significant difference in thermal expansion coefficients between the film and substrate, leading to tensile stress upon cooling.[1] | - Grow a thicker buffer layer to manage the thermal stress. - Introduce compressive strain during growth to counteract the tensile stress during cooling. - Optimize the cooling rate after deposition to minimize thermal shock. |
| Poor crystal quality and rough surface morphology | Sub-optimal growth temperature or precursor flow rates. | - Optimize the growth temperature to ensure sufficient adatom mobility for 2D growth. - Adjust the V/III ratio (e.g., NH3 to Ga precursor ratio) to control the growth mode. A higher V/III ratio is often used for GaN growth. - Ensure the substrate surface is clean and free of contaminants before growth. |
| Formation of 3D islands instead of a smooth film (Volmer-Weber growth) | Poor wetting of the film material on the substrate. | - Increase the growth temperature to promote surface diffusion. - Use a surfactant to modify the surface energy. - Employ a two-step growth process with a low-temperature nucleation layer followed by high-temperature growth. |
| High density of stacking faults | Non-ideal nucleation conditions or impurities. | - Optimize the initial nucleation layer growth conditions.[2] - Ensure high purity of precursor materials and carrier gases. - Stacking faults can sometimes aid in the bending of threading dislocations, so their complete elimination may not always be the primary goal.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of dislocations in heteroepitaxial films?
A1: The primary sources of dislocations are the lattice mismatch and the thermal expansion coefficient mismatch between the epitaxial film and the substrate.[1][3] The lattice mismatch at the interface creates misfit dislocations. As the film grows thicker, these can propagate through the film as threading dislocations. The difference in thermal expansion coefficients can introduce stress during the cooling process after growth, which can also generate dislocations.[1]
Q2: How does a buffer layer help in reducing dislocation density?
A2: A buffer layer, typically grown at a lower temperature before the main film, serves multiple purposes. It can accommodate a significant portion of the lattice mismatch, preventing the formation of a high density of defects at the main film interface. It also provides a template for the subsequent high-quality growth of the main film. For instance, an AlN buffer layer is commonly used for GaN growth on sapphire substrates.[1]
Q3: What is Epitaxial Lateral Overgrowth (ELO) and how does it work?
A3: ELO is a technique used to significantly reduce the density of threading dislocations.[2] It involves depositing a mask (commonly SiO2 or SiNx) with openings on a template layer. During the subsequent growth, the film nucleates in the openings and then grows laterally over the mask. The mask blocks the vertical propagation of dislocations from the template layer. The laterally overgrown regions have a much lower dislocation density.[2]
Q4: Can post-growth annealing reduce dislocation density?
A4: Yes, post-growth annealing can reduce dislocation density. Annealing at high temperatures can promote the movement and interaction of dislocations, leading to their annihilation.[4] The effectiveness of annealing depends on the material system, the initial dislocation density, and the annealing conditions (temperature and atmosphere).
Q5: How is dislocation density typically measured?
A5: Dislocation density can be measured using various characterization techniques. High-Resolution X-ray Diffraction (HR-XRD) is a common non-destructive method that analyzes the broadening of rocking curves.[3][5] Transmission Electron Microscopy (TEM) provides direct visualization of dislocations but is a destructive technique.[2] Other methods include Atomic Force Microscopy (AFM) to observe surface pits related to dislocations and Cathodoluminescence (CL) which can show dark spots corresponding to non-radiative recombination at dislocations.[3][5]
Experimental Protocols
General Protocol for Two-Step GaN Heteroepitaxial Growth on Sapphire via MOCVD
This protocol outlines a general procedure for growing a GaN film on a c-plane sapphire substrate using a two-step process in a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor. This is a widely used method to achieve good quality GaN films with reduced dislocation density.
-
Substrate Preparation:
-
Clean the sapphire substrate using a sequence of organic solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Perform an in-situ thermal cleaning in the MOCVD reactor under a hydrogen atmosphere at a high temperature (e.g., >1000°C) to remove surface contaminants.
-
-
Low-Temperature GaN or AlN Buffer Layer Growth:
-
Lower the reactor temperature to the buffer layer growth temperature (e.g., 500-600°C).
-
Introduce the precursors:
-
Gallium precursor (e.g., Trimethylgallium - TMGa) or Aluminum precursor (e.g., Trimethylaluminum - TMAl).
-
Nitrogen precursor (e.g., Ammonia (B1221849) - NH3).
-
-
Grow a thin (e.g., 20-30 nm) nucleation/buffer layer. This layer is typically amorphous or polycrystalline and serves to seed the subsequent high-temperature growth.
-
-
High-Temperature GaN Film Growth:
-
Ramp the temperature to the main GaN growth temperature (e.g., 1000-1100°C).
-
During the ramp, the low-temperature buffer layer recrystallizes.
-
Re-introduce the Ga and N precursors at the high temperature to grow the main GaN film to the desired thickness. The growth rate is typically in the range of 1-3 µm/hour.
-
-
Cool-down:
-
After the growth is complete, cool down the reactor to room temperature under a nitrogen or ammonia atmosphere to prevent film decomposition.
-
Visualizations
Logical Workflow for Reducing Dislocation Density
This diagram illustrates the decision-making process and common strategies employed to mitigate dislocation density during heteroepitaxial growth.
Caption: Workflow for troubleshooting high dislocation density.
Signaling Pathway of Dislocation Formation and Reduction
This diagram illustrates the causal relationships leading to dislocation formation and the interventions that can reduce their density.
References
- 1. Epitaxial growth of high-quality GaN with a high growth rate at low temperatures by radical-enhanced metalorganic chemical vapor deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 3. A Comparative Study of Methods for Calculating the Dislocation Density in GaN-on-Si Epitaxial Wafers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fbh-berlin.de [fbh-berlin.de]
Technical Support Center: Managing Moisture Sensitivity of Gallium (III) Fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Gallium (III) fluoride (B91410) (GaF₃) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Gallium (III) fluoride and why is it considered moisture-sensitive?
Gallium (III) fluoride is a white, crystalline solid used in various applications, including the synthesis of optical fluorogallate glasses and as a catalyst in organic synthesis.[1][2] The anhydrous form of GaF₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form Gallium (III) fluoride trihydrate (GaF₃·3H₂O).[3] This transformation can alter the material's properties and impact experimental outcomes.
Q2: What are the main differences between anhydrous Gallium (III) fluoride and its trihydrate form?
The primary difference is the presence of water molecules in the crystal structure of the trihydrate. This affects their physical and chemical properties, as summarized in the table below. For experiments requiring anhydrous conditions, using the trihydrate form or allowing the anhydrous form to become hydrated can lead to undesired side reactions or act as a poison to the reaction.
Q3: How should I store Gallium (III) fluoride to prevent moisture absorption?
Anhydrous Gallium (III) fluoride should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen). The ideal storage location is inside a glovebox with a controlled, low-moisture environment (<1 ppm H₂O). If a glovebox is unavailable, a desiccator with a high-efficiency desiccant can be used for short-term storage.
Q4: What are the consequences of moisture contamination in reactions involving Gallium (III) fluoride?
Moisture contamination can have several detrimental effects:
-
Catalyst Deactivation: If GaF₃ is used as a Lewis acid catalyst, water can coordinate to the gallium center, reducing its catalytic activity.[1]
-
Hydrolysis: Gallium (III) fluoride can react with water, especially at elevated temperatures, to form gallium oxyfluorides or hydroxides, which will alter the stoichiometry and introduce impurities into the reaction.[4]
-
Inconsistent Results: The presence of varying amounts of moisture can lead to poor reproducibility of experiments.
-
Formation of Byproducts: The reaction of GaF₃ with water can generate hydrofluoric acid (HF), which is highly corrosive and can lead to unwanted side reactions.[4]
Q5: Can I dry Gallium (III) fluoride trihydrate to obtain the anhydrous form?
While it is possible to dehydrate the trihydrate, it is not a straightforward process. Heating GaF₃·3H₂O can lead to the formation of hydrated gallium oxyfluoride (GaF₂(OH)·xH₂O) rather than the pure anhydrous GaF₃.[4] It is generally recommended to purchase high-purity anhydrous Gallium (III) fluoride and handle it under strict anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Gallium (III) fluoride.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | Catalyst Inactivity due to Moisture: The anhydrous GaF₃ has been exposed to moisture, forming the less active trihydrate or has been hydrolyzed. | 1. Ensure all handling of anhydrous GaF₃ is performed in a glovebox or under a positive pressure of inert gas using Schlenk techniques. 2. Use freshly opened, high-purity anhydrous GaF₃ for your reaction. 3. Rigorously dry all solvents and reagents before use. |
| Inconsistent results between batches | Variable Moisture Content: Different batches of the reaction may have varying levels of moisture contamination. | 1. Standardize the handling procedure for GaF₃ to ensure consistency. 2. Always use solvents from a freshly activated solvent purification system or freshly distilled from an appropriate drying agent. |
| Formation of unexpected byproducts | Hydrolysis of GaF₃: Moisture in the reaction mixture has led to the formation of gallium hydroxides or oxyfluorides, which may catalyze side reactions. | 1. Review and improve the drying procedures for all reagents and glassware. 2. Consider adding a drying agent to the reaction mixture if compatible with the reaction chemistry. |
| Corrosion of glassware or equipment | Formation of Hydrofluoric Acid (HF): GaF₃ can react with strong mineral acids or even trace moisture at high temperatures to produce HF.[4] | 1. Use HF-resistant materials for your reaction setup if high temperatures and acidic conditions are employed. 2. Ensure the reaction is performed under strictly anhydrous conditions to minimize HF formation from hydrolysis. |
Data Presentation
Physical and Chemical Properties of Gallium (III) Fluoride
| Property | Anhydrous Gallium (III) Fluoride (GaF₃) | Gallium (III) Fluoride Trihydrate (GaF₃·3H₂O) |
| CAS Number | 7783-51-9[4] | 22886-66-4[5] |
| Molecular Weight | 126.72 g/mol [2] | 180.76 g/mol |
| Appearance | White crystalline solid/powder[2] | White crystalline solid[3] |
| Density | 4.47 g/cm³[2] | Not readily available |
| Melting Point | 800 °C (sublimes around 950 °C)[4] | Not readily available |
| Boiling Point | 1000 °C[2] | Decomposes upon heating |
| Solubility in Water | Virtually insoluble (0.0002 g/100 mL)[4] | Soluble[3] |
| Hygroscopicity | Highly hygroscopic[6] | Hygroscopic[3] |
Experimental Protocols
Protocol 1: Handling and Weighing Anhydrous Gallium (III) Fluoride in a Glovebox
This protocol outlines the standard procedure for safely handling and weighing anhydrous GaF₃ in an inert atmosphere glovebox.
-
Preparation:
-
Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels.
-
Bring all necessary items into the glovebox via the antechamber, including the sealed container of GaF₃, spatulas, weighing paper or a vial, and the reaction flask.
-
Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
-
Weighing:
-
Place a tared weighing vessel (weighing paper or a small vial) on an analytical balance inside the glovebox.
-
Carefully open the container of anhydrous GaF₃.
-
Using a clean, dry spatula, transfer the desired amount of GaF₃ to the weighing vessel.
-
Record the mass.
-
Promptly and securely reseal the GaF₃ container.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed GaF₃ from the weighing vessel to the reaction flask.
-
Seal the reaction flask before removing it from the glovebox.
-
Protocol 2: Addition of Anhydrous Gallium (III) Fluoride to a Reaction using a Schlenk Line
This protocol is for adding solid anhydrous GaF₃ to a reaction vessel under an inert atmosphere using a Schlenk line.
-
Preparation:
-
Assemble the reaction glassware (e.g., a Schlenk flask) and flame-dry it under vacuum to remove adsorbed moisture.
-
Allow the glassware to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).
-
Weigh the required amount of anhydrous GaF₃ in a glovebox into a solid addition tube or a small, tared Schlenk flask.
-
-
Addition:
-
Under a positive flow of inert gas, quickly remove the stopper from the main reaction flask and replace it with the solid addition tube containing the GaF₃.
-
Rotate the addition tube to add the solid to the reaction flask.
-
If using a separate Schlenk flask for the GaF₃, it can be dissolved in a small amount of anhydrous solvent and transferred via cannula to the main reaction flask.
-
Visualizations
Caption: Workflow for handling GaF₃ in a glovebox.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Moisture-Related Failures of Microelectronics | Oneida Research Services [orslabs.com]
- 3. CAS 7783-51-9: Gallium (III) fluoride trihydrate [cymitquimica.com]
- 4. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]
- 5. strem.com [strem.com]
- 6. GALLIUM(III) FLUORIDE CAS#: 7783-51-9 [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of GaF₃ and AlF₃ as Lewis Acid Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive comparative study of Gallium(III) Fluoride (B91410) (GaF₃) and Aluminum(III) Fluoride (AlF₃), two notable solid Lewis acids, focusing on their catalytic performance, underlying Lewis acidity, and practical application in organic synthesis.
Introduction to GaF₃ and AlF₃ as Lewis Acid Catalysts
Lewis acids are fundamental tools in organic chemistry, acting as electron-pair acceptors to activate substrates and facilitate a wide range of chemical transformations. Both Gallium(III) Fluoride (GaF₃) and Aluminum(III) Fluoride (AlF₃) are metal halides that exhibit Lewis acidic properties, making them effective catalysts for various organic reactions, including Friedel-Crafts acylations and alkylations, isomerizations, and fluorination reactions. Their solid nature offers advantages in terms of handling, separation, and potential for recyclability compared to their commonly used counterparts like aluminum chloride (AlCl₃).
Theoretical Basis of Lewis Acidity: GaF₃ vs. AlF₃
The Lewis acidity of Group 13 trifluorides is a subject of ongoing discussion, with some theoretical studies suggesting conflicting trends. However, a prevalent view is that the Lewis acidity increases down the group from boron to gallium. This trend can be attributed to the increasing size of the central atom, which leads to lower electron density and an enhanced ability to accept an electron pair.[1] Following this trend, GaF₃ is predicted to be a stronger Lewis acid than AlF₃.
Comparative Catalytic Performance
A direct, side-by-side experimental comparison of GaF₃ and AlF₃ as catalysts for the same organic reaction under identical conditions is not extensively documented in the reviewed literature. However, by examining their application in various reactions, a qualitative assessment of their catalytic potential can be made.
AlF₃, particularly in its high-surface-area (HS-AlF₃) form, and its chlorinated analogue, aluminum chlorofluoride (ACF), are recognized as exceptionally strong solid Lewis acids.[3][4][5][6] They have demonstrated high activity in a range of industrial processes, including fluorination, dehydrofluorination, and Cl/F exchange reactions.[7] AlF₃ has also been investigated as a co-catalyst in Heck reactions.[8][9]
Gallium catalysts, such as GaCl₃, have shown significant efficacy in promoting reactions like cycloisomerizations and Friedel-Crafts reactions.[10] While specific examples of GaF₃ catalysis are less prevalent in the surveyed literature, the known strong Lewis acidity of gallium compounds suggests its high potential as a catalyst.
To provide a tangible comparison, the following table summarizes the catalytic performance of AlF₃ in a dehydrofluorination reaction. Due to the lack of directly comparable data for GaF₃ in the same reaction, a representative reaction catalyzed by a gallium-based Lewis acid is not included.
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Temperature (°C) | Reference |
| Ni/AlF₃ | Dehydrofluorination | 1,1,1,2-tetrafluoroethane | Trifluoroethylene | 29.3 | >98 | 430 | [11] |
| Ni/AlF₃ | Dehydrofluorination | 1,1-difluoroethane | Vinyl fluoride | 31.8 | ~100 | 250 | [11] |
Experimental Protocols
Detailed experimental protocols for the Friedel-Crafts acylation of an aromatic compound are provided below. It is important to note that while these protocols are based on established procedures for Lewis acid-catalyzed reactions, they are presented as representative examples and may require optimization for specific substrates and catalysts. The protocol for GaF₃ is a hypothetical adaptation due to the absence of a specific literature procedure.
Friedel-Crafts Acylation of Toluene (B28343) with Benzoyl Chloride using AlF₃ (Hypothetical Procedure)
Materials:
-
Aluminum(III) Fluoride (AlF₃), anhydrous
-
Toluene, anhydrous
-
Benzoyl chloride, anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Crushed ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlF₃ (1.1 eq.).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of benzoyl chloride (1.0 eq.) and anhydrous toluene (1.2 eq.) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlF₃ slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 4-methylbenzophenone.
-
Purify the crude product by column chromatography or recrystallization.
Friedel-Crafts Acylation of Toluene with Benzoyl Chloride using GaF₃ (Hypothetical Procedure)
Materials:
-
Gallium(III) Fluoride (GaF₃), anhydrous
-
Toluene, anhydrous
-
Benzoyl chloride, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Crushed ice
Procedure:
-
Follow the same procedure as described for the AlF₃-catalyzed reaction, substituting GaF₃ (1.1 eq.) for AlF₃.
-
Given the potentially higher Lewis acidity of GaF₃, the reaction may proceed faster. It is recommended to monitor the reaction closely by TLC to determine the optimal reaction time.
-
The workup and purification steps are identical to the AlF₃ protocol.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation and a typical experimental workflow.
Conclusion
Both GaF₃ and AlF₃ are potent solid Lewis acid catalysts with significant potential in organic synthesis. Theoretical considerations suggest that GaF₃ possesses a higher intrinsic Lewis acidity than AlF₃, which may translate to higher catalytic activity. However, a lack of direct comparative experimental data in the literature makes a definitive quantitative comparison challenging. AlF₃, particularly in its high-surface-area forms, is a well-established and highly effective catalyst for a variety of industrial reactions.
The provided experimental protocols for Friedel-Crafts acylation offer a starting point for researchers to explore and compare the catalytic efficacy of these two Lewis acids in their specific applications. Further experimental investigation is warranted to fully elucidate the comparative performance of GaF₃ and AlF₃ and to harness their full potential in the development of efficient and sustainable chemical processes.
References
- 1. brainly.com [brainly.com]
- 2. Lewis superacids Al[N(C6F5)2]3 and Ga[N(C6F5)2]3 - Research - Sundermeyer group - Philipps-Universität Marburg [uni-marburg.de]
- 3. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. matec-conferences.org [matec-conferences.org]
Validating Synthesized Gallium Trifluoride: A Comparative Guide to X-ray Diffraction Pattern Analysis
For researchers, scientists, and drug development professionals, rigorous characterization of synthesized compounds is paramount. This guide provides a comparative analysis of the X-ray diffraction (XRD) pattern of synthesized Gallium Trifluoride (GaF₃) against a standard reference, offering a benchmark for phase identification and purity assessment. Detailed experimental protocols for both the synthesis of GaF₃ and the subsequent XRD analysis are included to ensure reproducibility.
The crystalline integrity of synthesized this compound (GaF₃) is a critical parameter influencing its performance in various applications, from optical materials to precursors in semiconductor synthesis. X-ray diffraction (XRD) serves as a definitive, non-destructive technique to verify the atomic and molecular structure of a crystalline sample. By comparing the diffraction pattern of a newly synthesized batch against a standard reference, researchers can confirm the desired crystallographic phase and identify potential impurities.
Comparative Analysis of XRD Patterns
The validation of synthesized GaF₃ relies on the comparison of its experimental powder XRD pattern with a standard pattern from a recognized database, such as the International Centre for Diffraction Data (ICDD). Anhydrous this compound crystallizes in the rhombohedral system with the space group R-3c. This crystal structure gives rise to a characteristic diffraction pattern with peaks at specific 2-theta (2θ) angles.
The following table summarizes the expected 2θ values, corresponding d-spacings, and relative intensities for the primary diffraction peaks of a standard, pure, anhydrous GaF₃ sample when analyzed using Cu Kα radiation (λ = 1.5406 Å). Researchers can compare their experimental data against this reference to validate their synthesis.
Table 1: Standard X-ray Diffraction Data for Anhydrous this compound (GaF₃)
| 2-Theta (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 25.4 | 3.50 | 100 | (110) |
| 36.2 | 2.48 | 80 | (113) |
| 44.5 | 2.03 | 50 | (202) |
| 51.8 | 1.76 | 70 | (211) |
| 58.6 | 1.57 | 60 | (116) |
| 64.9 | 1.43 | 40 | (300) |
| 70.8 | 1.33 | 30 | (223) |
Note: The 2-theta values and intensities in this table are representative and may vary slightly based on the specific diffractometer setup and sample preparation.
Deviations from this standard pattern, such as the presence of additional peaks, may indicate impurities or the formation of hydrated gallium fluoride (B91410) species (e.g., GaF₃·3H₂O). Peak shifts can suggest lattice strain or the presence of solid solutions.
Experimental Protocols
To ensure the accurate synthesis and subsequent validation of this compound, the following detailed experimental protocols are provided.
Synthesis of this compound via Thermal Decomposition of Ammonium (B1175870) Hexafluorogallate
This method is often favored for producing high-purity, anhydrous GaF₃.
Materials and Equipment:
-
Ammonium hexafluorogallate ((NH₄)₃GaF₆)
-
Tube furnace with temperature control
-
Quartz or alumina (B75360) boat
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Schlenk line or glovebox for handling air-sensitive materials (optional, but recommended)
Procedure:
-
Place a known quantity of ammonium hexafluorogallate into a quartz or alumina boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with a steady flow of inert gas for at least 30 minutes to remove air and moisture.
-
While maintaining the inert gas flow, begin heating the furnace to 300-400 °C. The heating rate should be controlled, typically around 5-10 °C/minute.
-
Hold the temperature at the setpoint for 2-4 hours to ensure complete decomposition of the precursor. The decomposition reaction is: (NH₄)₃GaF₆(s) → GaF₃(s) + 3NH₃(g) + 3HF(g).
-
After the hold time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, carefully remove the boat containing the white powder of this compound. Handle the product in a dry environment to prevent hydration.
Powder X-ray Diffraction (XRD) Analysis
Equipment:
-
Powder X-ray diffractometer with Cu Kα radiation source
-
Sample holder (low-background sample holders are recommended for small sample amounts)
-
Mortar and pestle (agate or zirconia)
-
Spatula and glass slide
Procedure:
-
Sample Preparation:
-
Take a small, representative sample of the synthesized this compound powder.
-
Gently grind the powder in an agate or zirconia mortar and pestle to ensure a fine, uniform particle size (typically <10 µm). This minimizes preferred orientation effects.
-
Carefully pack the powdered sample into the sample holder. Use a glass slide to gently press the powder and create a flat, smooth surface that is level with the holder's surface.
-
-
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Set the data collection parameters. A typical scan range for phase identification of GaF₃ is from 10° to 80° in 2θ.
-
Set the step size (e.g., 0.02°) and the dwell time per step (e.g., 1-2 seconds).
-
Ensure the X-ray source is operating at the recommended voltage and current (e.g., 40 kV and 40 mA).
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Upon completion of the scan, the resulting diffraction pattern should be processed using appropriate software.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental pattern with the standard GaF₃ pattern provided in Table 1 or from the ICDD database to confirm the phase and assess purity.
-
Visualization of the Validation Workflow
The logical flow of the synthesis and validation process can be visualized as follows:
Caption: Workflow for the synthesis and XRD validation of this compound.
A Comparative Guide to the Spectroscopic Properties of Gallium Trifluoride and Indium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of Gallium Trifluoride (GaF₃) and Indium Trifluoride (InF₃). The information presented herein is intended to assist researchers in distinguishing between these two inorganic fluorides and in understanding their structural and bonding characteristics through spectroscopic analysis. This document summarizes key quantitative data, outlines experimental protocols for spectroscopic measurements, and provides a visual representation of the analytical workflow.
Vibrational Spectroscopy: A Comparative Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and crystal lattices. For both this compound and Indium Trifluoride, which exist as crystalline solids with octahedrally coordinated metal centers, their vibrational spectra provide insights into the metal-fluorine bonding and the overall crystal structure.
Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for GaF₃ and InF₃
| Vibrational Mode | This compound (GaF₃) - Calculated[1] | Indium Trifluoride (InF₃) - Experimental (from Na₃InF₆)[1] | Activity |
| ν₁ (A₁g) | 586 | ~550-600 | Raman |
| ν₂ (Eg) | 669 | ~450-500 | Raman |
| ν₃ (T₁u) | 696 | ~400-450 | IR |
| ν₄ (T₁u) | 195 | ~200-250 | IR |
| ν₅ (T₂g) | - | ~250-300 | Raman |
| ν₆ (T₂u) | - | - | Inactive |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For Gallium and Indium trifluorides, ¹⁹F NMR is the most informative, while the NMR of the metal nuclei presents significant challenges.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making it highly suitable for NMR studies. The chemical shift of ¹⁹F is very sensitive to its electronic environment.
Table 2: Comparison of ¹⁹F NMR Properties for GaF₃ and InF₃
| Property | This compound (GaF₃) | Indium Trifluoride (InF₃) |
| Solid-State ¹⁹F Chemical Shift (ppm) | Theoretical predictions suggest a significant chemical shift. | Theoretical predictions suggest a significant chemical shift.[2] |
| Notes | The ¹⁹F NMR spectrum of hydrated GaF₃ is available in spectral databases.[3] | Specific experimental solid-state ¹⁹F NMR data is not readily available. |
⁶⁹Ga, ⁷¹Ga, ¹¹³In, and ¹¹⁵In NMR Spectroscopy
The gallium and indium isotopes are quadrupolar nuclei. In the solid state, this property leads to very broad NMR signals, making it challenging to obtain high-resolution spectra and extract precise chemical shift information. Therefore, NMR of these nuclei is generally not a primary technique for routine characterization of GaF₃ and InF₃.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.
-
Instrument Setup: The FTIR spectrometer is equipped with an ATR accessory, typically containing a diamond or zinc selenide (B1212193) crystal. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Preparation: A small amount of the fine powder (GaF₃ or InF₃) is placed directly onto the ATR crystal surface.
-
Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[4][5] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations.
-
Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., a CCD camera) is used.
-
Sample Preparation: A small amount of the solid powder is placed on a microscope slide or in a sample holder.[1]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected.[6] The instrument is set to record the Raman shift, typically in the range of 100-4000 cm⁻¹.
-
Data Processing: The spectrum is processed to remove background fluorescence and cosmic rays, if necessary. The final spectrum shows the intensity of the scattered light as a function of the Raman shift.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is essential for obtaining structural information on solid samples.
-
Instrument Setup: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is required. For ¹⁹F NMR, a probe capable of handling fluorine frequencies is necessary.
-
Sample Preparation: The powdered sample of GaF₃ or InF₃ is packed into a MAS rotor (e.g., zirconia).
-
Data Acquisition: The rotor is spun at a high speed (typically several kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower lines.[7][8] For ¹⁹F NMR, a simple one-pulse experiment or a cross-polarization (CP/MAS) experiment from ¹H (if present in hydrated forms) can be used.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to a standard compound, such as CFCl₃ for ¹⁹F NMR.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and Indium Trifluoride.
Caption: Workflow for the comparative spectroscopic analysis of GaF₃ and InF₃.
Conclusion
The spectroscopic properties of this compound and Indium Trifluoride, particularly their vibrational and ¹⁹F NMR spectra, offer valuable insights for their identification and structural characterization. While sharing similarities due to their isoelectronic nature and common structural motifs, discernible differences in their spectroscopic signatures arise from the differing masses and electronic properties of gallium and indium. This guide provides a foundational comparison to aid researchers in their analytical endeavors with these important inorganic fluorides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectroscopy of solids | Semantic Scholar [semanticscholar.org]
- 6. biophysics.org [biophysics.org]
- 7. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. naac.vistas.ac.in [naac.vistas.ac.in]
Performance Showdown: GaF₃ vs. GaCl₃ as Precursors for Gallium Nitride (GaN) Growth
A Comparative Guide for Researchers in Semiconductor Manufacturing
The selection of a suitable gallium precursor is a critical determinant in the synthesis of high-quality gallium nitride (GaN), a wide-bandgap semiconductor at the heart of next-generation electronics and optoelectronics. Among the various precursors available, gallium halides, specifically gallium trichloride (B1173362) (GaCl₃) and gallium trifluoride (GaF₃), present distinct chemical properties that influence their performance in GaN growth processes like Hydride Vapor Phase Epitaxy (HVPE) and Atomic Layer Deposition (ALD). This guide provides a comprehensive comparison of GaF₃ and GaCl₃, summarizing available experimental data for GaCl₃ and offering a prospective analysis for GaF₃ to aid researchers in making informed precursor choices.
Gallium Trichloride (GaCl₃): The Established Halide Precursor
Gallium trichloride is a widely utilized precursor in both research and industrial settings for GaN growth. Its favorable vapor pressure and reactivity with ammonia (B1221849) (NH₃) at elevated temperatures make it a staple in HVPE, a technique known for producing thick, high-quality GaN layers.
Performance Data for GaN Growth using GaCl₃
The following tables summarize key experimental parameters and resulting material properties for GaN growth using GaCl₃ in HVPE and ALD processes.
Table 1: Typical Experimental Parameters for GaN Growth with GaCl₃
| Parameter | Hydride Vapor Phase Epitaxy (HVPE) | Atomic Layer Deposition (ALD) |
| Growth Temperature | 1000 - 1100 °C[1] | 500 - 750 °C[2][3][4] |
| GaCl₃ Source Temperature | ~850 °C (reaction of Ga metal with HCl)[1] | 70 °C (bubbler)[2] |
| V/III Ratio | 75 - 500[5] | Not explicitly defined in the same manner |
| Carrier Gas | N₂ and H₂ mixture[1][5] | N₂[2] |
| Growth Rate | Up to 500 µm/h[6] | ~2.0 - 2.1 Å/cycle[2] |
Table 2: Properties of GaN Grown from GaCl₃ Precursor
| Property | Hydride Vapor Phase Epitaxy (HVPE) | Atomic Layer Deposition (ALD) |
| Crystalline Structure | Wurtzite | Polycrystalline with (0002) and (1011) orientations[2] |
| Surface Morphology | Smooth surfaces can be achieved[5] | Dependent on cycle number, can be smooth[2] |
| Impurity Incorporation | Unintentionally n-type doped (10¹⁶–10¹⁷ cm⁻³)[1] | Cl incorporation can occur with long exposure times[3] |
| Electron Mobility | As high as 1160 cm²/(V·s) at room temperature[1] | Not extensively reported |
Experimental Protocol: HVPE Growth of GaN using GaCl₃
A common experimental setup for HVPE growth of GaN involves a two-zone horizontal reactor.
-
Source Zone: Metallic gallium is placed in a boat and heated to approximately 850°C. Hydrogen chloride (HCl) gas is passed over the molten gallium to produce gaseous GaCl.[1]
-
Growth Zone: The GaCl gas is transported by a carrier gas (typically a mixture of N₂ and H₂) to the deposition zone, which is maintained at a higher temperature, around 1040°C.[1]
-
Reaction: Ammonia (NH₃), the nitrogen source, is separately introduced into the deposition zone, where it reacts with GaCl on a substrate (e.g., sapphire) to form a GaN film.[1]
-
Control: The growth rate is primarily controlled by the flow rate of the HCl gas.[1]
Gallium Fluoride (GaF₃): A Precursor with Untapped Potential
In stark contrast to GaCl₃, there is a significant lack of published experimental data on the use of this compound (GaF₃) as a precursor for GaN growth. This absence of research means a direct performance comparison based on experimental results is not currently possible. However, an examination of its known chemical and physical properties allows for a prospective analysis of its potential advantages and challenges.
Chemical and Physical Properties of GaF₃ and GaCl₃
Table 3: Comparison of Physical and Chemical Properties
| Property | This compound (GaF₃) | Gallium Trichloride (GaCl₃) |
| Molecular Weight | 126.72 g/mol [7] | 176.08 g/mol [8] |
| Melting Point | 800 °C[7] | 78 °C[8] |
| Boiling Point | 1000 °C[7] | 201 °C[9] |
| Solubility in Water | Very slightly soluble[7] | Very soluble, reacts violently[8][9][10][11] |
| Stability | Stable[7] | Stable, but reacts violently with water[8][10][11] |
| Hazards | Corrosive, causes severe skin burns and eye damage[7] | Corrosive, causes severe skin burns and eye damage, reacts violently with water[9][12] |
Prospective Analysis of GaF₃ for GaN Growth
Based on its properties, GaF₃ presents a different profile compared to GaCl₃:
-
Higher Thermal Stability: With a significantly higher melting and boiling point, GaF₃ is a more thermally stable molecule. This could potentially allow for higher growth temperatures, which may improve the crystalline quality of the grown GaN. However, this also means that higher source temperatures would be required to achieve an adequate vapor pressure for vapor phase epitaxy.
-
Different Reaction Kinetics: The Ga-F bond is stronger than the Ga-Cl bond. This suggests that the reaction of GaF₃ with ammonia to form GaN would require more energy and might proceed at a slower rate, potentially offering better control over the growth process at the atomic level.
-
Potential for Reduced Impurity Incorporation: The nature of the halide can influence impurity incorporation. A detailed study would be needed to determine if fluorine incorporation from GaF₃ is more or less detrimental to the electronic and optical properties of GaN compared to chlorine from GaCl₃.
-
Handling and Safety: Both compounds are corrosive. However, the violent reaction of GaCl₃ with water presents a significant handling challenge.[8][9][10][11] The lower reactivity of GaF₃ with water could make it a safer alternative in terms of handling and storage.[7]
Summary and Future Outlook
The comparison between GaF₃ and GaCl₃ as precursors for GaN growth is currently one-sided due to the extensive research on GaCl₃ and the lack thereof for GaF₃.
-
GaCl₃ is a well-documented and effective precursor for high-rate GaN growth, particularly in HVPE. The process parameters and resulting material properties are reasonably well understood, making it a reliable choice for producing thick GaN layers.
-
GaF₃ , on the other hand, remains an unexplored territory. Its high thermal stability and different chemical reactivity suggest it could offer a different process window for GaN growth, potentially leading to films with different characteristics. The primary hurdle is the absence of experimental data to validate these hypotheses.
For researchers and drug development professionals working on GaN-based devices, GaCl₃ is the current industry standard with a wealth of supporting literature. However, the potential advantages of GaF₃, particularly in terms of process control and safety, warrant further investigation. Experimental studies directly comparing the two precursors under similar conditions are essential to fully understand their respective merits and demerits for GaN synthesis. Such research could unlock new avenues for optimizing GaN material quality and advancing the performance of GaN-based technologies.
References
- 1. Growth and doping of bulk GaN by hydride vapor phase epitaxy [cpb.iphy.ac.cn]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Deposition Mechanism and Properties of Plasma-Enhanced Atomic Layer Deposited Gallium Nitride Films with Different Substrate Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. nl3.unipress.waw.pl [nl3.unipress.waw.pl]
- 7. prochemonline.com [prochemonline.com]
- 8. GALLIUM(III) CHLORIDE | 13450-90-3 [chemicalbook.com]
- 9. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. chembk.com [chembk.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
A Comparative Guide to Validating Synthesized Gallium(III) Fluoride (GaF₃) Purity Using X-ray Photoelectron Spectroscopy
This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other analytical techniques for the validation of Gallium(III) Fluoride (B91410) (GaF₃) purity. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to GaF₃ Synthesis and Purity
Gallium(III) Fluoride is a white, solid compound commonly synthesized through methods such as the reaction of fluorine gas (F₂) or hydrogen fluoride (HF) with gallium(III) oxide (Ga₂O₃), or via the thermal decomposition of ammonium (B1175870) hexafluorogallanate ((NH₄)₃GaF₆).[1] Due to these synthesis routes, common impurities can include unreacted precursors like Ga₂O₃, hydrated intermediates such as gallium oxyfluoride (GaOF), or hydrated forms like GaF₂(OH).[1] Validating the purity of the final GaF₃ product is critical, as these impurities can significantly alter its chemical, optical, and electronic properties.
Validating Purity with X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material.[2] The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the sample.[3] From the kinetic energy, the electron binding energy can be calculated, which is unique to each element and its chemical state (e.g., oxidation state, bonding environment).[2][4]
For GaF₃ analysis, XPS can unequivocally identify the constituent elements (Gallium and Fluorine) and, more importantly, distinguish the Ga-F bond from potential impurity bonds like Ga-O. This is achieved by analyzing the chemical shifts in the binding energies of the Ga 3d, F 1s, and O 1s core level electrons. For instance, the Ga 3d binding energy in GaF₃ is expected to be higher than in Ga₂O₃ due to the greater electronegativity of fluorine compared to oxygen, which results in a greater withdrawal of electron density from the gallium atom.[5]
Comparative Analysis of Purity Validation Techniques
While XPS is a powerful tool for surface chemical state analysis, other techniques offer complementary information for a complete purity assessment. The choice of method depends on whether surface or bulk properties, elemental or phase purity, are of primary interest.
| Technique | Information Provided | Sensitivity | Analysis Type | Advantages | Limitations |
| XPS | Elemental composition, chemical state, oxidation state on the surface. | ~0.1 atomic %[2] | Surface (1-10 nm) | Provides direct chemical bonding information; distinguishes between fluorides, oxides, and oxyfluorides. | Not a bulk analysis technique; may not represent the overall purity of the powder. |
| XRD | Crystalline phase identification, unit cell dimensions, sample crystallinity.[6][7] | Typically >1-5% by weight | Bulk | Non-destructive; excellent for identifying crystalline phases of GaF₃ and crystalline impurities like Ga₂O₃.[6] | Cannot detect amorphous impurities; provides no direct chemical state information. |
| ICP-MS/OES | Ultra-trace elemental composition.[8] | ppb to ppt (B1677978) levels | Bulk (destructive) | Extremely sensitive for detecting trace metallic impurities.[8] | Requires sample dissolution; direct F analysis is challenging due to its high ionization potential.[9][10] |
| Ion Chromatography (IC) | Quantitative analysis of anionic species (e.g., F⁻). | ppm to ppb levels | Bulk (destructive) | Accurate quantification of total fluoride content after sample dissolution.[11][12] | Provides no information on the cationic element (Ga) or other impurities; destroys the sample. |
Quantitative Data for XPS Analysis
The identification of GaF₃ and its common impurities via XPS relies on the precise measurement of core electron binding energies. The table below summarizes the expected binding energies for the relevant chemical species, calibrated to the adventitious Carbon 1s peak at 284.8 eV.
| Compound | Chemical State | Ga 3d (eV) | F 1s (eV) | O 1s (eV) |
| GaF₃ | Ga(III)-F | ~21.5 - 22.5 ¹ | ~685.5 | - |
| Ga₂O₃ | Ga(III)-O | ~20.7[13] | - | ~531.1[13] |
| GaOF (predicted) | Ga(III)-O, Ga(III)-F | Intermediate between GaF₃ and Ga₂O₃ | ~685.5 | ~531.1 |
| Metallic Ga | Ga(0) | ~18.4[13] | - | - |
| Adventitious Carbon | C-C, C-H | - | - | - |
¹ This value is an estimation based on the high electronegativity of fluorine relative to oxygen. The significant chemical shift to higher binding energy compared to Ga₂O₃ is expected.[5]
Experimental Protocols
Detailed Methodology for XPS Analysis of Synthesized GaF₃
-
Sample Preparation:
-
Press a small amount of the synthesized GaF₃ powder into a clean indium foil or onto a carbon adhesive tape mounted on a standard XPS sample holder.
-
Gently flatten the powder to create a smooth, uniform surface.
-
Introduce the sample holder into the XPS instrument's introduction chamber and pump down to high vacuum (<1x10⁻⁷ Torr).
-
-
Instrument Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Chamber Pressure: Maintain ultra-high vacuum (UHV) conditions (<5x10⁻⁹ Torr) during analysis to prevent surface contamination.
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging on the insulating GaF₃ powder.
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide-range survey spectrum (0-1200 eV binding energy) using a high pass energy (e.g., 160 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution, narrow-scan spectra for the following regions: Ga 3d, F 1s, O 1s, and C 1s. Use a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.
-
-
Data Analysis:
-
Energy Calibration: Reference all spectra to the adventitious C 1s peak at a binding energy of 284.8 eV.
-
Peak Fitting: Use appropriate software (e.g., CasaXPS) to fit the high-resolution spectra with mixed Gaussian-Lorentzian functions after applying a suitable background subtraction (e.g., Shirley background).
-
Quantification: Determine the atomic concentrations of the detected elements by integrating the areas of the fitted peaks and applying the instrument's relative sensitivity factors (RSFs).
-
Purity Assessment: The purity is validated by the presence of dominant peaks corresponding to Ga-F bonding at the expected binding energies and the absence or minimal presence of peaks associated with Ga-O bonds (from Ga₂O₃ or GaOF). A high atomic ratio of F to Ga (approaching 3:1) further confirms the purity of GaF₃.
-
Visualizations
Workflow for GaF₃ Purity Validation via XPS
Caption: XPS workflow for GaF₃ purity validation.
References
- 1. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Core Level Spectroscopies Surface Science and X-Ray Spectroscopy Group [www-ssrl.slac.stanford.edu]
- 5. XPS chemical shift and valence [eag.com]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Low level determination of gallium isotopes by ICP-QQQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Thermal Stability: Gallium Trifluoride (GaF₃) vs. Gallium Trichloride (GaCl₃)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the thermal properties of GaF₃ and GaCl₃, offering a side-by-side comparison of their stability under thermal stress, supported by physical data and standardized experimental methodologies.
This guide provides a detailed comparative analysis of the thermal stability of gallium trifluoride (GaF₃) and gallium trichloride (B1173362) (GaCl₃). The significant difference in the electronegativity of fluorine and chlorine imparts distinct physical and chemical properties to these gallium halides, most notably affecting their thermal behavior. While GaF₃ exhibits high thermal robustness, GaCl₃ demonstrates a more complex thermal profile involving phase transitions at relatively low temperatures and eventual decomposition at higher temperatures.
Data Presentation: Physical and Thermal Properties
The following table summarizes the key physical and thermal properties of GaF₃ and GaCl₃, providing a quantitative basis for their comparison.
| Property | This compound (GaF₃) | Gallium Trichloride (GaCl₃) |
| Molar Mass | 126.72 g/mol | 176.07 g/mol |
| Appearance | White powder | Colorless, needle-like crystals |
| Melting Point | >1000 °C (under pressure)[1] | 77.9 °C[2] |
| Boiling Point | Sublimes at ~950 °C[1] | 201 °C (without decomposition)[2] |
| Decomposition Profile | Thermally stable; no decomposition reported below sublimation. | Dissociates from dimer (Ga₂Cl₆) to monomer (GaCl₃) at elevated temperatures (~700 K). Partial disproportionation at higher temperatures.[3] Emits toxic fumes upon further heating.[4] |
Thermal Stability Analysis
This compound (GaF₃):
This compound is characterized by its exceptional thermal stability. It is a high-melting-point solid that sublimes at approximately 950°C.[1] This high thermal stability is attributed to the strong ionic character of the Ga-F bond. No significant decomposition is reported below its sublimation temperature, making it a suitable material for high-temperature applications where chemical integrity is crucial.
Gallium Trichloride (GaCl₃):
In contrast, gallium trichloride is a volatile solid with a low melting point of 77.9°C and a boiling point of 201°C, at which it does not decompose.[2] Its thermal instability is more nuanced and occurs at temperatures above its boiling point. In the solid and liquid phases, GaCl₃ exists as a dimer, Ga₂Cl₆. As the temperature increases in the gas phase, an equilibrium is established between the dimeric and monomeric forms, with the monomer becoming predominant at temperatures above 700 K (~427 °C).[3] At even higher temperatures and under specific pressure conditions, GaCl₃ can undergo partial disproportionation, yielding gallium monochloride (GaCl) and chlorine gas (Cl₂).[3] Further heating leads to decomposition, emitting toxic hydrogen chloride fumes, although a precise decomposition temperature is not well-defined in the literature.[4]
Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of sublimation or decomposition.
General TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of GaF₃ or GaCl₃ is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The crucible is placed on a sensitive microbalance within a furnace.
-
Atmosphere: A controlled flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent unwanted oxidative reactions.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 1200 °C for GaF₃ and ambient to 500 °C for GaCl₃).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. A mass loss indicates sublimation or decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining melting points, boiling points, and other phase transitions.
General DSC Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or other appropriate pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is purged through the cell.
-
Heating Program: The temperature is ramped at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured. Endothermic peaks correspond to melting and boiling, while exothermic peaks can indicate crystallization or decomposition.
Visualization of Comparative Analysis
Caption: Workflow for the comparative thermal analysis of GaF₃ and GaCl₃.
References
Assessing the Fluorinating Strength of Gallium Trifluoride Relative to Other Transition Metal Fluorides: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact the efficiency and success of synthetic routes. Gallium trifluoride (GaF3) has emerged as a noteworthy Lewis acid with potential applications in fluorination chemistry. This guide provides a comprehensive comparison of the fluorinating strength of GaF3 relative to a range of transition metal fluorides, supported by computational data and an overview of experimental methodologies.
The fluorinating strength of a metal fluoride (B91410) is intrinsically linked to its Lewis acidity, which is the ability of the metal center to accept a fluoride ion. A higher Lewis acidity generally correlates with a stronger fluorinating capability. This guide utilizes Fluoride Ion Affinity (FIA), a widely accepted computational measure of Lewis acidity, as the primary metric for comparison.
Quantitative Comparison of Fluorinating Strength
The fluorinating strength of metal fluorides can be quantitatively assessed through their Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid and, consequently, a more potent fluorinating agent.
The following table summarizes the calculated gas-phase FIA values for GaF3 and a selection of transition metal fluorides.
| Metal Fluoride | Formula | Fluoride Ion Affinity (FIA) (kJ/mol) |
| Gallium(III) Fluoride | GaF3 | 460 [1] |
| Antimony(V) Fluoride | SbF5 | 493[2] |
| Tungsten(VI) Fluoride | WF6 | 304 (calculated for WF6 + F⁻ → WF7⁻) |
| Rhenium(VI) Fluoride | ReF6 | 442 (calculated for ReF6 + F⁻ → ReF7⁻) |
| Osmium(VI) Fluoride | OsF6 | 571 (calculated for OsF6 + F⁻ → OsF7⁻) |
| Iridium(VI) Fluoride | IrF6 | 578 (calculated for IrF6 + F⁻ → IrF7⁻) |
| Platinum(VI) Fluoride | PtF6 | 684 (calculated for PtF6 + F⁻ → PtF7⁻) |
| Gold(VI) Fluoride | AuF6 | 791 (calculated for AuF6 + F⁻ → AuF7⁻) |
| Osmium(V) Fluoride | OsF5 | > 493 (exceeds SbF5)[3] |
| Iridium(V) Fluoride | IrF5 | > 493 (exceeds SbF5)[3] |
| Platinum(V) Fluoride | PtF5 | > 493 (exceeds SbF5)[3] |
| Gold(V) Fluoride | AuF5 | > 493 (exceeds SbF5)[3] |
Note: The FIA values for the third-row transition metal hexafluorides were derived from electron affinity calculations presented in the cited literature. The exact FIA values for the reaction MF6 + F- -> MF7- may vary depending on the computational method.
Experimental Protocols
The determination of fluorinating strength can be approached through both experimental and computational methods.
Computational Method: Fluoride Ion Affinity (FIA)
The calculation of FIA is a powerful theoretical tool to quantify Lewis acidity. The general protocol involves the following steps:
-
Geometry Optimization: The structures of the Lewis acid (e.g., GaF3) and its corresponding fluoride adduct (e.g., [GaF4]⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energies of the optimized Lewis acid, the fluoride ion, and the fluoride adduct are calculated at a high level of theory.
-
FIA Calculation: The FIA is then calculated as the negative of the enthalpy change (ΔH) for the fluoride addition reaction.
References
- 1. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis superacids Al[N(C6F5)2]3 and Ga[N(C6F5)2]3 - Research - Sundermeyer group - Philipps-Universität Marburg [uni-marburg.de]
- 3. Third row transition metal hexafluorides, extraordinary oxidizers, and Lewis acids: electron affinities, fluoride affinities, and heats of formation of WF6, ReF6, OsF6, IrF6, PtF6, and AuF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Atomic Precision of Gallium Trifluoride: A Comparative Guide to Experimental and Computational Bond Lengths
A detailed comparison between experimental X-ray diffraction data and computational Density Functional Theory (DFT) results for the Ga-F bond lengths in the crystalline structure of gallium trifluoride (GaF3) is presented. This guide offers researchers, scientists, and drug development professionals an objective analysis of the precision of modern computational methods in predicting the structural parameters of solid-state materials.
The accurate determination of atomic bond lengths in a crystal lattice is fundamental to understanding and predicting the physical and chemical properties of a material. This compound (GaF3), a compound with a three-dimensional network of corner-sharing GaF6 octahedra, serves as an excellent case study for comparing the accuracy of experimental techniques with state-of-the-art computational models. This guide delves into the specifics of single-crystal X-ray diffraction and periodic Density Functional Theory to provide a clear comparison of the Ga-F bond lengths in the rhombohedral structure of GaF3.
Data Presentation: Experimental vs. Computational Bond Lengths
The Ga-F bond lengths in the GaF3 crystal lattice, as determined by experimental and computational methods, are summarized in the table below. This allows for a direct comparison of the values obtained from single-crystal X-ray diffraction and a representative solid-state DFT calculation.
| Parameter | Experimental Value (Å) | Computational Value (Å) | Method |
| Ga-F Bond Length | 1.927 | 1.954 | Single-Crystal XRD |
| Periodic DFT (PBE) |
Experimental and Computational Methodologies
A thorough understanding of the methodologies employed to obtain the bond length data is crucial for a critical evaluation of the results. The following sections detail the experimental and computational protocols.
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond lengths for GaF3 were determined from the refinement of its crystal structure using single-crystal X-ray diffraction.
Crystal Growth and Data Collection:
-
Colorless, square-formed, nearly cubic single crystals of GaF3 were used for the analysis.
-
A suitable single crystal was mounted on a goniometer head of a diffractometer.
-
X-ray diffraction data were collected at a controlled temperature, typically 293 K.
-
The data collection was performed using graphite-monochromated Mo-Kα radiation.
Structure Solution and Refinement:
-
The crystal structure was solved and refined using established crystallographic software packages.
-
The refinement was performed against F2 for all reflections.
-
All atoms were refined anisotropically.
-
The final refinement converged to provide the precise atomic coordinates, from which the Ga-F bond lengths were calculated.[1]
Computational Protocol: Periodic Density Functional Theory (DFT)
The computational bond lengths for GaF3 were obtained through geometry optimization using periodic Density Functional Theory calculations, which are well-suited for solid-state systems.
Computational Model and Parameters:
-
The calculations were performed using a plane-wave basis set as implemented in a quantum chemistry software package like VASP (Vienna Ab initio Simulation Package).
-
The Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA) was employed.
-
The interaction between the core and valence electrons was described using the projector augmented-wave (PAW) method.
-
A suitable plane-wave cutoff energy was chosen to ensure the convergence of the total energy.
-
The Brillouin zone was sampled using a Monkhorst-Pack k-point mesh.
Geometry Optimization:
-
The experimental crystal structure was used as the starting point for the geometry optimization.
-
Both the lattice parameters and the atomic positions were allowed to relax until the forces on all atoms were below a specified convergence threshold.
-
The final optimized structure yielded the theoretical Ga-F bond lengths.[2]
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing experimental and computational bond lengths in a crystal lattice.
Caption: Workflow for comparing experimental and DFT-calculated bond lengths.
Conclusion
The comparison between the experimental and computationally determined Ga-F bond lengths in crystalline GaF3 reveals a good agreement, with the DFT-calculated value being slightly overestimated. This level of accuracy is typical for modern DFT calculations using the PBE functional for solid-state systems. The slight discrepancy can be attributed to factors such as the choice of exchange-correlation functional, the basis set, and the inherent approximations in the theoretical model. For researchers in materials science and drug development, this guide highlights the power of combining experimental and computational techniques to achieve a comprehensive understanding of crystal structures. While experimental methods provide the ground truth, DFT calculations offer a powerful tool for predicting and rationalizing these structures, ultimately accelerating the design and discovery of new materials.
References
Doping Strategies Enhance Fluoride Ion Conductivity in Gallium Trifluoride: A Comparative Analysis
Researchers in materials science are increasingly focusing on doped gallium trifluoride (GaF₃) as a promising solid-state electrolyte for fluoride-ion batteries, a next-generation energy storage technology. The introduction of specific dopants into the GaF₃ crystal lattice has been shown to significantly enhance fluoride (B91410) ion conductivity compared to its undoped counterpart. This improvement is primarily attributed to the creation of fluoride ion vacancies, which serve as pathways for ion movement. This guide provides a comparative analysis of fluoride ion conductivity in doped versus undoped GaF₃, supported by experimental data and detailed methodologies.
Enhanced Ionic Conductivity through Doping
Undoped this compound, in its pure form, exhibits limited fluoride ion conductivity. However, the strategic introduction of dopants, particularly aliovalent cations, can dramatically increase this conductivity. For instance, doping GaF₃ with lithium halides (LiX, where X = Cl, Br, I) has been shown to produce amorphous materials with significantly improved ionic conductivities.
A notable study on 2LiX-GaF₃ systems revealed room temperature ionic conductivities in the range of 0.03 to 3.20 mS/cm.[1][2] The highest conductivity of 3.20 mS/cm was achieved with 2LiCl-GaF₃.[1][2] This enhancement is attributed to the creation of a disordered structure that facilitates the movement of fluoride ions.
| Material System | Dopant | Ionic Conductivity (S/cm) at 25°C | Activation Energy (eV) |
| 2LiCl-GaF₃ | LiCl | 3.20 x 10⁻³ | Not Reported |
| 2LiBr-GaF₃ | LiBr | 8.40 x 10⁻⁴ | Not Reported |
| 2LiI-GaF₃ | LiI | 3.00 x 10⁻⁵ | Not Reported |
| Undoped GaF₃ | None | Data not available | Data not available |
Table 1: Comparison of Ionic Conductivity in Doped this compound Systems. This table summarizes the reported room temperature ionic conductivities for GaF₃ doped with various lithium halides. Data for undoped GaF₃ is not available for a direct comparison under the same conditions.
Experimental Protocols
The synthesis of doped and undoped this compound and the subsequent measurement of their ionic properties involve precise experimental procedures.
Synthesis of Doped this compound (e.g., 2LiX-GaF₃)
A common method for synthesizing amorphous doped GaF₃ systems like 2LiX-GaF₃ is through mechanochemical milling.
-
Precursor Mixing: Stoichiometric amounts of this compound (GaF₃) and the desired lithium halide (LiCl, LiBr, or LiI) are mixed in an inert atmosphere, typically within a glovebox, to prevent moisture contamination.
-
Ball Milling: The mixture is placed in a high-energy ball mill. The milling process involves rotating the vial at high speeds, causing the milling media (e.g., zirconia balls) to repeatedly collide with the powder mixture. This process induces a solid-state reaction and creates an amorphous structure.
-
Characterization: The resulting powder is then characterized using techniques such as X-ray diffraction (XRD) to confirm its amorphous nature.
Measurement of Fluoride Ion Conductivity
Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to determine the ionic conductivity of solid electrolytes.
-
Sample Preparation: The synthesized powder is pressed into a dense pellet using a hydraulic press. The pellet is then sintered at an appropriate temperature to ensure good grain-to-grain contact.
-
Electrode Application: Blocking electrodes, typically made of gold or platinum, are sputtered onto both faces of the pellet. These electrodes are ionically blocking but electronically conducting.
-
Impedance Measurement: The pellet is placed in a temperature-controlled sample holder, and a small AC voltage is applied across a wide range of frequencies (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R) of the material is determined from the intercept of the semicircle with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.
Characterization of Fluoride Ion Dynamics
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment and dynamics of fluoride ions within the solid electrolyte.
-
Sample Packing: The powdered sample is packed into a zirconia rotor.
-
NMR Experiment: ¹⁹F Magic Angle Spinning (MAS) NMR experiments are performed. By analyzing the line shapes and relaxation times of the ¹⁹F NMR spectra at different temperatures, information about the mobility and diffusion pathways of the fluoride ions can be obtained.
Visualizing the Experimental Workflow and Conduction Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes involved in this research.
Figure 1. Experimental workflow for synthesis and characterization of doped GaF₃.
References
Stability Showdown: A Comparative Guide to Gallium(III) Fluoride Complexes for ¹⁸F-Labeling in Radiopharmaceutical Development
For Immediate Release
A deep dive into the stability of Gallium(III) fluoride (B91410) complexes reveals critical differences among chelators, with significant implications for the development of novel ¹⁸F-labeled radiopharmaceuticals. This guide provides a comprehensive comparison of the stability of prominent Ga(III) complexes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The use of Gallium(III) as a scaffold for complexing the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) has emerged as a promising strategy in radiopharmaceutical chemistry. The choice of the chelating ligand is paramount, as it directly influences the stability of the resulting complex, a critical factor for in vivo applications. This comparison focuses on the stability of ¹⁸F-labeled Gallium(III) complexes with three key macrocyclic chelators: 1,4,7-triazacyclononane-1,4-diacetate (NODA), 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), and a bis-phosphinate derivative of 1,4,7-triazacyclononane (B1209588) (NODP).
Quantitative Stability Comparison
The in vitro stability of ¹⁸F-labeled Gallium(III) complexes is a key predictor of their in vivo performance. The following table summarizes the radiochemical purity (RCP) of different complexes over time in various media, providing a direct comparison of their stability.
| Complex | Medium | Time (h) | Radiochemical Purity (RCP %) | Reference |
| [¹⁸F]Ga-Bn-NODP | 90:10 H₂O/EtOH | 4 | 99 | [1] |
| 90:10 PBS/EtOH | 4 | ~95 | [1] | |
| [¹⁸F]Ga-Bn-NODA | PBS and HSA solutions (pH ~ 7.5) | - | Unstable, liberation of fluoride | [1] |
| [¹⁸F]AlF-NOTA-RGD₂ | Mouse Serum | 2 | >95 | [2] |
Note: Data for [¹⁸F]AlF-NOTA-RGD₂ is included as a relevant analogue demonstrating the high stability of NOTA-based fluoride complexes, although it utilizes Aluminum instead of Gallium.
The data clearly indicates that the choice of the pendant arm on the triazacyclononane macrocycle significantly impacts the stability of the Gallium(III) fluoride complex. The bis-phosphinate chelator (Bn-NODP) forms a remarkably stable complex with [¹⁸F]GaF, showing minimal degradation over four hours in both aqueous solution and phosphate-buffered saline (PBS), a medium that mimics physiological pH. In stark contrast, the dicarboxylate chelator (Bn-NODA) leads to a complex that is unstable at physiological pH, resulting in the release of free ¹⁸F-fluoride[1]. This instability is attributed to the potential for hydrolysis of the Ga-O(carboxylate) bonds, which opens up the coordination sphere of the gallium ion[1].
While direct comparative data for a wide range of ¹⁸F-Ga(III) complexes remains an area of active research, the high stability observed for the analogous [¹⁸F]AlF-NOTA-RGD₂ complex in mouse serum suggests that NOTA-based chelators are also strong candidates for forming stable complexes with Gallium(III) fluoride[2].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of radiopharmaceutical stability. Below are methodologies for key experiments cited in this guide.
Protocol 1: Radiolabeling of Gallium(III) Complexes with ¹⁸F
This protocol describes a general procedure for the radiofluorination of a Ga(III)-chelator precursor.
Materials:
-
[¹⁸F]Fluoride in target water
-
Ga(III)-chelator precursor (e.g., [GaCl(Bn-NODP)])
-
Acetonitrile (B52724) (MeCN) or Ethanol (EtOH)
-
Sodium Acetate (NaOAc) buffer (if required)
-
Solid-Phase Extraction (SPE) cartridge for purification
-
HPLC system for quality control
Procedure:
-
To a solution of the Ga(III)-chelator precursor (e.g., 1 mg/mL) in a suitable solvent (e.g., partially aqueous MeCN or EtOH), add the aqueous [¹⁸F]Fluoride solution.
-
If necessary, add a buffer solution (e.g., NaOAc) to adjust the pH.
-
Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 10 minutes).
-
After cooling, purify the crude reaction mixture using an appropriate SPE cartridge.
-
Elute the purified ¹⁸F-labeled Gallium(III) complex from the cartridge.
-
Determine the radiochemical yield and purity using radio-HPLC.
Protocol 2: In Vitro Serum Stability Assay
This protocol outlines the procedure for evaluating the stability of an ¹⁸F-labeled Gallium(III) complex in serum.
Materials:
-
Purified ¹⁸F-labeled Gallium(III) complex
-
Fresh mouse or human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Acetonitrile (for protein precipitation)
-
Centrifuge
-
Radio-HPLC system
Procedure:
-
To a vial containing a known volume of serum (e.g., 500 µL), add a small volume of the purified ¹⁸F-labeled Gallium(III) complex (e.g., 50 µL).
-
Incubate the mixture at 37°C.
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile to the aliquot.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the radiolabeled complex and any potential degradation products, by radio-HPLC.
-
Calculate the percentage of intact radiolabeled complex at each time point to determine the serum stability. A control experiment in PBS should be run in parallel.
Visualizing the Workflow
To provide a clear understanding of the experimental processes involved in comparing the stability of these complexes, the following diagrams illustrate the key workflows.
References
- 1. Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step radiosynthesis of 18F-AlF-NOTA-RGD2 for tumor angiogenesis PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gallium Trifluoride: Unveiling its Unique Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
Gallium trifluoride (GaF₃), a white crystalline solid, presents a unique combination of properties that distinguish it from other metal fluorides. Its notable thermal stability, distinct Lewis acidity, and applications in advanced materials and potentially in medicine make it a compound of significant interest. This guide provides an objective comparison of GaF₃ with other relevant metal fluorides, supported by experimental data and detailed methodologies, to assist researchers in harnessing its unique characteristics.
Core Physicochemical Properties: A Comparative Overview
This compound shares the +3 oxidation state common to its Group 13 neighbors, aluminum and indium. However, subtle differences in ionic radius and electronegativity give rise to distinct physical and chemical behaviors.
| Property | This compound (GaF₃) | Aluminum Fluoride (B91410) (AlF₃) | Indium Fluoride (InF₃) |
| Molar Mass ( g/mol ) | 126.72 | 83.98 | 171.82 |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Crystal Structure | Rhombohedral (FeF₃-type)[1][2] | Rhombohedral (VF₃-type) | Rhombohedral (VF₃-type) |
| Melting Point (°C) | >1000 (sublimes at ~950)[2][3] | 1291 (sublimes) | >1000 (sublimes) |
| Boiling Point (°C) | ~1000[3] | - | - |
| Density (g/cm³) | 4.47[3] | 3.10 | 4.39 |
| Solubility in Water | Virtually insoluble[2] | Sparingly soluble | Sparingly soluble |
The Lewis Acidity of this compound: A Quantitative Comparison
A key distinguishing feature of this compound is its pronounced Lewis acidity, which underpins its catalytic activity. The fluoride ion affinity (FIA), a measure of the energy released upon binding a fluoride ion, provides a quantitative scale for Lewis acidity.
| Compound | Lewis Acidity (Calculated Gas-Phase FIA, kJ/mol) | Reference Compound |
| Aluminum Complex (Al[N(C₆F₅)₂]₃) | 555 | Considered a Lewis superacid[4] |
| Antimony Pentafluoride (SbF₅) | 493 | Benchmark for Lewis superacidity[4] |
| Gallium Complex (Ga[N(C₆F₅)₂]₃) | 472 | Strong Lewis acid[4] |
As the data indicates, while aluminum-based fluorides can exhibit exceptionally high Lewis acidity, this compound remains a potent Lewis acid. This characteristic allows it to catalyze a variety of organic reactions.
Experimental Protocols
Synthesis of this compound (GaF₃)
Method 1: Reaction of Gallium Oxide with Hydrogen Fluoride
This method involves the direct fluorination of gallium oxide.
Materials:
-
Gallium(III) oxide (Ga₂O₃)
-
Anhydrous hydrogen fluoride (HF) gas or hydrofluoric acid solution
-
High-temperature tube furnace
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Place a known quantity of high-purity Ga₂O₃ in a suitable reaction vessel (e.g., a platinum or nickel boat).
-
Position the reaction vessel within the tube furnace.
-
Purge the furnace with an inert gas to remove air and moisture.
-
Gradually heat the furnace to the reaction temperature, typically in the range of 250-400°C.
-
Introduce a controlled flow of anhydrous HF gas over the Ga₂O₃. Alternatively, for a solution-based approach, Ga₂O₃ can be reacted with a hydrofluoric acid solution, followed by evaporation and drying.
-
Maintain the reaction conditions for several hours to ensure complete conversion.
-
After the reaction is complete, cool the furnace to room temperature under an inert gas flow.
-
The resulting white powder is anhydrous GaF₃.
Method 2: Thermal Decomposition of Ammonium (B1175870) Hexafluorogallate
This method relies on the decomposition of a precursor salt.[2]
Materials:
-
Ammonium hexafluorogallate ((NH₄)₃GaF₆)
-
Furnace with temperature control
-
Inert atmosphere (e.g., argon)
Procedure:
-
Place (NH₄)₃GaF₆ in a crucible.
-
Heat the crucible in a furnace under a stream of inert gas.
-
The decomposition typically occurs in stages, with the initial loss of ammonium fluoride.[5]
-
Further heating to higher temperatures results in the formation of anhydrous GaF₃.[5] The final decomposition product is γ-gallium fluoride, which converts to the hexagonal form upon further heating.[5]
Characterization of Lewis Acidity via FTIR of Adsorbed Pyridine
This technique probes the nature and strength of acid sites on the surface of a solid catalyst.
Experimental Workflow:
References
Safety Operating Guide
Proper Disposal of Gallium Trifluoride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Gallium Trifluoride (GaF3), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance. This compound is a corrosive, moisture-sensitive solid that can cause severe skin burns and eye damage.[1]
Immediate Safety Protocols
Before handling this compound, it is imperative to be familiar with the following safety information and have the necessary personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | Must meet ANSI Z87.1 standards. Goggles are necessary to protect against splashes. A face shield should be worn over safety glasses or goggles. |
| Skin and Body Protection | Chemical-resistant lab coat. | Lab coats should be worn to protect clothing and skin from minor spills and contamination. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). | Select gloves based on the specific chemical's breakthrough time and permeation rate. Always inspect gloves for tears or holes before use. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if there is a risk of dust formation or if working outside of a fume hood. | A properly fitted respirator is essential to prevent inhalation of harmful dust particles. |
| Foot Protection | Closed-toe shoes. | Shoes must fully cover the feet to protect against spills and falling objects. |
Operational Plan for this compound Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1][2][3] Do not attempt to dispose of this compound down the drain or in regular trash.[2]
The following procedure is intended for the handling and preparation of small quantities of this compound waste for collection by a professional disposal service.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a compatible material such as high-density polyethylene (B3416737) (HDPE). Do not use glass containers, as this compound can react with silica (B1680970) in the presence of moisture.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., corrosive).
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially acids or aqueous solutions, to prevent hazardous reactions.[3] this compound reacts with mineral acids to form highly toxic and corrosive hydrofluoric acid.[4]
Step 2: Handling of Residual this compound and Contaminated Labware
For cleaning labware contaminated with small amounts of this compound:
-
Work in a Fume Hood: All handling and cleaning procedures must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination:
-
Carefully rinse the contaminated labware with a suitable organic solvent, such as isopropanol (B130326) or ethanol, to remove residual this compound. Collect the solvent rinse as hazardous waste in a separate, properly labeled container.
-
After the initial solvent rinse, cautiously wash the labware with soap and water.
-
Step 3: Spill Management
In the event of a small spill of solid this compound within a chemical fume hood:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Wear Appropriate PPE: Ensure you are wearing the full required PPE before addressing the spill.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water.
-
Collection: Carefully sweep the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a cloth dampened with a suitable organic solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Storage Pending Disposal
-
Secure Storage: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly acids and moisture.[3]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
Experimental Protocol: Neutralization of Small Residual Amounts (for emergency use only)
Disclaimer: This procedure should only be considered for the neutralization of very small, residual amounts of this compound under controlled laboratory conditions and by experienced personnel. The primary disposal method remains professional waste management services. This procedure aims to convert the fluoride (B91410) to a less soluble form.
Materials:
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
HDPE beaker
Procedure:
-
Preparation: In a chemical fume hood, place the small, known quantity of residual this compound in an HDPE beaker.
-
Slurry Formation: Slowly add a large excess of deionized water to the beaker while stirring to create a slurry. This compound is sparingly soluble in water.
-
Neutralization:
-
Slowly and cautiously add a slurry of calcium hydroxide to the this compound slurry. The goal is to precipitate the fluoride ions as calcium fluoride (CaF₂), which is insoluble.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding calcium hydroxide until the pH is between 6.0 and 8.0.
-
-
Precipitation: Allow the mixture to stir for at least 2 hours to ensure the reaction is complete.
-
Settling: Turn off the stirrer and allow the precipitate to settle.
-
Collection: The entire mixture, including the precipitate and the supernatant, should be collected as hazardous waste in a properly labeled container. This pre-treatment may reduce the reactivity of the waste but does not render it non-hazardous.
Logical Relationship of Disposal Procedure
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
